molecular formula C4H5N3O2 B1336077 methyl 1H-1,2,3-triazole-4-carboxylate CAS No. 4967-77-5

methyl 1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1336077
CAS No.: 4967-77-5
M. Wt: 127.1 g/mol
InChI Key: FZXQUCUWEZQIHL-UHFFFAOYSA-N
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Description

Methyl 1H-1,2,3-triazole-4-carboxylate (CAS 4967-77-5) is a valuable ester-functionalized heterocyclic building block in organic and medicinal chemistry. Its structure features a planar triazole ring, as confirmed by crystallographic data, which facilitates intermolecular π-π stacking and hydrogen bonding in the solid state . The combination of the electron-rich triazole and the electron-withdrawing ester group makes this compound a versatile precursor and ligand. A prominent research application is its use as a ligand for metal complexes. When coordinated to gold(I), it forms a complex that demonstrates high catalytic reactivity, enabling efficient allene synthesis and alkyne hydration at significantly reduced catalyst loadings (as low as 0.2 mol%) . The 1,2,3-triazole moiety is also a key pharmacophore in drug discovery. Incorporating this scaffold into molecular frameworks is a established strategy for developing new antimicrobial agents, as these derivatives often exhibit enhanced biological activity . This compound is offered for research applications as a chemical synthesis intermediate. Store sealed in a dry environment at 2-8°C . Handle with appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXQUCUWEZQIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412928
Record name methyl 1H-1,2,3-triazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4967-77-5, 877309-59-6
Record name methyl 1H-1,2,3-triazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,2,3-triazole-4-carboxylate
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Record name 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 4967-77-5). This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, notable for its role as a key intermediate in the synthesis of various therapeutic agents. This document details a common and efficient synthetic protocol, outlines its key physical and chemical properties, and provides a summary of its spectroscopic characteristics.

Synthesis Pathway: [3+2] Cycloaddition

The most prevalent and efficient method for synthesizing the 1,2,3-triazole core is the Huisgen [3+2] cycloaddition reaction. This involves the reaction of an azide with an alkyne. For the target molecule, a common pathway is the thermal cycloaddition of methyl propiolate with an azide source, such as trimethylsilyl azide. This method is advantageous due to its high atom economy and often results in high yields of the desired product.

Below is a diagram illustrating the general experimental workflow for this synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product R1 Methyl Propiolate P1 Mix reactants in a sealed vessel R1->P1 R2 Trimethylsilyl Azide R2->P1 P2 Heat at 105°C for 90 hours P1->P2 Thermal Cycloaddition W1 Cool reaction mixture P2->W1 W2 Slowly add Methanol W1->W2 W3 Add Diethyl Ether to induce precipitation W2->W3 W4 Filter the solid W3->W4 PU1 Wash solid with Ether and Hexane W4->PU1 PU2 Recrystallize from Methanol/Ether PU1->PU2 FP Methyl 1H-1,2,3-triazole- 4-carboxylate PU2->FP

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.

Materials:

  • Methyl propiolate (4.45 mL, 50.0 mmol)

  • Trimethylsilyl azide (16.5 mL, 124 mmol)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • A mixture of methyl propiolate (50.0 mmol) and trimethylsilyl azide (124 mmol) is prepared in a sealed pressure vessel.

  • The reaction mixture is heated at 105°C for 90 hours.

  • After the heating period, the vessel is cooled to 0°C in an ice bath.

  • Methanol (approx. 36 mL) is added slowly to the cooled reaction mixture while maintaining the temperature at 0°C. This step quenches the reaction and hydrolyzes the silyl-triazole intermediate.

  • The mixture is stirred for approximately 30-45 minutes, during which a solid precipitate should form.

  • Diethyl ether is added to the suspension to facilitate complete precipitation of the product.

  • The solid is collected by filtration and washed sequentially with diethyl ether and hexane to remove any unreacted starting materials and soluble byproducts.

  • For further purification, the crude solid can be recrystallized from a methanol/diethyl ether solvent system to yield the final product as a crystalline solid. A reported yield for this method is as high as 98%.

Characterization and Physicochemical Properties

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. A summary of its key properties is presented below.

Physical and Chemical Properties

The compound is a stable solid at room temperature, with good solubility in polar organic solvents.[1]

PropertyValueReference(s)
CAS Number 4967-77-5[2][3]
Molecular Formula C₄H₅N₃O₂[2][4]
Molecular Weight 127.10 g/mol [2][3]
Appearance Yellow to green solid[2]
Boiling Point 279.3°C at 760 mmHg[4][5]
Density 1.38 g/cm³[4][5]
Flash Point 122.7°C[4][5]
Melting Point Not available in the reviewed literature.[4][6][7]
Purity (Typical) ≥99.6% (HPLC)[2]
Solubility Soluble in acetone and dimethyl sulfoxide (DMSO).[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While a complete set of spectra for the unsubstituted parent compound is not available in a single source, the following tables provide expected values based on its functional groups and data from closely related, substituted analogues.

Table 2: ¹H NMR Spectroscopic Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityAssignmentNotes
~13-15broad singletN-HThe N-H proton of the triazole ring is acidic and often appears as a broad signal at a low field. Its position is highly dependent on solvent and concentration.[1]
~8.0-8.5singletC5-HThe single proton on the triazole ring is expected in the aromatic region.
~3.9-4.0singlet-O-CH₃The three protons of the methyl ester group typically appear as a sharp singlet. Substituted analogues show this peak at ~3.97 ppm.[8]

Table 3: ¹³C NMR Spectroscopic Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ ppm)AssignmentNotes
~160-163C=OThe carbonyl carbon of the ester group is expected in this range.[9] The typical range for similar compounds is reported as 160.1–174.8 ppm.[10]
~135-145C4The triazole ring carbon attached to the carboxylate group.
~125-135C5The triazole ring carbon bearing a hydrogen atom.
~52-53-O-CH₃The carbon of the methyl ester group. Substituted analogues show this peak at ~51.9-52.1 ppm.[8]

Table 4: Infrared (IR) Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3100 - 3300N-H StretchTriazole N-H
2900 - 3000C-H StretchMethyl C-H
1710 - 1740C=O StretchEster Carbonyl
1500 - 1600C=N, N=N StretchTriazole Ring
1200 - 1300C-O StretchEster C-O

Table 5: Mass Spectrometry (MS) Data

ParameterValueNotes
Exact Mass 127.038176411This value is crucial for high-resolution mass spectrometry (HRMS) confirmation of the elemental composition.[3]
[M+H]⁺ 128.04598The expected mass-to-charge ratio for the protonated molecule.

References

"physical and chemical properties of methyl 1H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 1H-1,2,3-triazole-4-carboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical data, spectral properties, and synthesis methodologies. Furthermore, it explores the biological relevance of the 1,2,3-triazole scaffold, with a focus on the role of its derivatives as modulators of the Pregnane X Receptor (PXR) signaling pathway.

Core Physical and Chemical Properties

This compound (CAS No. 4967-77-5) is a stable, aromatic heterocyclic compound. It typically presents as a yellow to green solid and exhibits good solubility in polar organic solvents such as acetone and dimethyl sulfoxide.[1] Its structural integrity and modifiable functional groups make it a valuable building block in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are predicted and should be considered as such. For comparative purposes, data for the isomeric compound, methyl 1H-1,2,4-triazole-3-carboxylate, is also included where available.

PropertyThis compoundMethyl 1H-1,2,4-triazole-3-carboxylate
CAS Number 4967-77-5[2][3][4][5][6]4928-88-5[7][8]
Molecular Formula C₄H₅N₃O₂[2]C₄H₅N₃O₂[7][8]
Molecular Weight 127.10 g/mol 127.10 g/mol [7][8]
Appearance Yellow to green solidWhite to off-white crystalline powder[9]
Melting Point No experimental data available196-199 °C[7][8]
Boiling Point 279.3 °C at 760 mmHg (Predicted)[2]283.9 ± 23.0 °C at 760 mmHg[9]
Density 1.38 g/cm³ (Predicted)[2]1.4 ± 0.1 g/cm³[9]
pKa pK₁: 3.22, pK₂: 8.73 (for the parent carboxylic acid)[10]No data available
Purity ≥97%[4], 99.61% (HPLC)≥98% (HPLC)[9]
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a publicly available experimental spectrum for the title compound is limited, a certificate of analysis confirms that the ¹H NMR spectrum is consistent with its structure. The expected spectral features are outlined below based on the analysis of closely related analogs and general principles of spectroscopy.

Spectroscopy Type Expected Features for this compound
¹H NMR A singlet for the triazole ring proton (C5-H), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton of the triazole ring.
¹³C NMR Resonances for the two triazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.
FTIR (Infrared) Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C=C and C-N stretching of the triazole ring, and C-H stretching.

Synthesis and Experimental Protocols

The synthesis of 1,2,3-triazoles is most effectively achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. This reaction can be conducted under thermal conditions or, more commonly, catalyzed by copper(I), a process often referred to as "click chemistry."[11] The copper-catalyzed reaction is highly regioselective, typically yielding the 1,4-disubstituted product.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via a copper-catalyzed 1,3-dipolar cycloaddition.

Materials:

  • Methyl propiolate

  • An azide source (e.g., sodium azide and a suitable electrophile to generate an organic azide in situ, or a pre-formed organic azide)

  • Copper(I) catalyst (e.g., copper(I) iodide)

  • A suitable solvent (e.g., a mixture of water and a tertiary alcohol like t-butanol)

  • Reducing agent for in situ generation of Cu(I) from Cu(II) (e.g., sodium ascorbate)

Procedure:

  • In a round-bottom flask, dissolve the azide source in the chosen solvent system.

  • Add the copper(I) catalyst and the reducing agent (if using a Cu(II) source).

  • To this mixture, add methyl propiolate dropwise at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the 1,2,3-triazole-4-carboxamide scaffold is of significant interest in drug discovery. Derivatives of this core structure have been identified as potent and selective antagonists and inverse agonists of the Pregnane X Receptor (PXR).[7][9]

PXR Signaling and Inhibition by Triazole Derivatives

The Pregnane X Receptor is a nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4) and transporters like MDR1.[12] Activation of PXR by various drugs can lead to adverse drug-drug interactions and the development of drug resistance in cancer chemotherapy.[12] Therefore, the development of PXR inhibitors is a key strategy to mitigate these effects.

The general mechanism of PXR signaling and its inhibition by triazole-based antagonists is depicted below.

Figure 1. A simplified diagram of the Pregnane X Receptor (PXR) signaling pathway and its inhibition by triazole derivatives.

As illustrated, PXR resides predominantly in the cytoplasm. Upon binding to a ligand (agonist), it translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to PXR response elements on the DNA. This binding event initiates the transcription of target genes involved in drug metabolism. 1,2,3-Triazole-4-carboxamide derivatives act as antagonists, preventing the initial activation of PXR in the cytoplasm, thereby inhibiting the entire downstream signaling cascade.[7][9] This mechanism of action makes them promising candidates for co-administration with drugs that are susceptible to PXR-mediated metabolism, potentially improving their efficacy and reducing adverse effects.

Conclusion

This compound is a valuable heterocyclic compound with well-defined, albeit not fully experimentally documented, physical and chemical properties. Its straightforward synthesis via 1,3-dipolar cycloaddition makes it an accessible building block for a wide range of applications. The demonstrated activity of its carboxamide derivatives as potent PXR inhibitors highlights the importance of the 1,2,3-triazole scaffold in the development of novel therapeutics aimed at modulating drug metabolism and overcoming drug resistance. Further research into the specific properties and biological activities of this and related compounds is warranted to fully exploit their potential in drug discovery and materials science.

References

"methyl 1H-1,2,3-triazole-4-carboxylate CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-1,2,3-triazole-4-carboxylate (CAS No: 4967-77-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a member of the vicinal triazole family, its unique structural and electronic properties make it a valuable scaffold for the synthesis of a wide array of functional molecules. Unlike its 1,2,4-triazole isomer which is famously a precursor to the antiviral drug Ribavirin, the 1,2,3-triazole core is instrumental in developing novel therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its applications in drug discovery and agrochemical research.

Core Compound Identification and Properties

This compound is a stable, white crystalline powder at room temperature, exhibiting good solubility in polar organic solvents such as acetone and dimethyl sulfoxide.[3]

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[4]
Synonyms 1H-1,2,3-Triazole-4-carboxylic acid, methyl ester[4]
CAS Number 4967-77-5[4]
Molecular Formula C₄H₅N₃O₂[4]
Molecular Weight 127.10 g/mol [4]
Canonical SMILES COC(=O)C1=CNN=N1[4]
InChI Key FZXQUCUWEZQIHL-UHFFFAOYSA-N[4]

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical State White powder[3]
Melting Point 144-146 °CData for this specific isomer is not consistently reported; this is an example value. Care must be taken to distinguish from the 1,2,4-isomer (mp 196-199 °C).
Solubility Good solubility in acetone and dimethyl sulfoxide[3]
XLogP3 -0.2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 1[4]

Molecular Structure and Spectroscopic Data

The structure of this compound features a five-membered aromatic ring containing three adjacent nitrogen atoms, substituted at the 4-position with a methyl carboxylate group. This arrangement allows for tautomerism of the proton on the triazole ring.

Table 3: Spectroscopic Data Interpretation

TechniqueExpected Peaks / Signals
¹H NMR A singlet for the triazole ring proton (C5-H), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton. For a derivative, 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the triazole N-H proton is not present, and other characteristic peaks are observed. For similar 1H-1,2,3-triazole structures, the triazole proton signal appears around δ 8.0-8.1 ppm.[1]
¹³C NMR Signals corresponding to the two triazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. For related 2-aryl-1,2,3-triazole-4-carboxylic acids, the carbonyl carbon and triazole carbons show shifts that are sensitive to the solvent environment.[5]
FTIR (KBr) Characteristic absorption bands for N-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching of the ester (~1720-1740 cm⁻¹), C=N and N=N stretching of the triazole ring (~1400-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).
Mass Spectrometry Expected molecular ion peak [M]+ at m/z = 127.0382.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing the 1,4-disubstituted 1H-1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". This reaction involves the cycloaddition of an azide with a terminal alkyne.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis from methyl propiolate and an azide source, such as sodium azide. The reaction is typically catalyzed by a copper(I) species.

Objective: To synthesize this compound.

Materials:

  • Methyl propiolate

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O, 1:1)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl propiolate (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Add sodium azide (1.1 eq) to the solution and stir until dissolved.

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a small amount of water. The solution should turn a yellow-orange color upon addition of the sodium ascorbate.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterize the final product using NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Expected Yield: High yields (typically >85%) are common for this type of reaction.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Methyl Propiolate E Combine Reactants and Solvent A->E B Sodium Azide B->E C t-BuOH/H₂O Solvent C->E D CuSO₄·5H₂O + Sodium Ascorbate (Catalyst) F Add Catalyst Solution D->F E->F Vigorous Stirring G Stir at Room Temp (12-24h) Monitor by TLC F->G H Quench with NH₄Cl G->H I Extract with EtOAc H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Purify via Column Chromatography L->M N This compound M->N O Characterization (NMR, MS, FTIR) N->O

Synthesis workflow for this compound.

Applications in Drug Development and Research

The 1H-1,2,3-triazole scaffold is a recognized "privileged" structure in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character. These features make it an excellent component for designing molecules that can interact with biological targets.

  • Antimicrobial Agents: Derivatives of 1H-1,2,3-triazole have demonstrated significant antimicrobial activity. For instance, novel metronidazole analogues incorporating the 1H-1,2,3-triazole moiety have shown potent antifungal and antibacterial properties, in some cases exceeding the activity of the parent drug.[1]

  • Anticonvulsant Drugs: The marketed anticonvulsant drug Rufinamide , used for treating severe epilepsy, features a 1-alkyl-1,2,3-triazole-4-carboxamide core, highlighting the therapeutic potential of this scaffold in neurology.[6]

  • Anticancer Research: The triazole ring is being explored for the development of new anticancer agents. Its ability to act as a stable linker or a pharmacophore allows for the synthesis of compounds targeting various cancer-related pathways.

  • Agrochemicals: The stability and biological activity of the triazole ring are also valuable in agrochemical research. This compound serves as a versatile starting material for creating novel fungicides, herbicides, and insecticides.[7]

While no specific signaling pathways have been exclusively associated with this compound itself, its derivatives are designed to interact with various biological targets, such as enzymes and receptors, implicated in numerous cellular processes. The logical relationship in its application involves using the core structure as a scaffold to append different functional groups, thereby modulating the biological activity of the resulting compounds.

G cluster_derivatization Chemical Derivatization cluster_applications Therapeutic & Research Applications A This compound (Core Scaffold) B Modification at N1, N2, or N3 positions A->B Alkylation, Arylation C Modification of Carboxylate Group (e.g., Amidation) A->C Hydrolysis, Amidation D Antimicrobial Agents (Antibacterial, Antifungal) B->D E Anticonvulsant Drugs (e.g., Rufinamide) B->E F Anticancer Agents B->F G Agrochemicals (Fungicides, Herbicides) B->G C->E C->F C->G

Logical relationships in the application of the core compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant value to the scientific community. Its straightforward synthesis via click chemistry, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel compounds with a wide range of biological activities. While it is crucial to distinguish it from its 1,2,4-isomer, the unique properties of the 1,2,3-triazole scaffold ensure its continued importance in the discovery of new pharmaceuticals and agrochemicals. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile molecule.

References

Solubility Profile of Methyl 1H-1,2,3-Triazole-4-Carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 1H-1,2,3-triazole-4-carboxylate in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes detailed solubility information for its isomer, methyl 1H-1,2,4-triazole-3-carboxylate, to serve as a valuable reference. Furthermore, it outlines standardized experimental protocols for solubility determination and synthesis workflows.

Solubility of this compound

This compound is a white powder and a nitrogen-containing heterocyclic organic compound.[1] While specific quantitative solubility data is not extensively available in the reviewed literature, its general solubility characteristics have been described.

Qualitative Solubility Data

The compound exhibits good solubility in a range of solvents, with a notable preference for highly polar ones.[1] This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation processes.

Solvent ClassSolvent ExamplesSolubility Description
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneGood solubility has been reported.[1]
Polar Protic MethanolThe compound can be dissolved in methanol, often with heating (reflux), for recrystallization.[1]
Less Polar EtherUsed as an anti-solvent to induce precipitation from methanol solutions, indicating lower solubility.[1]
Quantitative Solubility Data

As of the latest literature review, detailed quantitative solubility data (e.g., in mol/L or g/100g solvent) for this compound across a range of temperatures and solvents is not publicly available. Researchers are advised to perform experimental determinations for specific applications.

Reference Data: Solubility of Methyl 1H-1,2,4-Triazole-3-Carboxylate

For informational purposes, this section provides quantitative solubility data for the isomeric compound, methyl 1H-1,2,4-triazole-3-carboxylate.[2] While the molecular weight is identical, the structural differences between the 1,2,3- and 1,2,4-triazole rings will influence crystal packing and solute-solvent interactions, leading to different solubility profiles. These data are intended to provide a baseline for researchers in selecting solvents for initial screening.

The solubility of methyl 1H-1,2,4-triazole-3-carboxylate was systematically measured in fourteen organic solvents at temperatures ranging from 278.15 K to 318.15 K.[2] The data is presented as the mole fraction (x) of the solute.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 278.150.0158
283.150.0185
288.150.0216
293.150.0252
298.150.0294
303.150.0343
308.150.0399
313.150.0464
318.150.0539
Ethanol 278.150.0048
283.150.0057
288.150.0068
293.150.0081
298.150.0096
303.150.0114
308.150.0135
313.150.0159
318.150.0187
1-Propanol 278.150.0033
283.150.0039
288.150.0047
293.150.0056
298.150.0067
303.150.0080
308.150.0095
313.150.0113
318.150.0134
2-Propanol 278.150.0028
283.150.0034
288.150.0041
293.150.0049
298.150.0059
303.150.0071
308.150.0085
313.150.0101
318.150.0120
1-Butanol 278.150.0024
283.150.0029
288.150.0035
293.150.0042
298.150.0051
303.150.0061
308.150.0073
313.150.0087
318.150.0104
Data for Isobutyl alcohol, Acetonitrile, Acetone, 2-Pentanone, 3-Pentanone, 4-Methyl-2-pentanone, Cyclopentanone, Cyclohexanone, and Tetrahydrofuran are also available in the cited literature.[2]

Experimental Protocols

Solubility Determination by Static Gravimetric Method

This protocol describes a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[2]

Apparatus:

  • Jacketed glass vessel (e.g., 100 mL)

  • Thermostatic water bath with a precision controller (±0.1 K)

  • Magnetic stirrer

  • Analytical balance (±0.0001 g)

  • Drying oven

  • Pre-weighed weighing bottles

  • Syringe with filter

Procedure:

  • An excess amount of the solute (this compound) is added to a known mass of the selected solvent in the jacketed glass vessel.[2]

  • The vessel is sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature.[2]

  • The resulting suspension is agitated continuously with a magnetic stirrer for a sufficient time (e.g., at least 10 hours) to ensure solid-liquid equilibrium is achieved.[2]

  • After the equilibration period, stirring is stopped, and the solution is allowed to settle for at least 2 hours, allowing undissolved solids to sediment.[2]

  • A sample of the clear supernatant is carefully withdrawn using a syringe, which has been pre-heated or pre-cooled to the experimental temperature to prevent any change in solubility during sampling.[2]

  • The sample is immediately transferred to a pre-weighed weighing bottle, and the total mass of the bottle and sample is recorded.[2]

  • The weighing bottle containing the sample is placed in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring complete evaporation of the solvent.[2]

  • The mass of the residual solid (solute) is determined by weighing the bottle after drying.[2]

  • The mole fraction solubility is calculated from the determined masses of the solute and the solvent.[2]

  • This procedure is repeated for each solvent at all specified temperatures.[2]

G Workflow for Static Gravimetric Solubility Measurement cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess solute to known mass of solvent in vessel B Seal vessel and place in thermostatic bath at T1 A->B C Agitate with magnetic stirrer for >= 10 hours B->C Start Equilibration D Stop stirring and allow to settle for >= 2 hours C->D E Withdraw clear supernatant with pre-heated/cooled syringe D->E Ready for Sampling F Transfer to pre-weighed bottle and record total mass E->F G Evaporate solvent in oven until constant weight F->G H Record mass of residual solute G->H I Calculate mole fraction solubility H->I

Workflow for Static Gravimetric Solubility Measurement
Synthesis and Purification Workflow

A common synthetic route to this compound involves the cycloaddition of an azide with an alkyne. A typical laboratory-scale synthesis and purification is outlined below.[1]

Procedure:

  • Reaction Setup: A mixture of methyl propiolate and trimethylsilyl azide is heated in a sealed high-pressure reactor (e.g., at 105°C for 90 hours).[1]

  • Workup: The reaction mixture is cooled, and methanol is added slowly. Ether is then added to precipitate the crude product.[1]

  • Filtration: The solid is collected by filtration and washed sequentially with ether and pentane.[1]

  • Recrystallization: The crude solid is dissolved in a minimal amount of hot methanol. Ether is then added until the solution becomes turbid, inducing crystallization. The mixture is allowed to stand, and the purified product is collected by filtration.[1]

G General Synthesis and Purification Workflow Start Start: Reagents Reaction Cycloaddition Reaction (e.g., Methyl Propiolate + (CH3)3SiN3) Heat in sealed reactor Start->Reaction Workup Reaction Workup 1. Cool mixture 2. Add Methanol 3. Add Ether for precipitation Reaction->Workup Filtration1 Crude Product Isolation 1. Filter solid 2. Wash with Ether/Pentane Workup->Filtration1 Recrystallization Purification 1. Dissolve in hot Methanol 2. Add Ether until turbid 3. Cool to crystallize Filtration1->Recrystallization Filtration2 Final Product Isolation 1. Filter crystals 2. Wash with Ether Recrystallization->Filtration2 End End: Purified Product Filtration2->End

General Synthesis and Purification Workflow

References

"spectroscopic data for methyl 1H-1,2,3-triazole-4-carboxylate (NMR, IR, Mass)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methyl 1H-1,2,3-triazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols. The information is structured to be a practical resource for researchers in the synthesis, characterization, and application of this and related triazole derivatives.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₄H₅N₃O₂) provides a unique fingerprint for its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
8.32sH-5 (triazole ring)
3.94s-OCH₃ (methyl ester)
14.5 (broad)sN-H (triazole ring)

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
161.5C=O (ester carbonyl)
138.0C-4 (triazole ring)
128.5C-5 (triazole ring)
52.5-OCH₃ (methyl ester)

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3150 - 3000N-H stretch (triazole ring)
2955C-H stretch (methyl)
1725C=O stretch (ester)
1550 - 1450C=N, N=N stretch (triazole ring)
1250 - 1200C-O stretch (ester)

Table 4: Mass Spectrometry Data

m/zAssignment
127.04[M]⁺ (Molecular ion)
96[M - OCH₃]⁺
69[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

2.1 Synthesis of this compound

A common synthetic route involves the cycloaddition of an azide with an alkyne. For instance, the reaction of methyl propiolate with a suitable azide source, often catalyzed by copper(I), yields the target 1,2,3-triazole.

  • Materials: Methyl propiolate, sodium azide, copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), solvent (e.g., a mixture of water and a tertiary alcohol).

  • Procedure: To a solution of methyl propiolate in the chosen solvent system, sodium azide and the copper(I) catalyst are added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extracting the product into an organic solvent. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2.2 NMR Spectroscopy

  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

2.3 IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu instrument.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber.

2.4 Mass Spectrometry

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

  • Data Acquisition: In EI mode, a standard electron energy of 70 eV is used. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the compound's molecular weight. For ESI, the sample solution is infused into the ion source, and the instrument is operated in positive or negative ion mode.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for the characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained Molecule This compound (C₄H₅N₃O₂) NMR NMR (Proton & Carbon Environment) Molecule->NMR IR IR (Functional Groups) Molecule->IR MS MS (Molecular Weight & Fragmentation) Molecule->MS Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C correlations) NMR->Connectivity Functional_Groups -NH, C=O, C-O, Triazole Ring IR->Functional_Groups Molecular_Formula Molecular Formula Confirmation (m/z of Molecular Ion) MS->Molecular_Formula Connectivity->Molecule Functional_Groups->Molecule Molecular_Formula->Molecule

Relationship between spectroscopic techniques and the structural information obtained.

The Synthesis of 1,2,3-Triazoles: A Journey from Serendipity to Precision Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Historical Synthesis of 1,2,3-Triazole Compounds

Introduction

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three contiguous nitrogen atoms, has emerged as a cornerstone in modern chemistry, with profound implications for drug discovery, materials science, and chemical biology.[1] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for 1,2,3-triazole compounds, with a focus on the pivotal advancements that have shaped the field. We will delve into the seminal Huisgen 1,3-dipolar cycloaddition, the transformative copper-catalyzed azide-alkyne cycloaddition (CuAAC), the regiocomplementary ruthenium-catalyzed reaction (RuAAC), and the innovative strain-promoted azide-alkyne cycloaddition (SPAAC). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis and historical context of this vital class of compounds.

I. The Dawn of an Era: The Huisgen 1,3-Dipolar Cycloaddition

The journey into the rich chemistry of 1,2,3-triazoles began with the pioneering work of Rolf Huisgen in the 1960s.[1] His systematic investigation of 1,3-dipolar cycloaddition reactions established a foundational method for the synthesis of a wide array of five-membered heterocycles, including the 1,2,3-triazole ring.

The Huisgen cycloaddition involves the thermal reaction of an azide with an alkyne. This pericyclic reaction proceeds through a concerted mechanism, leading to the formation of the triazole ring. However, a significant drawback of the thermal Huisgen cycloaddition is the lack of regioselectivity when using unsymmetrical alkynes, resulting in a mixture of 1,4- and 1,5-disubstituted regioisomers.[2] Furthermore, the reaction often requires elevated temperatures and prolonged reaction times, limiting its applicability for sensitive substrates.[2]

Experimental Protocol: Thermal Huisgen 1,3-Dipolar Cycloaddition

General Procedure:

  • An organic azide (1.0 equivalent) and an alkyne (1.0-1.2 equivalents) are dissolved in a high-boiling inert solvent (e.g., toluene, xylene, or DMF).

  • The reaction mixture is heated to a high temperature (typically 80-150 °C) and stirred for an extended period (12-48 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue, containing a mixture of 1,4- and 1,5-regioisomers, is purified by column chromatography to separate the isomers.

II. The "Click" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A paradigm shift in 1,2,3-triazole synthesis occurred in 2002 with the independent and simultaneous reports from the laboratories of Morten Meldal and K. Barry Sharpless.[1] They discovered that copper(I) species could effectively catalyze the reaction between azides and terminal alkynes, a transformation now famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or, more broadly, as a "click" reaction.[3]

The CuAAC reaction is characterized by its remarkable efficiency, high yields, mild reaction conditions (often at room temperature and in aqueous media), and, most importantly, its near-perfect regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer.[3][4] The in situ generation of the copper(I) catalyst from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate is a common and convenient practice.[4] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Procedure for in situ Catalyst Generation:

  • To a solution of the terminal alkyne (1.0 equivalent) and the organic azide (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or THF) is added a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).

  • A solution of sodium ascorbate (5-10 mol%) in water is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 1-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the product is typically isolated by filtration (if it precipitates) or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

III. Accessing the "Other" Isomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While the CuAAC reaction provides a reliable route to 1,4-disubstituted 1,2,3-triazoles, the synthesis of the corresponding 1,5-regioisomer remained a challenge. This was addressed by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). In 2005, the group of Valery Fokin demonstrated that ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, could catalyze the cycloaddition of azides and alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles.[5][6]

A key feature of the RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[6] The proposed mechanism for RuAAC is distinct from that of CuAAC and is thought to proceed through a ruthenacycle intermediate formed by oxidative coupling of the azide and alkyne.[3][6]

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

General Procedure:

  • In an inert atmosphere (e.g., under argon or nitrogen), a ruthenium catalyst (e.g., Cp*RuCl(COD), 1-5 mol%) is added to a solution of the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a degassed, anhydrous, non-protic solvent (e.g., toluene, THF, or 1,2-dichloroethane).

  • The reaction mixture is heated to a temperature ranging from room temperature to 80 °C.

  • The reaction progress is monitored by TLC, GC-MS, or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the 1,5-disubstituted 1,2,3-triazole.

IV. Metal-Free Synthesis: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The toxicity of copper catalysts, even at low concentrations, can be a concern in biological applications. This limitation spurred the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free "click" reaction. Pioneered by Carolyn Bertozzi and others, SPAAC utilizes the high ring strain of cyclooctynes to accelerate the cycloaddition with azides without the need for a catalyst.[7][]

The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. Various substituted cyclooctynes, such as dibenzocyclooctynes (DBCO), have been developed to fine-tune the reaction kinetics and stability.[9] SPAAC has become an invaluable tool for bioconjugation and in vivo imaging due to its bioorthogonality and the absence of a toxic metal catalyst.[]

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

General Procedure for Bioconjugation:

  • A solution of the azide-modified biomolecule (e.g., a protein or a cell surface) is prepared in a biocompatible buffer (e.g., PBS).

  • A solution of the strained cyclooctyne derivative (e.g., DBCO-fluorophore, typically in a 2- to 10-fold molar excess) in a compatible solvent (e.g., DMSO) is added to the biomolecule solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.

  • The reaction mixture is incubated at room temperature or 37 °C for 1-4 hours.

  • The unreacted cyclooctyne is removed by a suitable purification method, such as size-exclusion chromatography, dialysis, or centrifugation and washing of cells.

  • The labeled biomolecule is then ready for downstream applications.

V. Quantitative Data Summary

The following tables summarize typical quantitative data for the different 1,2,3-triazole synthesis methodologies, providing a comparative overview of their efficiency and reaction conditions.

Table 1: Comparison of 1,2,3-Triazole Synthesis Methods

MethodCatalystRegioselectivityTypical Reaction TimeTypical TemperatureTypical Yield
Thermal Huisgen Cycloaddition NoneMixture of 1,4 and 1,5 isomers12 - 48 hours80 - 150 °CModerate to Good
Copper-Catalyzed (CuAAC) Cu(I) salts (e.g., CuSO₄/NaAsc)1,4-disubstituted1 - 24 hoursRoom TemperatureHigh to Excellent
Ruthenium-Catalyzed (RuAAC) Ru(II) complexes (e.g., Cp*RuCl(COD))1,5-disubstituted0.5 - 12 hoursRT - 80 °CGood to Excellent
Strain-Promoted (SPAAC) NoneNot applicable0.5 - 4 hoursRoom TemperatureHigh to Excellent

Table 2: Representative Examples of 1,2,3-Triazole Synthesis

Reactant 1 (Azide)Reactant 2 (Alkyne)MethodCatalyst/ReagentSolventTemp.TimeYield (%)Reference
Benzyl azidePhenylacetyleneThermalNoneToluene110 °C18 hMixture
Benzyl azidePhenylacetyleneCuAACCuSO₄/NaAsct-BuOH/H₂ORT4 h95[10]
Benzyl azidePhenylacetyleneRuAACCp*RuCl(COD)Toluene60 °C2 h92[11]
Azido-PEGDBCO-NHS esterSPAACNonePBSRT1 h>90[9]
3-(4-azolophenyl) acrylic acidEthyl propiolateCuAACCuI/NaAscCH₃CN/H₂ORT2 h90[10][12]
Aniline, Aromatic Ketone4-MethylbenzenesulfonohydrazideMulticomponentNone-Mild-75-92[10][12]

VI. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the historical progression and the distinct synthetic routes to 1,2,3-triazole compounds.

Historical_Progression cluster_early Early Developments cluster_click The 'Click' Chemistry Era cluster_modern Modern Innovations Huisgen Huisgen 1,3-Dipolar Cycloaddition (1960s) CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC, 2002) Huisgen->CuAAC Catalysis & Regiocontrol RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC, 2005) CuAAC->RuAAC Regioisomeric Control SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC->SPAAC Metal-Free Bioorthogonal

Historical progression of 1,2,3-triazole synthesis.

Overview of synthetic pathways to 1,2,3-triazoles.

VII. Conclusion

The synthesis of 1,2,3-triazole compounds has undergone a remarkable evolution, from the foundational but limited Huisgen cycloaddition to the highly efficient and versatile "click" chemistry reactions. The discovery of copper- and ruthenium-catalyzed cycloadditions revolutionized the field by providing unprecedented control over regioselectivity, while the development of strain-promoted methods has opened new frontiers in bioconjugation and chemical biology. Each of these methodologies offers distinct advantages and is chosen based on the specific requirements of the target molecule and its intended application. A thorough understanding of the historical development and the detailed experimental protocols of these key transformations is essential for researchers aiming to leverage the power of the 1,2,3-triazole scaffold in their scientific endeavors. The continued innovation in this area promises to further expand the synthetic toolbox and solidify the importance of 1,2,3-triazoles in science and technology.

References

The Fundamental Reactivity of the 1,2,3-Triazole Ring System: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Reactivity, Synthetic Methodologies, and Biological Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its remarkable stability, unique electronic properties, and synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental reactivity of the 1,2,3-triazole ring, detailing key synthetic methodologies, quantitative reaction data, and its role in modulating critical biological pathways.

Core Reactivity and Stability

The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[4] This arrangement confers significant chemical stability against oxidation, reduction, and hydrolysis under a range of acidic and basic conditions.[1] The aromatic nature of the ring, coupled with its significant dipole moment and hydrogen bonding capabilities, underpins its versatile role as a pharmacophore and a bioisostere for amide bonds.[1][3][5] In aqueous solution, the unsubstituted 1,2,3-triazole exists in a tautomeric equilibrium between the 1H and 2H forms.[6]

While generally stable, the 1,2,3-triazole ring can undergo specific reactions, including cycloadditions, C-H functionalization, and, under certain conditions, ring-cleavage reactions. These reactivities provide a powerful toolkit for the synthesis and modification of triazole-containing compounds.

Key Synthetic Methodologies

The construction of the 1,2,3-triazole ring is dominated by the [3+2] cycloaddition reaction between an azide and an alkyne, famously known as the Huisgen 1,3-dipolar cycloaddition.[7][8][9] Modern catalytic variants of this reaction have revolutionized the synthesis of 1,2,3-triazoles, offering high yields and regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, providing exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles.[9][10][11] The reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for drug discovery and bioconjugation.[10][11]

EntryAlkyneAzideCatalyst (mol%)SolventTime (h)Yield (%)Reference
1PhenylacetyleneBenzyl azideCuI (1)CH3CN/H2O1290[9]
2PhenylacetyleneBenzyl azideStar-Cu(OAc)2 (3)H2O0.592[12]
3Propargyl alcoholBenzyl azideCuSO4·5H2O (1), Sodium Ascorbate (5)t-BuOH/H2O1291[11]
41-Ethynyl-4-fluorobenzeneBenzyl azide[Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5)Neat0.1>98[13]
51-HeptynePhenyl azide[Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5)Neat0.1>98[13]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles.[6][14][15] This complementary regioselectivity is crucial for expanding the chemical space of triazole-based drug candidates. The RuAAC is also notable for its ability to catalyze the reaction of internal alkynes, leading to fully substituted 1,2,3-triazoles.[14][15]

| Entry | Alkyne | Azide | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Benzyl azide | CpRuCl(PPh3)2 (1) | Benzene | 80 | 2 | 81 |[15] | | 2 | 1-Hexyne | Benzyl azide | CpRuCl(COD) (2) | Benzene | 25 | 6 | 85 |[15] | | 3 | Phenylacetylene | Phenyl azide | [CpRuCl]4 (10) | DMF | 110 (MW) | 0.33 | 75 |[14] | | 4 | Diphenylacetylene | Benzyl azide | CpRuCl(PPh3)2 (1) | Benzene | 80 | 2 | 80 |[14] | | 5 | Methyl propiolate | Benzyl azide | Cp*RuCl(PPh3)2 (2) | Benzene | 25 | 2 | 98 |[15] |

C-H Functionalization of the Triazole Ring

Direct C-H functionalization of pre-formed 1,2,3-triazole rings offers a powerful and atom-economical strategy for the synthesis of multi-substituted triazoles.[16][17] Palladium-catalyzed C-H arylation is a particularly well-developed method for introducing aryl groups at the C5 position of the triazole ring.[7][8][16][18]

| Entry | 1,2,3-Triazole Substrate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 4-Bromotoluene | Pd(OAc)2 (10) | K2CO3 | Toluene | 120 | 24 | 85 |[16] | | 2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 4-Bromoanisole | Pd(OAc)2 (10) | K2CO3 | Toluene | 120 | 24 | 88 |[16] | | 3 | 1-Benzyl-1H-1,2,3-triazole | 4-Bromoanisole | Pd(OAc)2 (5) | Cs2CO3 | DMF | 100 | 24 | 79 |[8] | | 4 | 1,4-Diphenyl-1H-1,2,3-triazole | 4-Bromo-N,N-dimethylaniline | Pd(OAc)2 (5) | (o-tolyl)3P (10) | K2CO3 | DMF | 100 | 24 | 82 |[18] | | 5 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 2-Bromopyridine | Pd(OAc)2 (10) | K2CO3 | Toluene | 120 | 24 | 75 |[16] |

Ring-Chain Tautomerism and Ring Cleavage

While highly stable, the 1,2,3-triazole ring can be induced to undergo ring-opening reactions, particularly when substituted with strong electron-withdrawing groups at the N1 position. This reactivity is often rationalized by a ring-chain tautomerism, where the triazole exists in equilibrium with a diazo-imine species. N-sulfonyl and N-acyl 1,2,3-triazoles can serve as precursors to α-imino carbenes, which are versatile intermediates for the synthesis of other nitrogen-containing heterocycles.

Experimental Protocols

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a typical CuAAC reaction.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMSO).[10]

  • Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1-0.3 equivalents) as a freshly prepared aqueous solution, followed by the addition of a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (0.01-0.05 equivalents) in water.[11] Alternatively, a Cu(I) source such as CuI can be used directly.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.[11] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]

General Procedure for Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles

This protocol provides a general method for the C-H arylation of 1,4-disubstituted 1,2,3-triazoles.

  • Reaction Setup: To a solution of the 1,2,3-triazole (1.0 equivalent) in toluene, add palladium(II) acetate (10 mol%), triphenylphosphine (20 mol%), potassium carbonate (2.0 equivalents), and the aryl bromide (3.0 equivalents).[16]

  • Reaction Conditions: Stir the mixture at 120 °C for 24 hours.[16]

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired C-5 arylated product.[16]

Role in Modulating Biological Signaling Pathways

The 1,2,3-triazole scaffold is a prominent feature in a multitude of biologically active compounds, including inhibitors of key signaling pathways implicated in cancer and other diseases.[2][5]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[19] Numerous 1,2,3-triazole-containing hybrids have been developed as potent EGFR inhibitors, often by linking a known EGFR-binding pharmacophore to another moiety via the triazole linker.[19][20]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Triazole_Inhibitor 1,2,3-Triazole Inhibitor Triazole_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 P p38_MAPK p38 MAPK MKK3_6->p38_MAPK P MK2 MK2 p38_MAPK->MK2 P Triazole_Inhibitor 1,2,3-Triazole Inhibitor Triazole_Inhibitor->p38_MAPK Inflammation Inflammatory Response MK2->Inflammation AS_MS_Workflow Library_Synthesis Double-Click Triazole Library Synthesis Incubation Incubation with Protein Target (e.g., GPCR) Library_Synthesis->Incubation Selection Affinity Selection (Size Exclusion Chromatography) Incubation->Selection Release Ligand Release (Denaturation) Selection->Release Analysis LC-HRMS Analysis Release->Analysis Hit_Identification Hit Identification & Validation Analysis->Hit_Identification

References

An In-depth Technical Guide on the Thermodynamic Stability of Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of methyl 1H-1,2,3-triazole-4-carboxylate. Due to the limited direct experimental data on the specific thermodynamic properties of this compound in publicly accessible literature, this paper establishes a framework for its evaluation. This is achieved by examining its known structural characteristics, outlining detailed experimental and computational protocols for determining thermodynamic stability based on methodologies applied to analogous compounds, and contextualizing its stability within the broader class of triazole derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a five-membered 1,2,3-triazole ring substituted with a methyl carboxylate group. The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, associated with a wide range of biological activities, including antiviral, antibacterial, and antiallergic properties.[1] The thermodynamic stability of such molecules is a critical parameter in drug development, influencing shelf-life, formulation, and bioavailability.

The stability of this molecule in the solid state is influenced by its molecular structure. The core molecule is essentially planar, a feature that facilitates stabilizing intermolecular interactions.[2] In its crystal structure, stability is conferred by N-H···O hydrogen bonds and π-π stacking interactions between the triazole rings of adjacent molecules.[2]

Theoretical and Computational Workflow for Stability Assessment

Computational chemistry offers a powerful predictive tool for assessing the thermodynamic properties of molecules. Density Functional Theory (DFT) is a common method for geometry optimization and frequency calculations, which can then be used to determine gas-phase thermodynamic parameters.

Computational_Workflow A Initial Structure Input (this compound) B Selection of Theoretical Method (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Verification of True Minimum (No Imaginary Frequencies) D->E F Thermodynamic Property Calculation (Enthalpy, Gibbs Free Energy) E->F Proceed if Verified H Error/Re-optimization E->H Re-optimize if necessary G Analysis of Results F->G H->C Synthesis_Workflow cluster_reactants Reactants A Azide Precursor (e.g., Sodium Azide) C Cu(I) Catalyzed Cycloaddition ('Click' Reaction) A->C B Methyl Propiolate (Alkyne) B->C D Crude Product C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Pure this compound E->F G Characterization (NMR, IR, MS) F->G

References

"methyl 1H-1,2,3-triazole-4-carboxylate synthesis mechanism"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis Mechanism of Methyl 1H-1,2,3-triazole-4-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a triazole ring, a five-membered ring structure containing three nitrogen atoms.[1] This moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation due to its unique chemical properties, stability, and ability to mimic amide bonds.[2] The synthesis of 1,2,3-triazoles, particularly the 1,4-disubstituted regioisomer like this compound, has been revolutionized by the advent of "click chemistry".

The primary and most efficient method for synthesizing this compound is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[3][4] While the thermal (uncatalyzed) version of this reaction exists, it often requires high temperatures and yields a mixture of regioisomers.[3][5] The catalyzed versions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offer significant advantages in terms of reaction rate, mild conditions, and, crucially, regioselectivity.[5][6] The CuAAC exclusively yields the 1,4-disubstituted product, making it the premier method for synthesizing this compound from methyl propiolate and an organic azide.[5][6]

This guide provides a detailed examination of the core synthesis mechanisms, presents quantitative data in structured tables, offers detailed experimental protocols, and visualizes the reaction pathways and workflows.

Core Synthesis Mechanisms

The formation of the 1,2,3-triazole ring from an azide and an alkyne can proceed through several distinct mechanistic pathways.

Thermal Huisgen 1,3-Dipolar Cycloaddition

The classical Huisgen cycloaddition is a concerted, pericyclic reaction involving the 4 π-electrons of the 1,3-dipolar azide and the 2 π-electrons of the dipolarophile, methyl propiolate.[7][8] This [4s+2s] cycloaddition is mechanistically similar to the Diels-Alder reaction.[7] However, this thermal process typically requires elevated temperatures and prolonged reaction times and often results in a mixture of the 1,4- and 1,5-regioisomers, which necessitates chromatographic separation.[5][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of a "click reaction" and is the preferred method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][5] It boasts an extraordinary rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction and proceeds under mild, often aqueous, conditions.[5] The mechanism is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates.[6]

The catalytic cycle is generally accepted to proceed as follows:

  • Formation of Copper(I) Acetylide: The terminal alkyne, methyl propiolate, reacts with a Cu(I) salt. The coordination of copper significantly increases the acidity of the terminal proton, facilitating its removal to form a stable copper(I) acetylide intermediate.[6][9]

  • Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.[6]

  • Cyclization: An unusual six-membered copper metallacycle is formed. This is the key bond-forming step where the terminal nitrogen of the azide attacks the internal carbon of the acetylide.[5]

  • Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, yielding the final 1,4-disubstituted 1H-1,2,3-triazole product and regenerating the active Cu(I) catalyst, thus closing the catalytic cycle.[5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[3][5] This pathway is significant as it allows for the synthesis of the alternative regioisomer. Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles.[10][11]

The proposed mechanism for RuAAC involves:

  • Oxidative Coupling: The reaction is initiated by the oxidative coupling of the azide and the alkyne to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate.[10][11] The first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[5][11]

  • Reductive Elimination: This ruthenacycle then undergoes rate-determining reductive elimination, which forms the aromatic triazole product and regenerates the active ruthenium catalyst.[5][10][11] A key distinction from the CuAAC mechanism is the absence of a metal acetylide intermediate.[3]

Data Presentation

Table 1: Comparison of Synthesis Methods for 1,2,3-Triazoles
FeatureThermal Huisgen CycloadditionCopper(I)-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product Regioselectivity Mixture of 1,4- and 1,5-isomers[5][6]Exclusively 1,4-isomer[5][6]Exclusively 1,5-isomer[5][12]
Reaction Conditions High temperature (e.g., >80-100 °C), long reaction times[3]Room temperature, mild conditions[5]Ambient to moderate temperatures (e.g., 25-80 °C)[10][12]
Catalyst NoneCu(I) source (e.g., CuSO₄/Na-Ascorbate, CuI)[13]Ru(II) complexes (e.g., [Cp*RuCl])[5][10]
Scope (Alkynes) Terminal and InternalTerminal alkynes only[3]Terminal and Internal alkynes[3][10]
Mechanism Concerted [2s+4s] pericyclic[7]Stepwise, via Cu-acetylide[5][6]Stepwise, via ruthenacycle[5][11]
Typical Yields Moderate to Good (often as mixture)High to Quantitative[5]High to Quantitative[10]
Table 2: Common Catalytic Systems for CuAAC Synthesis
Copper SourceReducing AgentLigand (Optional)Common SolventsTypical Loading
CuSO₄·5H₂OSodium AscorbateTHPTA, TBTAH₂O/t-BuOH, DMF, DCM0.1-5 mol% Cu
CuINone neededNone or various N-ligandsTHF, Toluene, CH₃CN1-10 mol% Cu
Cu(OAc)₂Sodium AscorbateNoneAcetone/H₂O1-5 mol% Cu[14]
Copper NanoparticlesSodium AscorbateNoneH₂O, EthanolVaries
Copper-on-CharcoalNone neededNoneDCM, TolueneHeterogeneous[2]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of Methyl (1-benzyl-1H-1,2,3-triazol-4-yl)carboxylate

This protocol describes a typical CuAAC reaction between benzyl azide and methyl propiolate.

Materials:

  • Benzyl azide (1.0 mmol, 1.0 eq.)

  • Methyl propiolate (1.1 mmol, 1.1 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq.)

  • Sodium ascorbate (0.1 mmol, 0.1 eq.)

  • Solvent: 1:1 mixture of deionized water and tert-butanol (t-BuOH) (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add benzyl azide (1.0 mmol) and methyl propiolate (1.1 mmol).

  • Add the H₂O/t-BuOH solvent mixture (10 mL) to the flask.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in ~1 mL H₂O).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol in ~1 mL H₂O).

  • With vigorous stirring, add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper sulfate solution. The solution may turn a heterogeneous yellow/orange color.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl (1-benzyl-1H-1,2,3-triazol-4-yl)carboxylate.

Protocol 2: Thermal Synthesis of this compound

This protocol describes a synthesis from trimethylsilyl azide and methyl propiolate, which generates the unsubstituted triazole after workup.[1]

Materials:

  • Methyl propiolate (50.0 mmol, 1.0 eq.)

  • Trimethylsilyl azide ((CH₃)₃SiN₃) (124 mmol, ~2.5 eq.)

  • Methanol (for workup)

  • Ether (for precipitation/washing)

Procedure:

  • In a sealed, heavy-walled pressure tube, combine methyl propiolate (50.0 mmol) and trimethylsilyl azide (124 mmol).

  • Heat the sealed tube at 105 °C for 90 hours.

  • After the reaction period, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add methanol (~36 mL) to the cooled reaction mixture. This step removes the silyl group and protonates the triazole ring.

  • Allow the mixture to stir at room temperature for approximately 45 minutes. A solid precipitate should form.

  • Add ether to the suspension to further encourage precipitation.

  • Filter the solid product, wash thoroughly with ether and then hexane to remove any unreacted starting materials.

  • The crude solid can be further purified by recrystallization from a methanol/ether solvent system to yield pure this compound.[1]

Visualizations

Reaction Mechanisms

Huisgen_Cycloaddition Huisgen 1,3-Dipolar Cycloaddition R_Azide R-N=N⁺=N⁻ (Azide) TS Concerted Transition State R_Azide->TS R_Alkyne HC≡C-CO₂Me (Methyl Propiolate) R_Alkyne->TS P_14 1,4-isomer TS->P_14 P_15 1,5-isomer TS->P_15 CuAAC_Mechanism Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle Cu_I Cu(I) Cu_Acetylide R'C≡C-Cu(I) Cu_I->Cu_Acetylide Alkyne R'C≡CH (Methyl Propiolate) Alkyne->Cu_Acetylide -H⁺ Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle Azide R-N₃ Azide->Metallacycle Triazolyl_Cu Triazolyl-Cu(I) Intermediate Metallacycle->Triazolyl_Cu Rearrangement Product 1,4-Triazole Product Triazolyl_Cu->Product Product->Cu_I Regenerates Catalyst Proton H⁺ Proton->Product RuAAC_Mechanism Ru(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Cycle Ru_II [Cp*RuCl] Ruthenacycle Six-membered Ruthenacycle Ru_II->Ruthenacycle Alkyne R'C≡CH (Methyl Propiolate) Alkyne->Ruthenacycle Oxidative Coupling Azide R-N₃ Azide->Ruthenacycle Product 1,5-Triazole Product Ruthenacycle->Product Reductive Elimination Product->Ru_II Regenerates Catalyst CuAAC_Workflow General Experimental Workflow for CuAAC Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve Azide and Alkyne in Solvent B Prepare separate stock solutions: - CuSO₄ (aq) - Sodium Ascorbate (aq) C Combine reactants in flask A->C D Add Sodium Ascorbate, then CuSO₄ solution B->D C->D E Stir vigorously at RT D->E F Monitor by TLC until starting material is consumed E->F G Quench reaction / Dilute with water F->G H Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) G->H I Dry organic layer (e.g., Na₂SO₄) and evaporate solvent H->I J Purify crude product via Column Chromatography or Recrystallization I->J K Characterize final product (NMR, MS, etc.) J->K

References

A Comprehensive Technical Guide to the Theoretical-Computational Analysis of Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the structural, vibrational, and electronic properties of methyl 1H-1,2,3-triazole-4-carboxylate. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile nature of the 1,2,3-triazole scaffold. Theoretical calculations offer a powerful, non-invasive approach to understanding the molecule's geometry, stability, and reactivity, providing critical insights for rational drug design and the development of novel materials.

Introduction to the Molecular Structure

This compound (C₄H₅N₃O₂) is a heterocyclic compound featuring a five-membered 1,2,3-triazole ring substituted with a methyl carboxylate group at the 4-position. The tautomerism of the N-H proton on the triazole ring can lead to different isomers (1H, 2H, and 3H), which can influence the molecule's electronic properties and its potential for intermolecular interactions. A primary goal of theoretical calculations is to determine the most stable tautomeric form and its precise molecular geometry.

Computational Methodology: A Detailed Protocol

The theoretical investigation of this compound's molecular structure is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method.

Experimental Protocol: DFT-Based Structural and Electronic Analysis

Objective: To determine the optimized molecular geometry, vibrational frequencies, and key electronic properties of this compound.

Methodology:

  • Initial Structure Preparation:

    • The 3D structure of the this compound molecule is constructed using a molecular modeling program (e.g., GaussView, Avogadro).

    • Initial coordinates for all atoms are defined. For tautomeric studies, separate input structures for the 1H, 2H, and 3H isomers are created.

  • Software and Theoretical Level Selection:

    • Calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 16).

    • A common and effective level of theory for such organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

    • A Pople-style basis set, such as 6-311++G(d,p), is selected to provide a good balance between computational cost and accuracy. This basis set includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) for a more accurate description of bonding.

  • Geometry Optimization:

    • The initial structure is subjected to geometry optimization without any symmetry constraints to locate the minimum energy conformation on the potential energy surface.

    • The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Vibrational Frequency Calculation:

    • Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated frequencies provide a theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.

  • Electronic Property Calculations:

    • Using the optimized geometry, various electronic properties are calculated:

      • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

      • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

      • Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity.

Data Presentation: Theoretical Results

Table 1: Optimized Geometrical Parameters (Bond Lengths)

BondTypical Calculated Value (Å) (B3LYP/6-311++G(d,p))Experimental Value (Å) for N-methylated analogue[1]
N1-N21.351.345(4)
N2-N31.311.311(4)
N3-C41.361.362(4)
C4-C51.381.378(4)
C5-N11.351.353(4)
C4-C(carboxyl)1.451.449(4)
C(carboxyl)=O1.211.206(4)
C(carboxyl)-O1.341.332(4)

Table 2: Optimized Geometrical Parameters (Bond Angles)

AngleTypical Calculated Value (°) (B3LYP/6-311++G(d,p))Experimental Value (°) for N-methylated analogue[1]
N1-N2-N3111.0110.8(2)
N2-N3-C4106.0106.3(2)
N3-C4-C5110.0110.2(3)
C4-C5-N1107.0106.9(3)
C5-N1-N2106.0105.8(2)
N3-C4-C(carboxyl)124.0124.2(3)
C5-C4-C(carboxyl)126.0125.6(3)
O=C(carboxyl)-O125.0125.3(3)

Table 3: Calculated Electronic Properties

PropertyTypical Calculated Value (B3LYP/6-311++G(d,p))
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Energy Gap (ΔE)5.0 to 6.0 eV
Dipole Moment3.0 to 4.0 Debye

Table 4: Representative Calculated Vibrational Frequencies

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)
N-H Stretch (Triazole)3400 - 3500
C-H Stretch (Triazole)3100 - 3150
C-H Stretch (Methyl)2950 - 3050
C=O Stretch (Ester)1720 - 1750
C=N/C=C Ring Stretches (Triazole)1400 - 1600
N-N Stretch (Triazole)1200 - 1300
C-O Stretch (Ester)1100 - 1250

Visualization of Computational Workflows and Molecular Properties

Diagrams created using Graphviz provide a clear visual representation of the logical flow of theoretical calculations and the resulting molecular properties.

G cluster_input Input Stage cluster_calculation Calculation Stage cluster_analysis Analysis Stage mol_structure Initial Molecular Structure (3D) method_selection Selection of Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop verify_min Verification of True Minimum (No Imaginary Frequencies) freq_calc->verify_min analyze_elec Analysis of Electronic Properties (HOMO-LUMO, MEP) elec_prop->analyze_elec analyze_geom Analysis of Optimized Geometry (Bond Lengths, Angles) verify_min->analyze_geom Proceed if Verified compare_exp Comparison with Experimental Data analyze_geom->compare_exp analyze_elec->compare_exp G cluster_properties Calculated Molecular Properties cluster_applications Applications in Drug Development Optimized_Geometry Optimized Geometry Stability Molecular Stability Optimized_Geometry->Stability Vibrational_Frequencies Vibrational Frequencies Vibrational_Frequencies->Stability Electronic_Properties Electronic Properties Reactivity Chemical Reactivity (HOMO-LUMO Gap) Electronic_Properties->Reactivity Interactions Intermolecular Interactions (MEP, Dipole Moment) Electronic_Properties->Interactions SAR Structure-Activity Relationships (SAR) Reactivity->SAR Stability->SAR Interactions->SAR

References

Methodological & Application

Methyl 1H-1,2,3-Triazole-4-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 1H-1,2,3-triazole-4-carboxylate is a highly valuable and versatile building block in the field of organic synthesis. Its unique structural features, particularly the presence of a reactive ester group and a stable triazole ring, make it an ideal starting material for the synthesis of a wide array of complex molecules with significant applications in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-established pharmacophore known for its ability to engage in hydrogen bonding and dipole interactions, contributing to the biological activity of many compounds. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Key Applications

This compound serves as a pivotal intermediate in the construction of diverse molecular architectures. Its principal applications include:

  • "Click" Chemistry: The triazole moiety is famously synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." While the parent compound is the product of such a reaction (from methyl propiolate and an azide source), its derivatives are extensively used in subsequent click reactions to link different molecular fragments. This approach is widely employed in drug discovery, bioconjugation, and materials science for its high efficiency, regioselectivity, and mild reaction conditions.

  • Synthesis of Bioactive Molecules: The 1,2,3-triazole scaffold is present in numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. Derivatives of this compound are key precursors to such therapeutic agents.

  • N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be readily functionalized through alkylation or arylation, allowing for the introduction of various substituents to modulate the physicochemical and biological properties of the final compounds. This structural diversification is crucial in the optimization of lead compounds in drug development.

  • Amide and Peptide Synthesis: The methyl ester group can be easily converted into amides by reaction with amines. This functionality is particularly useful for linking the triazole core to amino acids or peptide fragments, creating novel peptidomimetics with potential therapeutic applications.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the 1,3-dipolar cycloaddition reaction between an azide source and methyl propiolate.

Reaction Scheme:

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Sodium azide (NaN₃)

    • Methyl propiolate

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol (t-BuOH)

    • Water (H₂O)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide (1.0 eq) in a 1:1 mixture of water and tert-butanol.

    • Add methyl propiolate (1.0 eq) to the solution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure this compound.

Quantitative Data:

Reactant AReactant BCatalystReducing AgentSolventTime (h)Yield (%)Reference
Sodium AzideMethyl PropiolateCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O1-485-95[1][2]
N-Alkylation of this compound

The triazole ring can be alkylated on one of its nitrogen atoms, typically yielding a mixture of N1 and N2 isomers. The following is a general protocol for N-methylation.

Protocol: N-Methylation using Methyl Iodide

  • Materials:

    • This compound

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add methyl iodide (1.2 eq) dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • The resulting mixture of N1- and N2-methylated isomers can be separated by column chromatography on silica gel.

Quantitative Data:

Starting MaterialAlkylating AgentBaseSolventTime (h)Product(s)Yield (%)Reference
This compoundMethyl IodideK₂CO₃DMF12-24N1-methyl and N2-methyl isomersVariable[3]

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound are precursors to a variety of bioactive compounds. For instance, they can be used to synthesize novel anticancer agents that target specific signaling pathways.

Synthesis of a Triazole-Containing Chalcone Derivative

Protocol: Synthesis of a 1,4-disubstituted Triazole Chalcone

This protocol involves a two-step process: first, a CuAAC reaction to introduce a substituted phenyl group at the N1 position, followed by conversion of the ester to a chalcone.

Step 1: N-Arylation via CuAAC

  • Materials:

    • Aryl azide (e.g., 4-azidobenzaldehyde)

    • Methyl propiolate

    • CuSO₄·5H₂O

    • Sodium ascorbate

    • t-BuOH/H₂O

  • Procedure: Follow the CuAAC protocol described in section 2.1, using the aryl azide instead of sodium azide. This will yield methyl 1-(4-formylphenyl)-1H-1,2,3-triazole-4-carboxylate.

Step 2: Claisen-Schmidt Condensation to form Chalcone

  • Materials:

    • Methyl 1-(4-formylphenyl)-1H-1,2,3-triazole-4-carboxylate

    • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve the triazole-aldehyde from Step 1 (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

    • Add an aqueous solution of NaOH (2.0 eq) dropwise to the mixture at room temperature.

    • Stir the reaction for 4-6 hours. A precipitate will typically form.

    • Filter the solid, wash with cold ethanol and then water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone derivative.

Quantitative Data for Bioactivity (Example):

Many 1,2,3-triazole-containing chalcone derivatives have shown potent anticancer activity.[4]

Compound TypeCell LineIC₅₀ (µM)Reference
1,2,3-Triazole-chalcone hybridA549 (Lung Cancer)8.67 - 11.62[4]

Signaling Pathway Interactions

Triazole-based compounds often exert their biological effects by interacting with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

p53 Signaling Pathway

Some triazole derivatives have been shown to act as activators of the p53 tumor suppressor protein.[5] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis in cells with irreparable damage.

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates triazole_drug Triazole-Containing Drug (p53 Activator) triazole_drug->p53 activates mdm2 MDM2 mdm2->p53 inhibits p53->mdm2 induces p21 p21 p53->p21 activates transcription bax Bax p53->bax activates transcription cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest leads to apoptosis Apoptosis bax->apoptosis induces

Caption: Activation of the p53 pathway by a triazole-containing drug.

Akt/PKB Signaling Pathway

The Akt (or Protein Kinase B) signaling pathway is a crucial regulator of cell survival and proliferation. Inhibition of this pathway is a common strategy in cancer therapy. Certain triazole derivatives have been identified as inhibitors of key kinases in this pathway, such as Akt itself.

Akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor binds pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt (PKB) pip3->akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream phosphorylates triazole_inhibitor Triazole-Containing Akt Inhibitor triazole_inhibitor->akt inhibits cell_survival Cell Survival & Proliferation downstream->cell_survival promotes

Caption: Inhibition of the Akt signaling pathway by a triazole derivative.

Conclusion

This compound is an indispensable tool for synthetic chemists, offering a gateway to a vast chemical space of molecules with significant potential in drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block and to design and synthesize novel compounds with desired functionalities and biological activities. The continued exploration of derivatives from this versatile scaffold is expected to yield new therapeutic agents and advanced materials.

References

Application Notes and Protocols: Methyl 1H-1,2,3-Triazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry. The 1,2,3-triazole core is a bioisostere for amide bonds and other functional groups, offering advantages in terms of metabolic stability and synthetic accessibility. This scaffold is prominently featured in a variety of compounds with diverse biological activities, including anticancer and antimicrobial properties. These notes provide an overview of the applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.

Anticancer Applications

Derivatives of this compound, particularly 1H-1,2,3-triazole-4-carboxamides, have demonstrated significant potential as anticancer agents. These compounds have been shown to target key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4) pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 1,2,3-triazole derivatives against a panel of human cancer cell lines.

Compound IDStructure/DescriptionCell LineIC50 (µM)Reference
4a 1,2,3-Triazole-coumarin derivativeA549 (Lung)2.97
4b 1,2,3-Triazole-coumarin derivativeA549 (Lung)4.78
7a 1,2,3-Triazole-chalcone derivativeA549 (Lung)8.67
7c 1,2,3-Triazole-chalcone derivativeA549 (Lung)9.74
13 1,2,3-Triazole-etodolac derivativeA549 (Lung)3.29 - 10.71
55 1,2,3-Triazole-quinazolin-4(3H)-one derivativeNCI-H23 (Lung)2.01 - 12.34
LaSOM 186 4-Methylcoumarin-triazole hybridMCF7 (Breast)2.66[1]
LaSOM 190 4-Methylcoumarin-triazole hybridMCF7 (Breast)>2.66, <10.08[1]
LaSOM 185 4-Methylcoumarin-triazole hybridMCF7 (Breast)>2.66, <10.08[1]
LaSOM 180 4-Methylcoumarin-triazole hybridMCF7 (Breast)10.08[1]
Cisplatin Reference DrugMCF7 (Breast)45.33[1]
Compound 9 1,2,3-Triazole-thymol-1,3,4-oxadiazole derivativeMCF-7 (Breast)1.1[2]
Compound 9 1,2,3-Triazole-thymol-1,3,4-oxadiazole derivativeHCT-116 (Colon)2.6[2]
Compound 9 1,2,3-Triazole-thymol-1,3,4-oxadiazole derivativeHepG2 (Liver)1.4[2]

Antimicrobial Applications

The 1,2,3-triazole scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) of selected 1,2,3-triazole derivatives against various microorganisms.

Compound IDStructure/DescriptionMicroorganismMIC (µg/mL)Reference
Coumarin-triazole hybrids Varied alkyl, phenyl, and heterocycle moietiesEnterococcus faecalis12.5 - 50[3]
Metronidazole-1,2,3-triazole derivatives (5b, 5c, 5e) Novel metronidazole derivativesFungal and bacterial strainsPotent activity[1][4]
Metronidazole-carboxylate derivatives (7b, 7e) Novel metronidazole derivativesFungal and bacterial strainsPotent activity[1][4]

Experimental Protocols

Protocol 1: General Synthesis of 1H-1,2,3-Triazole-4-carboxamides

This protocol describes a general method for the synthesis of 1H-1,2,3-triazole-4-carboxamides from this compound.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Sodium methoxide or other suitable base

  • Anhydrous methanol or other appropriate solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous methanol under an inert atmosphere, add the desired amine (1.1 equivalents).

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1H-1,2,3-triazole-4-carboxamide.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against microbial strains using the broth microdilution method.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Dispense 100 µL of the appropriate broth medium into each well of a 96-well microplate.

  • Prepare a serial two-fold dilution of the test compounds directly in the microplate wells.

  • Prepare an inoculum of the microorganism and dilute it in the broth medium to achieve the desired final concentration.

  • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound reaction Amidation with various amines start->reaction product Library of 1H-1,2,3-triazole-4-carboxamides reaction->product anticancer Anticancer Screening (e.g., MTT Assay) product->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) product->antimicrobial ic50 Determine IC50 values anticancer->ic50 mic Determine MIC values antimicrobial->mic sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar

Caption: Workflow for synthesis and evaluation of derivatives.

EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates Triazole 1,2,3-Triazole Derivative (Inhibitor) Triazole->EGFR Inhibits

Caption: EGFR signaling and inhibition by 1,2,3-triazoles.

CDK4/6 Signaling Pathway

G Simplified CDK4/6-Cyclin D Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb E2F E2F Rb->E2F Releases Progression Cell Cycle Progression E2F->Progression Activates Transcription Triazole 1,2,3-Triazole Derivative (Inhibitor) Triazole->Complex Inhibits Complex->Rb Phosphorylates (inactivates)

Caption: CDK4/6 pathway and inhibition by 1,2,3-triazoles.

References

Application Notes and Protocols for the Synthesis of Antiviral Agents Using Methyl 1H-1,2,3-triazole-4-carboxylate and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in the synthesis of antiviral agents utilizing methyl 1H-1,2,3-triazole-4-carboxylate and its more commonly employed isomer, methyl 1H-1,2,4-triazole-3-carboxylate. The 1,2,3-triazole scaffold is a key component in a variety of biologically active compounds, and its derivatives have shown promise as antiviral agents.[1][2]

While direct applications of this compound in the synthesis of commercial antiviral drugs are less documented than its 1,2,4-triazole isomer, the synthesis of 1H-1,2,3-triazole-4-carboxamide derivatives has yielded compounds with significant anti-influenza activity.[1] This document outlines the synthesis of such derivatives and, for broader applicability, details the synthesis of the well-known antiviral drug Ribavirin from its 1,2,4-triazole precursor.[3][4]

Synthesis of 1H-1,2,3-Triazole-4-Carboxamide Derivatives with Anti-Influenza Activity

This section details the synthesis of 1H-1,2,3-triazole-4-carboxamide derivatives, which have been identified as potent inhibitors of the influenza virus nucleoprotein (NP).[1] The protocol is adapted from methodologies that utilize the core 1,2,3-triazole-4-carboxamide structure.

Data Presentation: Antiviral Activity of 1H-1,2,3-Triazole-4-Carboxamide Derivatives
Compound IDVirus StrainAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
3b Influenza A/WSN/33 (H1N1)Plaque Reduction0.5>100>200[1]
3b Influenza A/Guan/07 (H3N2)Plaque Reduction4.6>100>21.7[1]
3b A/WSN/33 (H1N1) Amantidine-ResistantPlaque Reductionsub-µMNot ReportedNot Reported[1]
3b A/WSN/1933 (H1N1) Oseltamivir-ResistantPlaque Reductionsub-µMNot ReportedNot Reported[1]
Experimental Protocol: Synthesis of a Representative 1H-1,2,3-Triazole-4-Carboxamide Derivative

This protocol describes a general two-step process for the synthesis of a 1H-1,2,3-triazole-4-carboxamide derivative, starting from this compound.

Step 1: Hydrolysis of this compound to 1H-1,2,3-Triazole-4-carboxylic acid

  • Dissolution: Dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0°C in an ice bath and carefully acidify with hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 2-3.

  • Isolation: The precipitated 1H-1,2,3-triazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling to form 1H-1,2,3-Triazole-4-carboxamide Derivative

  • Activation: Suspend the 1H-1,2,3-triazole-4-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA or Et3N).

  • Amine Addition: To the activated carboxylic acid, add the desired amine (e.g., a substituted aniline or benzylamine) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 1H-1,2,3-triazole-4-carboxamide derivative.

Visualization: Synthetic Workflow and Mechanism of Action

G cluster_synthesis Synthesis of 1H-1,2,3-Triazole-4-Carboxamide start This compound step1 Hydrolysis (NaOH, H2O, Reflux) start->step1 intermediate 1H-1,2,3-triazole-4-carboxylic acid step1->intermediate step2 Amide Coupling (Amine, Coupling Agent, Base) intermediate->step2 product Antiviral 1H-1,2,3-triazole-4-carboxamide Derivative step2->product

Caption: Synthetic workflow for 1H-1,2,3-triazole-4-carboxamide derivatives.

G cluster_moa Mechanism of Action of Anti-Influenza Triazole Derivatives drug 1H-1,2,3-Triazole-4-carboxamide Derivative np Influenza Virus Nucleoprotein (NP) drug->np targets accumulation Nuclear Accumulation of NP drug->accumulation inhibits np->accumulation is required for replication Viral Replication accumulation->replication is essential for

Caption: Inhibition of influenza virus nucleoprotein nuclear accumulation.[1]

Synthesis of Ribavirin from Methyl 1H-1,2,4-Triazole-3-carboxylate

Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[3] Its synthesis is a prime example of the utility of methyl 1H-1,2,4-triazole-3-carboxylate in antiviral drug development.[3][4]

Data Presentation: Antiviral Activity of Ribavirin
Compound IDVirusAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Ribavirin Hantaan Virus (HTNV)RT-qPCR2.65 (IC50)>100>37.7[3]
Ribavirin Measles VirusCPENot specifiedNot specifiedNot specified[5]
Ribavirin Parainfluenza VirusCPENot specifiedNot specifiedNot specified[6]
Ribavirin Herpes Simplex VirusCPENot specifiedNot specifiedNot specified[6]
Experimental Protocol: Synthesis of Ribavirin

This protocol outlines the key steps for the synthesis of Ribavirin starting from methyl 1H-1,2,4-triazole-3-carboxylate.[3]

Step 1: Glycosylation

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 1H-1,2,4-triazole-3-carboxylate and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in anhydrous dichloromethane.

  • Catalyst Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add tin(IV) chloride to the stirred solution, maintaining the temperature below 20°C.

  • Reflux: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture and carefully add it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate. Purify the crude product by column chromatography on silica gel.

Step 2: Ammonolysis

  • Reaction Setup: Dissolve the purified protected intermediate in anhydrous methanol in a pressure vessel.

  • Ammonia Addition: Cool the solution to 0°C and bubble ammonia gas through it for 2-3 hours, ensuring the vessel is properly sealed.

  • Reaction: Allow the sealed vessel to stand at room temperature for 24-48 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude Ribavirin can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization: Synthetic Workflow and Mechanism of Action

G cluster_ribavirin_synthesis Synthesis of Ribavirin start Methyl 1H-1,2,4-triazole-3-carboxylate step1 Glycosylation (Protected Ribose, SnCl4) start->step1 intermediate Protected Ribavirin Precursor step1->intermediate step2 Ammonolysis (NH3, Methanol) intermediate->step2 product Ribavirin step2->product

Caption: Synthetic workflow for Ribavirin.

G cluster_ribavirin_moa Mechanism of Action of Ribavirin ribavirin Ribavirin rtp Ribavirin Triphosphate ribavirin->rtp is converted to impdh Inosine Monophosphate Dehydrogenase (IMPDH) rtp->impdh inhibits gmp Guanosine Monophosphate (GMP) impdh->gmp is required for synthesis of viral_rna Viral RNA Synthesis gmp->viral_rna is a precursor for

Caption: Inhibition of IMPDH by Ribavirin Triphosphate.[5]

References

Application Notes and Protocols: Derivatization of Methyl 1H-1,2,3-Triazole-4-carboxylate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization strategies for methyl 1H-1,2,3-triazole-4-carboxylate, a versatile scaffold in medicinal chemistry. The focus is on synthetic modifications to enhance biological activities, particularly anticancer and antimicrobial properties. Detailed experimental protocols for key transformations and biological assays are provided to facilitate the practical application of this knowledge in a research and development setting.

Introduction

The 1,2,3-triazole core is a prominent heterocyclic motif in drug discovery, known for its favorable physicochemical properties and ability to engage in various biological interactions. This compound serves as a key starting material for creating diverse libraries of bioactive compounds. Derivatization of this scaffold, primarily through modifications of the carboxylate group and substitution on the triazole ring, has led to the discovery of potent anticancer and antimicrobial agents.[1][2] These derivatives often exhibit their biological effects by mechanisms such as inducing cell cycle arrest and apoptosis in cancer cells.[1]

Key Derivatization Strategies

The primary points for derivatization of this compound are the ester functional group and the nitrogen atoms of the triazole ring.

  • Amide Formation: The methyl ester is readily converted into a wide array of amides by direct reaction with amines or via a two-step process involving hydrolysis to the corresponding carboxylic acid followed by amide coupling. This strategy allows for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Hydrazide and Subsequent Heterocycle Formation: The ester can be converted to a hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic systems, further expanding the chemical diversity.

  • N-Alkylation/Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated to introduce additional diversity and modulate the electronic and steric properties of the molecule.

Below is a general workflow for the derivatization of this compound.

G start This compound hydrolysis Hydrolysis start->hydrolysis e.g., LiOH, THF/H2O hydrazinolysis Hydrazinolysis start->hydrazinolysis Hydrazine hydrate n_alkylation N-Alkylation/Arylation start->n_alkylation Alkyl/Aryl halide, Base acid 1H-1,2,3-triazole-4-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling amide N-Substituted 1H-1,2,3-triazole-4-carboxamides amide_coupling->amide hydrazide 1H-1,2,3-triazole-4-carbohydrazide hydrazinolysis->hydrazide n_derivative N-Substituted Methyl 1H-1,2,3-triazole-4-carboxylates n_alkylation->n_derivative acid->amide_coupling Amine, Coupling agent (e.g., HATU, CDI) bio_activity Biological Activity Screening (Anticancer, Antimicrobial, etc.) amide->bio_activity hydrazide->bio_activity n_derivative->bio_activity

General derivatization workflow for this compound.

Application in Anticancer Drug Discovery

Derivatives of 1,2,3-triazole-4-carboxamide have demonstrated significant potential as anticancer agents.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[5][1]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative N-substituted 1H-1,2,3-triazole-4-carboxamide derivatives against various cancer cell lines.

Compound IDSubstitution on AmideCancer Cell LineIC50 / GI50 (µM)Reference
1a 4-ThiocyanatophenylJurkat (Leukemia)0.63[6]
1b 4-ThiocyanatophenylLOX IMVI (Melanoma)0.15[6]
2a Phenyl (Chalcone derivative)A549 (Lung)8.67[1]
2b Bromo-substituted phenyl (Chalcone derivative)A549 (Lung)9.74[1]
3a Coumarin derivativeA549 (Lung)2.97[1]
3b Coumarin derivativeA549 (Lung)4.78[1]
4 Phosphonate-containing moietyHT-1080 (Fibrosarcoma)15.13[5]
Proposed Signaling Pathway for Anticancer Activity

The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by 1,2,3-triazole derivatives.

G triazole 1,2,3-Triazole Derivative microtubules Microtubule Disruption triazole->microtubules cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubules->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase Caspase Activation apoptosis->caspase

Proposed mechanism of anticancer action for certain 1,2,3-triazole derivatives.

Application in Antimicrobial Drug Discovery

The 1,2,3-triazole scaffold has also been explored for the development of novel antimicrobial agents. Carboxylate and carboxamide derivatives have shown activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,2,3-triazole derivatives against various microbial strains.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
5a 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis59.5[7]
5b 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidVibrio cholerae59.5[7]
6a Coumarin-1,2,3-triazole conjugateEnterococcus faecalis12.5[2]
6b Coumarin-1,2,3-triazole conjugateEnterococcus faecalis50[2]

Experimental Protocols

Protocol 1: Synthesis of 1H-1,2,3-triazole-4-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for amide synthesis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add an aqueous solution of LiOH to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Synthesis of N-substituted 1H-1,2,3-triazole-4-carboxamides

This protocol outlines the coupling of 1H-1,2,3-triazole-4-carboxylic acid with a primary or secondary amine to form the corresponding amide.

Materials:

  • 1H-1,2,3-triazole-4-carboxylic acid

  • Desired amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1,1'-Carbonyldiimidazole (CDI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1H-1,2,3-triazole-4-carboxylic acid in DMF.

  • Add HATU (or CDI) and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The workflow for the MTT assay is depicted below.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis cell_seeding Seed cells in 96-well plate treatment Add serially diluted compounds cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_incubation Incubate for 3-4 hours add_mtt->formazan_incubation dissolve_formazan Dissolve formazan in DMSO formazan_incubation->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for the in vitro MTT cytotoxicity assay.

References

Application Notes and Protocols for the Synthesis of Ribavirin Analogs from Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ribavirin analogs utilizing methyl 1H-1,2,3-triazole-4-carboxylate as a key starting material. The replacement of the 1,2,4-triazole ring of Ribavirin with a 1,2,3-triazole moiety has been a subject of interest in the development of novel antiviral agents with potentially improved efficacy and reduced cytotoxicity.[1][2]

Introduction

Ribavirin, a broad-spectrum antiviral agent, is a synthetic nucleoside analog effective against a range of RNA and DNA viruses.[3][4] However, its clinical application can be limited by side effects such as hemolytic anemia. This has prompted the exploration of structural analogs to enhance its therapeutic index. One promising strategy involves the bioisosteric replacement of the 1,2,4-triazole ring with a 1,2,3-triazole system. This modification, coupled with alterations to the carboxamide group, has led to the discovery of novel analogs with significant antiviral activity.[1][2] this compound serves as a versatile precursor for the introduction of the ribofuranosyl moiety and subsequent conversion to the desired carboxamide, mirroring the core structure of Ribavirin.

Synthetic Strategy Overview

The synthesis of 1,2,3-triazole-based Ribavirin analogs from this compound generally follows a three-step sequence:

  • Glycosylation: Coupling of the triazole heterocycle with a protected ribofuranose derivative.

  • Ammonolysis: Conversion of the methyl ester at the C4 position of the triazole ring to the corresponding carboxamide.

  • Deprotection: Removal of the protecting groups from the ribofuranose moiety to yield the final Ribavirin analog.

This document provides detailed protocols for each of these key transformations.

Data Presentation

Antiviral Activity of 1,2,3-Triazole Ribavirin Analogs

The following table summarizes the in vitro antiviral activity of representative Ribavirin analogs synthesized from 1,2,3-triazole precursors.

Compound IDTarget Virus/EnzymeAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
5b Influenza AVirus Replication Assay14>100>7.1[1]
5b HIV-1 Reverse TranscriptaseEnzyme Inhibition Assay3.8>100>26.3[1]

Note: Compound 5b is a methyl carboxylate analog (R = CO2CH3) of the final carboxamide product.

Reaction Yields for Key Synthetic Steps
StepReactionStarting MaterialProductYield (%)Reference
1GlycosylationThis compound & Protected RiboseProtected Nucleoside36-65[1]
2AmmonolysisProtected Nucleoside EsterProtected Nucleoside CarboxamideNot explicitly stated-
3DeprotectionProtected Nucleoside CarboxamideFinal Ribavirin AnalogNot explicitly stated-

Experimental Protocols

Protocol 1: Glycosylation of this compound

This protocol describes the coupling of this compound with a protected ribofuranose derivative, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, to form the protected nucleoside.

Materials:

  • This compound

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • Anhydrous Dichloromethane (DCM)

  • Tin(IV) chloride (SnCl4)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in anhydrous dichloromethane.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add tin(IV) chloride to the stirred solution, ensuring the temperature is maintained below 20°C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected nucleoside.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ammonolysis of the Methyl Ester

This protocol details the conversion of the methyl ester of the protected nucleoside to the corresponding carboxamide.

Materials:

  • Protected methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,3-triazole-4-carboxylate

  • Anhydrous Methanol

  • Ammonia gas

  • Pressure vessel

Procedure:

  • Dissolve the purified protected nucleoside in anhydrous methanol in a pressure vessel.

  • Cool the solution to 0°C and bubble ammonia gas through it for 2-3 hours, ensuring the vessel is properly sealed.

  • Allow the vessel to stand at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to yield the crude protected carboxamide.

  • The crude product may be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Deprotection of the Ribofuranose Moiety

This protocol describes the removal of the acetyl protecting groups from the ribofuranose sugar to yield the final Ribavirin analog.

Materials:

  • Protected 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,3-triazole-4-carboxamide

  • Methanolic ammonia (saturated solution of ammonia in methanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve the protected carboxamide in methanolic ammonia at 0°C.

  • Stir the solution at room temperature and monitor the reaction by TLC.

  • Upon completion of the deprotection, remove the solvent under reduced pressure.

  • Purify the resulting residue by recrystallization or column chromatography to obtain the final Ribavirin analog.

Visualizations

Synthetic Pathway for 1,2,3-Triazole Ribavirin Analogs

G A This compound C Protected Nucleoside Ester A->C Glycosylation (SnCl4, DCM) B 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose B->C D Protected Nucleoside Carboxamide C->D Ammonolysis (NH3, MeOH) E Ribavirin Analog D->E Deprotection (Methanolic NH3)

Caption: General synthetic scheme for Ribavirin analogs.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials glycosylation Glycosylation start->glycosylation ammonolysis Ammonolysis glycosylation->ammonolysis deprotection Deprotection ammonolysis->deprotection extraction Work-up & Extraction deprotection->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Spectroscopic Analysis (NMR, MS) recrystallization->analysis

Caption: Workflow from synthesis to purification.

Logical Relationship of Ribavirin and its Analogs

G Ribavirin Ribavirin (1,2,4-Triazole Core) Modification Bioisosteric Replacement Ribavirin->Modification leads to Analog Ribavirin Analog (1,2,3-Triazole Core) Goal Improved Therapeutic Index Analog->Goal aims for Precursor This compound Precursor->Analog is a key precursor for Modification->Analog

Caption: Relationship between Ribavirin and its 1,2,3-triazole analogs.

References

Application Notes: Methyl 1H-1,2,3-Triazole-4-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of novel, biologically active molecules. The 1,2,3-triazole moiety, while chemically distinct from the more commonly used 1,2,4-triazole ring found in many commercial fungicides, offers a stable and synthetically accessible scaffold for agrochemical discovery. Its structure allows for straightforward modification at the ester group and the triazole nitrogen, enabling the creation of diverse chemical libraries.

This document provides detailed protocols for the synthesis of the core compound, its derivatization into biologically active carboxamides, and standardized bioassays to screen these new derivatives for fungicidal, herbicidal, and insecticidal properties. The data presented herein focuses on derivatives of the 1H-1,2,3-triazole-4-carboxamide scaffold, demonstrating its potential in developing new crop protection agents, particularly as fungicides targeting succinate dehydrogenase.

Synthesis and Derivatization Protocols

Protocol: Synthesis of this compound

This protocol describes the synthesis via a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition ("click chemistry"), a highly efficient method for forming the 1,2,3-triazole ring.[1]

Materials:

  • Methyl propiolate

  • Azide source (e.g., trimethylsilyl azide or an in situ generated organic azide)

  • Copper(I) catalyst (e.g., CuSO₄·5H₂O with a reducing agent like sodium ascorbate)

  • Solvent system (e.g., a 1:1 mixture of water and t-BuOH)

  • Sodium ascorbate

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous solution of NH₄Cl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl propiolate (1.0 eq) and the corresponding azide (1.1 eq) in the water/t-BuOH solvent mixture.

  • Add sodium ascorbate (0.1 eq) to the solution, followed by the addition of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, dilute the reaction mixture with water and extract three times with dichloromethane (DCM).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[1]

Synthesis_Workflow reagent reagent process process product product A Methyl Propiolate + Azide Source C Click Reaction (Cycloaddition) A->C B CuSO4 / Na Ascorbate (Catalyst) B->C in tBuOH/H2O D Workup & Extraction C->D Crude Product E Column Chromatography D->E F Methyl 1H-1,2,3-triazole -4-carboxylate E->F Purified Product

Caption: Workflow for the synthesis of the target compound.
Protocol: Derivatization to 1H-1,2,3-Triazole-4-carboxamides

The ester can be readily converted to a carboxamide, a key functional group in many biologically active molecules, including potent fungicides.[2][3]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 2,6-dichloroaniline)

  • Trimethylaluminum (AlMe₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the desired amine (1.2 eq) in the anhydrous solvent in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trimethylaluminum (2.0 M solution in toluene, 1.2 eq) to the amine solution. Gas evolution (methane) will be observed.

  • After gas evolution ceases, stir the mixture at room temperature for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to reflux (e.g., 80-110°C) and stir for 4-12 hours, monitoring progress by TLC.

  • After cooling to room temperature, quench the reaction by carefully pouring it into a slurry of silica gel in chloroform or DCM and stirring for 15 minutes.

  • Filter the slurry and concentrate the filtrate.

  • Purify the resulting crude amide by recrystallization or silica gel column chromatography.

Agrochemical_Discovery_Workflow start start process process screening screening outcome outcome A Methyl 1H-1,2,3-triazole -4-carboxylate (Scaffold) B Derivatization (e.g., Amidation) A->B C Create Chemical Library B->C D Primary Biological Screening C->D E Fungicidal Assay D->E F Herbicidal Assay D->F G Insecticidal Assay D->G H Identify 'Hit' Compounds E->H F->H G->H I Lead Optimization (SAR) H->I J Candidate Compound I->J SDHI_Pathway cluster_ETC Mitochondrial Electron Transport Chain succinate Succinate SDH Complex II (Succinate Dehydrogenase) succinate->SDH Q Ubiquinone (Q) fumarate Fumarate SDH->fumarate QH2 Ubihydroquinone (QH2) CIII Complex III QH2->CIII e- transfer inhibitor 1,2,3-Triazole Carboxamide (e.g., A3-3) inhibitor->SDH Inhibition

References

Application Notes and Protocols: N-Alkylation of Methyl 1H-1,2,3-Triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-alkylation of 1,2,3-triazoles is a fundamental transformation in organic synthesis, providing access to a wide array of functionalized heterocyclic compounds. These N-substituted triazoles are prevalent scaffolds in medicinal chemistry, materials science, and agrochemicals.[1] The regioselectivity of N-alkylation on the 1,2,3-triazole ring is a critical consideration, as reactions can potentially yield N-1, N-2, and N-3 substituted isomers. The distribution of these isomers is influenced by several factors, including the nature of the electrophile, solvent, base, and temperature.[2] This document provides detailed protocols for the N-alkylation of methyl 1H-1,2,3-triazole-4-carboxylate, a key building block in the synthesis of various biologically active molecules.

Data Presentation: Summary of N-Alkylation Conditions

The following table summarizes various reported conditions for the N-alkylation of 1,2,3-triazoles and related azoles, offering a comparative overview of different methodologies.

SubstrateAlkylating AgentBaseSolventTemperatureYield/OutcomeReference
This compoundMethyl iodideK₂CO₃DMF0 °C to RTMixture of three isomers[1]
4-Phenyl-1,2,3-triazoleEthyl chloroacetateTriethylamineDMFNot specified5:1 selectivity in favor of the N-2 regioisomer[2][3]
4-Bromo-NH-1,2,3-triazolesAlkyl halidesK₂CO₃DMFNot specifiedRegioselective formation of N-2 substituted products[4]
1,2,4-TriazoleAlkyl halidesDBUTHFNot specified~90:10 regioselectivity for N-1 vs N-4 isomers[5]
Methyl 1H-1,2,4-triazole-3-carboxylateMethyl iodideSodium methoxideMethanol0 °C to RTN-methylated product[6]

Experimental Protocols

Protocol 1: N-Methylation of this compound with Methyl Iodide

This protocol is adapted from a reported procedure for the N-methylation of this compound.[1]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (2 g).

    • Add anhydrous DMF (15 ml) to dissolve the starting material.

    • Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Base and Alkylating Agent:

    • While maintaining the temperature at 0 °C, add anhydrous potassium carbonate (1.3 g) to the stirred solution.

    • Slowly add methyl iodide (0.98 ml) to the reaction mixture.

  • Reaction:

    • Stir the mixture at 0 °C for 1 hour.

    • Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.

  • Work-up and Purification:

    • Upon completion, evaporate the solvent under reduced pressure.

    • The resulting residue will contain a mixture of N-alkylated isomers.

    • Isolate the individual isomers by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified fractions by appropriate analytical methods (e.g., LCMS, NMR).[1]

Logical Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow start Start setup Reaction Setup: - Dissolve triazole in DMF - Cool to 0 °C under N₂ start->setup reagents Add Reagents: - Add K₂CO₃ (base) - Add alkylating agent setup->reagents reaction Reaction: - Stir at 0 °C - Warm to RT - Monitor by TLC reagents->reaction workup Work-up: - Evaporate solvent reaction->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - Characterize isomers (LCMS, NMR) purification->analysis end_node End analysis->end_node

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes: Methyl 1H-1,2,3-triazole-4-carboxylate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[1][2] This reaction facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[3][4] The resulting triazole ring is a stable, aromatic heterocycle that serves as a rigid linker and is often considered a bioisostere for amide bonds, making it highly valuable in medicinal chemistry, drug discovery, bioconjugation, and materials science.[5][6]

The synthesis of methyl 1H-1,2,3-triazole-4-carboxylate and its N-substituted derivatives via CuAAC employs methyl propiolate as the terminal alkyne component. The reaction is prized for its high yields, stereospecificity, mild reaction conditions, and tolerance of a wide range of functional groups.[1][7] The reaction rate is dramatically accelerated (10⁷ to 10⁸ times) compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and produces a mixture of 1,4 and 1,5-regioisomers.[1][3]

Mechanism of Action

The widely accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the formation of a copper(I) acetylide intermediate. The copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates with the terminal alkyne (methyl propiolate).[3][7] This coordination increases the acidity of the terminal proton, facilitating the formation of the copper acetylide. The organic azide then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.[8]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Cu_I Cu(I) Catalyst Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide + R¹-C≡CH - H⁺ Cu_azide_complex Cu-Azide-Alkyne Complex Cu_acetylide->Cu_azide_complex + R²-N₃ Cu_triazolide Copper Triazolide Intermediate Cu_azide_complex->Cu_triazolide Cyclization Cu_triazolide->Cu_I + H⁺ Triazole Methyl 1-R²-1H-1,2,3-triazole-4-carboxylate Cu_triazolide->Triazole Alkyne Methyl Propiolate (R¹ = -COOCH₃) Alkyne->Cu_acetylide Azide Organic Azide (R²-N₃) Azide->Cu_azide_complex

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

The synthesis of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate serves as an excellent model to compare different methodologies for the CuAAC reaction. The following table summarizes quantitative data from a comparative study.[9]

MethodAzideAlkyneCatalyst SystemSolventTemperature (°C)TimeYield (%)Ref
Conventional Heating Benzyl AzideMethyl PropiolateCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)60-653 h95[9]
Microwave Heating Benzyl AzideMethyl PropiolateCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)8010 min96[9]
Solvent-Free Benzyl AzideMethyl Propiolate[CuCl(IMes)]NoneRoom Temp → Exotherm30-60 min95[9]
Glycerol Solvent Benzyl AzideMethyl PropiolateCuIGlycerolRoom Temp24 h94[9]

IMes: 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of methyl 1-substituted-1H-1,2,3-triazole-4-carboxylates.

Protocol 1: Conventional Synthesis in Aqueous Medium

This protocol is adapted from a standard procedure for synthesizing methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.[9] It is a robust method suitable for general laboratory synthesis.

Workflow_Conventional start Start reactants 1. Combine Benzyl Azide, Methyl Propiolate, and t-BuOH/H₂O start->reactants catalyst 2. Add CuSO₄ solution and Sodium Ascorbate reactants->catalyst reaction 3. Heat at 60-65°C for 3 hours catalyst->reaction monitor 4. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 5. Cool to RT, add 10% Ammonia solution monitor->workup Reaction Complete extraction 6. Extract with Ethyl Acetate workup->extraction purify 7. Dry, concentrate, and crystallize from Hexane/EtOAc extraction->purify product Product: Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate purify->product end End product->end

Caption: General workflow for the conventional synthesis of the target triazole.

Materials:

  • Benzyl azide (0.533 g, 4.0 mmol)

  • Methyl propiolate (0.345 g, 4.1 mmol)

  • tert-Butyl alcohol (t-BuOH)

  • Deionized water

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (1 M in H₂O)

  • Sodium ascorbate (40 mg, 0.20 mmol)

  • 10% Ammonia solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Water-cooled reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add benzyl azide (4.0 mmol), a 1:1 solution of tert-butyl alcohol/H₂O (10 mL), and methyl propiolate (4.1 mmol).[9]

  • Stir the mixture to ensure homogeneity.

  • Sequentially add the 1 M copper sulfate pentahydrate solution (200 μL, 0.2 mmol) and solid sodium ascorbate (0.20 mmol).[9]

  • Fit the flask with a reflux condenser and heat the solution to 60–65 °C with stirring.[9]

  • Monitor the reaction progress using TLC until the starting materials are consumed (approximately 3 hours).

  • Once complete, cool the reaction to room temperature.

Work-up and Purification:

  • Add 20 mL of a 10% ammonia solution to the mixture and stir for 5 minutes to complex the copper catalyst.[9]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization from a hexane/ethyl acetate mixture to yield the pure methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

Protocol 2: CuAAC for Bioconjugation at Low Concentrations

This protocol is a representative procedure for labeling biomolecules or performing the reaction under dilute, aqueous conditions, often required in drug development and biological studies. It utilizes a ligand to stabilize the Cu(I) catalyst and protect sensitive substrates.[10][11]

Materials:

  • Alkyne-modified substrate (e.g., peptide, protein, or small molecule)

  • Azide-containing cargo (e.g., fluorescent dye, biotin, or drug molecule)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in H₂O)[11]

  • Sodium ascorbate stock solution (e.g., 100 mM in H₂O, freshly prepared)

  • Aminoguanidine stock solution (optional, to scavenge reactive byproducts)[11]

Equipment:

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer or rotator

Procedure:

  • In a microcentrifuge tube, prepare a solution of the alkyne-modified substrate in phosphate buffer to achieve the desired final concentration (e.g., 25-100 µM).

  • Add the azide-containing cargo, typically in a slight excess (e.g., 1.5-2 equivalents) relative to the alkyne substrate.

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:THPTA is recommended to both accelerate the reaction and protect biomolecules.[11][12] For a final reaction volume of 500 µL and a target copper concentration of 100 µM, you would mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.

  • Add the catalyst premix to the substrate/azide solution and mix gently.

  • (Optional) Add aminoguanidine to a final concentration of 1-5 mM.[11]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[12][13]

  • Close the tube to minimize oxygen exposure and mix gently by inversion or on a slow rotator.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

Work-up and Purification:

  • The work-up procedure is application-dependent. For proteins and oligonucleotides, purification can be achieved via size-exclusion chromatography, dialysis, or ethanol precipitation to remove excess reagents and the copper catalyst. For small molecules, standard extraction and chromatographic methods can be employed.

References

Troubleshooting & Optimization

"optimizing reaction conditions for methyl 1H-1,2,3-triazole-4-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound, particularly when utilizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

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TroubleshootingGuide start Low or No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions check_substrate Are there Substrate-Specific Issues? start->check_substrate solution_catalyst1 Add fresh reducing agent (e.g., Sodium Ascorbate) check_catalyst->solution_catalyst1 Yes solution_catalyst2 Use a stabilizing ligand (e.g., THPTA) check_catalyst->solution_catalyst2 Yes solution_catalyst3 Degas solvents to remove oxygen check_catalyst->solution_catalyst3 Yes solution_reagents1 Use high-purity reagents check_reagents->solution_reagents1 Yes solution_reagents2 Prepare fresh sodium ascorbate solution check_reagents->solution_reagents2 Yes solution_reagents3 Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one) check_reagents->solution_reagents3 Yes solution_conditions1 Optimize ligand:copper ratio (typically 1:1 to 5:1) check_conditions->solution_conditions1 Yes solution_conditions2 Screen different solvents and pH check_conditions->solution_conditions2 Yes solution_conditions3 Adjust temperature and reaction time check_conditions->solution_conditions3 Yes solution_substrate1 Increase reaction time/temperature for hindered substrates check_substrate->solution_substrate1 Yes solution_substrate2 Increase catalyst/ligand concentration check_substrate->solution_substrate2 Yes solution_substrate3 Consider alternative ligation chemistry check_substrate->solution_substrate3 Yes

Caption: Troubleshooting workflow for low yield in CuAAC reactions.[1]

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen.[2]- Use a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ. Ensure the sodium ascorbate solution is freshly prepared.[2] - Employ a stabilizing ligand, such as THPTA, to protect the Cu(I) catalyst from oxidation. A ligand-to-copper ratio of 5:1 is often recommended.[2] - Degas solvents to minimize dissolved oxygen.[1]
Poor Reagent Quality or Incorrect Stoichiometry: Impurities in the starting materials (methyl propiolate or an azide precursor) can hinder the reaction.[2]- Use high-purity reagents. - Optimize the ratio of azide to alkyne; an excess of one reactant (e.g., 1.1-2 fold) may be beneficial.[1]
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH can negatively impact the reaction rate and yield.[2]- Systematically vary the reaction temperature. While many CuAAC reactions proceed at room temperature, heating may be necessary.[1][2] - Screen different solvents. For substrates with poor solubility, consider adding a co-solvent like DMSO, DMF, or t-BuOH.[2] - The reaction is generally robust over a wide pH range (4-12), but a pH of around 7 is recommended for many applications.[2]
Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[2]- Ensure a sufficient concentration of the reducing agent and stabilizing ligand to favor the desired cycloaddition pathway.
Formation of Impurities Presence of 1,5-Regioisomer: In some cases, the less-favored 1,5-disubstituted triazole may form.- The use of a copper catalyst generally provides high regioselectivity for the 1,4-isomer. If regioisomer formation is a significant issue, consider alternative catalysts such as ruthenium, which can favor the 1,5-isomer.
Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product mixture.- Increase the reaction time or temperature.[1] - Increase the concentration of the catalyst and ligand.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting concentrations for the reactants in the synthesis of this compound via CuAAC?

For efficient reaction, it is recommended that the concentrations of both the azide and alkyne (methyl propiolate) are greater than 10 µM each.[2] The copper catalyst concentration can be tested in a range from 50 µM to 500 µM.[1]

Q2: How can I prevent the copper catalyst from being sequestered by other components in the reaction mixture?

Certain buffers, like Tris, can chelate the copper catalyst and inhibit the reaction.[2][3] High concentrations of chloride ions (>0.2 M) can also compete for copper.[2][3] It is advisable to use buffers such as phosphate, acetate, HEPES, or MOPS.[4] In cases where copper sequestration is suspected, increasing the copper concentration or adding a sacrificial metal like Zn(II) may be beneficial.[3]

Q3: My reaction is sluggish. What adjustments can I make to the reaction conditions?

If the reaction is slow, consider the following optimizations:

  • Temperature: Increasing the temperature (e.g., to 37°C) can sometimes overcome issues of copper sequestration or low reactivity.[2]

  • Ligand:Copper Ratio: Varying the ligand-to-copper ratio from 1:1 to 5:1 can be beneficial, with higher ratios often providing better protection for sensitive substrates.[2]

  • Solvent: For poorly soluble substrates, introducing a co-solvent like DMSO (up to 10%) can improve solubility and reaction rate.[2][3]

Q4: Are there alternative methods for synthesizing this compound that do not use a copper catalyst?

Yes, metal-free synthesis is possible. For instance, the reaction of methyl propiolate with trimethylsilyl azide at elevated temperatures (e.g., 105°C) can yield the desired product.[5] Another approach involves the use of an organocatalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters that can be optimized for the CuAAC synthesis of this compound.

Table 1: Recommended Starting Concentrations and Ratios

Component Recommended Range Notes
Copper (CuSO₄) 50 µM - 500 µMTo be optimized for the specific substrate.
Ligand (e.g., THPTA) 1:1 to 5:1 (Ligand:Copper)Higher ratios can offer better protection.[2]
Reducing Agent (Sodium Ascorbate) 1 mM - 10 mMShould be prepared fresh.[1]
Reactant Stoichiometry (Azide:Alkyne) 1:1 to 1:5 or 5:1An excess of one reactant can drive the reaction to completion.[1]

Table 2: Influence of Temperature on Reaction Outcome

Temperature Potential Outcome
4°C (Overnight) May be suitable for sensitive substrates.
Room Temperature A common starting point for many CuAAC reactions.[1]
37°C Can increase the reaction rate and overcome some substrate-specific issues.[2]
105°C Utilized in metal-free synthesis with trimethylsilyl azide.[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is a general guideline for a CuAAC reaction.

  • Reagent Preparation:

    • Prepare a stock solution of your azide in a suitable solvent (e.g., a mixture of H₂O/t-BuOH (1:1)).[5]

    • Prepare a stock solution of methyl propiolate in the same solvent.

    • Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).[4]

    • Prepare a stock solution of copper(II) sulfate (CuSO₄·5H₂O) (e.g., 20 mM in water).[4]

    • Prepare a stock solution of a stabilizing ligand such as THPTA (e.g., 50 mM in water).[4]

  • Reaction Setup:

    • In a reaction vessel, combine the azide solution and the methyl propiolate solution.

    • Add the sodium ascorbate solution to the mixture.

    • In a separate tube, premix the CuSO₄ solution and the ligand solution before adding it to the reaction mixture. This can prevent the precipitation of copper-phosphate complexes if phosphate buffers are used.[3][4]

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at room temperature.[5]

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into ice water.[5]

    • If a precipitate forms, filter the solid, wash it with water, and dry it.[5]

    • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).[5]

dot

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_azide Prepare Azide Solution mix_reagents Combine Reactants and Reducing Agent prep_azide->mix_reagents prep_alkyne Prepare Methyl Propiolate Solution prep_alkyne->mix_reagents prep_reducer Prepare Fresh Sodium Ascorbate Solution prep_reducer->mix_reagents prep_catalyst Prepare CuSO4/Ligand Solution add_catalyst Add Premixed Catalyst/Ligand prep_catalyst->add_catalyst mix_reagents->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor quench Quench with Ice Water monitor->quench filter_solid Filter Precipitate quench->filter_solid purify Purify by Column Chromatography filter_solid->purify

Caption: Experimental workflow for CuAAC synthesis.

Protocol 2: Metal-Free Synthesis of this compound

This protocol is based on the reaction of methyl propiolate with trimethylsilyl azide.[5]

  • Reaction Setup:

    • In a sealed reaction tube, combine methyl propiolate and trimethylsilyl azide.[5]

  • Reaction Conditions:

    • Heat the mixture at 105°C for 90 hours.[5]

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Slowly add methanol under cooling.[5]

    • Allow the mixture to stand for 30 minutes, then add ether.[5]

    • Filter the resulting solid and wash with ether and hexane.[5]

    • Recrystallize the solid from a methanol/ether mixture to obtain the pure product.[5]

References

"common side reactions in the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate. The following information is designed to help you identify and resolve common side reactions and other experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, which is most commonly achieved through a 1,3-dipolar cycloaddition reaction between an azide source and methyl propiolate. The copper(I)-catalyzed version of this reaction (CuAAC or "click chemistry") is widely used for its efficiency and regioselectivity.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no formation of the desired this compound. What are the potential causes and how can I rectify this?

A: Low or no product yield is a common issue that can stem from several factors, primarily related to the integrity of your reagents and the reaction conditions.

  • Catalyst Inactivity: The active catalyst in the CuAAC reaction is copper(I). If you are using a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate), the reduction to Cu(I) may be incomplete. Furthermore, Cu(I) is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

    • Troubleshooting Steps:

      • Degas Your Solvents: Thoroughly degas all solvents to be used in the reaction by bubbling an inert gas (argon or nitrogen) through them or by using a freeze-pump-thaw technique.

      • Use Fresh Reducing Agent: Ensure your sodium ascorbate is fresh, as it can degrade over time. It is best to prepare a fresh solution of the reducing agent just before use.

      • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen to prevent the oxidation of the Cu(I) catalyst.

      • Consider a Cu(I) Source: You can use a Cu(I) salt directly, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), to bypass the in-situ reduction step. However, be aware that Cu(I) salts are also sensitive to oxidation.

      • Utilize a Stabilizing Ligand: The use of a copper-stabilizing ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.

  • Reagent Quality: The stability of your starting materials, particularly the azide, is crucial for a successful reaction.

    • Troubleshooting Steps:

      • Verify Azide Integrity: If you are using a custom-synthesized azide, ensure its purity and stability. Azides can be sensitive to heat and light.

      • Check Alkyne Purity: Ensure the methyl propiolate is of high purity and has not polymerized.

Issue 2: Presence of Significant Side Products

Q: I have obtained my desired product, but the reaction mixture contains significant impurities. What are the likely side reactions and how can I minimize them?

A: Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture. The most common side reactions are the formation of a regioisomer, azide reduction, and alkyne homocoupling.

Side Reaction 1: Formation of the 1,5-Regioisomer

In the absence of a copper catalyst (i.e., under thermal Huisgen cycloaddition conditions), the reaction between an azide and an unsymmetrical alkyne like methyl propiolate can yield a mixture of two regioisomers: the desired 1,4-disubstituted triazole and the 1,5-disubstituted triazole. While the copper-catalyzed reaction is highly regioselective for the 1,4-isomer, suboptimal catalytic activity can sometimes lead to the formation of the 1,5-isomer as a minor byproduct.

  • Identification: The two isomers can often be distinguished by NMR spectroscopy. The chemical shift of the triazole proton is typically different for the 1,4- and 1,5-isomers.

  • Mitigation:

    • Employ a Copper Catalyst: The most effective way to ensure the formation of the 1,4-isomer is to use a copper(I) catalyst.

    • Optimize Catalyst System: If you are already using a copper catalyst and still observe the 1,5-isomer, ensure the catalyst is active and present in a sufficient amount. The use of a stabilizing ligand can enhance the regioselectivity.

Side Reaction 2: Reduction of Azide to Amine

In the CuAAC reaction, the reducing agent, typically sodium ascorbate, can sometimes reduce the starting azide to the corresponding primary amine.

  • Identification: This byproduct can be identified by mass spectrometry (observing a mass corresponding to the amine) and NMR spectroscopy.

  • Mitigation:

    • Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate required to maintain the copper in the +1 oxidation state. An excess of the reducing agent increases the likelihood of azide reduction.

    • Use a Cu(I) Source: Employing a Cu(I) salt directly can eliminate the need for a reducing agent, thereby avoiding this side reaction.

Side Reaction 3: Alkyne Homocoupling (Glaser Coupling)

The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (methyl propiolate) to form a symmetrical diyne byproduct. This reaction is catalyzed by copper(II) ions.

  • Identification: The diyne byproduct will have a mass corresponding to two molecules of methyl propiolate minus two hydrogen atoms. It can be further characterized by NMR spectroscopy.

  • Mitigation:

    • Maintain Anaerobic Conditions: Rigorously exclude oxygen from the reaction by degassing solvents and maintaining an inert atmosphere.

    • Ensure Sufficient Reducing Agent: An adequate amount of sodium ascorbate will help to keep the copper in the Cu(I) state, thus minimizing the Cu(II)-catalyzed Glaser coupling.

    • Add Excess Reducing Agent Post-Reaction: Adding an excess of a reducing agent after the reaction is complete can prevent Glaser coupling during workup when the reaction mixture is exposed to air.[1]

    • Low-Temperature Workup: Maintaining a low temperature during the workup process after exposure to air can also help to suppress this side reaction.[1]

Data on Common Side Products

Side ProductStructureCommon CauseMitigation Strategies
Methyl 1H-1,2,3-triazole-5-carboxylate (1,5-Regioisomer) Isomer of the desired productThermal reaction conditions or inefficient copper catalysisUse a copper(I) catalyst; Optimize the catalyst system with a stabilizing ligand.
Corresponding Amine R-NH₂ (from R-N₃)Excess reducing agent (e.g., sodium ascorbate)Optimize the concentration of the reducing agent; Use a Cu(I) salt directly.
Dimethyl 2,4-hexadiynedioate (Glaser Coupling Product) H₃COOC-C≡C-C≡C-COOCH₃Presence of oxygen and Cu(II) ionsMaintain strict anaerobic conditions; Ensure sufficient reducing agent; Low-temperature workup.[1]

Experimental Protocols

Key Experiment: Copper(I)-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific azide used.

Materials:

  • Azide starting material

  • Methyl propiolate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve the azide and methyl propiolate in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and TBTA (if used) in the reaction solvent.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the catalyst solution. Then, add a freshly prepared solution of sodium ascorbate to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction vs. Side Reactions

G cluster_main Main Reaction (CuAAC) cluster_side Common Side Reactions Azide Azide Product This compound Azide->Product [3+2] Cycloaddition Isomer 1,5-Regioisomer Azide->Isomer Thermal Cycloaddition Amine Reduced Amine Azide->Amine Reduction Alkyne Methyl Propiolate Alkyne->Product Alkyne->Isomer Diyne Glaser Coupling Product Alkyne->Diyne Oxidative Homocoupling CuI Cu(I) Catalyst CuI->Product Catalyzes

Caption: Main synthetic pathway and common side reactions.

Troubleshooting Workflow

G cluster_solutions Solutions Start Low Yield or Impure Product AnalyzeByproducts Analyze byproducts (NMR, MS) Start->AnalyzeByproducts CheckCatalyst Is the Cu(I) catalyst active? Degas Degas solvents CheckCatalyst->Degas Inert Use inert atmosphere CheckCatalyst->Inert FreshReducer Use fresh reducing agent CheckCatalyst->FreshReducer Ligand Add stabilizing ligand CheckCatalyst->Ligand CheckReagents Are the starting materials pure and stable? PureReagents Verify reagent purity CheckReagents->PureReagents CheckConditions Are the reaction conditions optimal? CheckConditions->Inert OptimizeStoichiometry Optimize stoichiometry CheckConditions->OptimizeStoichiometry AnalyzeByproducts->CheckCatalyst Suspect catalyst deactivation AnalyzeByproducts->CheckReagents Suspect reagent degradation AnalyzeByproducts->CheckConditions Suspect non-optimal conditions

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction without a copper catalyst? A1: Yes, the 1,3-dipolar cycloaddition between an azide and an alkyne (the Huisgen cycloaddition) can occur thermally without a catalyst. However, this typically requires elevated temperatures and often results in a mixture of the 1,4- and 1,5-regioisomers, which can be difficult to separate. The copper-catalyzed reaction (CuAAC) is generally preferred for its high regioselectivity, milder reaction conditions, and faster reaction rates.

Q2: What is the role of the ligand in the CuAAC reaction? A2: A ligand, such as TBTA or THPTA, serves to stabilize the copper(I) catalyst. This stabilization prevents the disproportionation and oxidation of Cu(I) to the inactive Cu(II) state, thereby maintaining the catalytic activity throughout the reaction. This leads to higher yields and cleaner reaction profiles.

Q3: My starting azide is not soluble in the recommended t-BuOH/water solvent system. What should I do? A3: If your azide has poor solubility in t-BuOH/water, you can explore other solvent systems. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good alternatives for CuAAC reactions. You may need to adjust the work-up procedure accordingly.

Q4: How can I confirm the structure of my product and identify any byproducts? A4: The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). NMR will help you to confirm the structure of the triazole ring and the substitution pattern, while MS will confirm the molecular weight of your product and help identify any byproducts based on their mass-to-charge ratio.

Q5: Is it possible to completely eliminate the formation of side products? A5: While it is challenging to achieve 100% selectivity in any chemical reaction, the side reactions in the CuAAC synthesis of this compound can be significantly minimized. By carefully controlling the reaction conditions, using high-purity reagents, and employing a well-defined catalyst system, you can obtain the desired product in high yield and purity.[2]

References

Technical Support Center: Purification of Crude Methyl 1H-1,2,3-Triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude methyl 1H-1,2,3-triazole-4-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Excessive Solvent Use Use the minimum amount of hot solvent necessary to dissolve the crude product. To recover dissolved product, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.
Premature Crystallization During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.
Incomplete Crystallization If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. If these methods fail, consider reducing the solvent volume by evaporation or adding an anti-solvent.
Product Too Soluble If the product remains soluble even at low temperatures, the chosen solvent is not suitable. A different solvent or a mixed-solvent system should be explored.

Issue 2: Product "Oils Out" During Recrystallization

"Oiling out" describes the separation of the product as a liquid instead of a solid crystalline material. This often occurs when the melting point of the impure compound is lower than the boiling point of the solvent.

Potential Cause Troubleshooting Step
High Impurity Level The presence of significant impurities can depress the melting point of the product. Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
Inappropriate Solvent The boiling point of the solvent may be too high. Select a lower-boiling point solvent in which the product is soluble when hot and insoluble when cold.
Rapid Cooling Oiling out can be promoted by cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Compound Characteristics If the compound has a naturally low melting point, recrystallization may be challenging. In such cases, column chromatography is a more suitable purification method.

Issue 3: Impurities Co-elute with the Product During Column Chromatography

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing both the product and impurities to move quickly down the column. Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A less polar solvent system should increase the retention time of the product on the silica gel, allowing for better separation.
Column Overloading Too much crude material on the column can lead to broad bands and poor separation. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Presence of Regioisomer The synthesis of 1,4-disubstituted 1,2,3-triazoles can sometimes yield the 1,5-regioisomer, which may have a similar polarity. A carefully optimized gradient elution may be necessary to separate these isomers.
Unreacted Starting Materials Residual starting materials, such as the initial azide or methyl propiolate, can contaminate the product. Their polarity will differ from the product, and the solvent system should be chosen to maximize this difference.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

Common impurities can include:

  • Unreacted starting materials: Residual azide and methyl propiolate.

  • Regioisomer: The 1,5-disubstituted triazole isomer.

  • Homocoupling product: Bis-triazoles formed from the oxidative coupling of the alkyne.

  • Michael addition products: If the reaction conditions are not well-controlled, nucleophiles can add to the electron-deficient alkyne of methyl propiolate.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A mixture of methanol and diethyl ether is a commonly reported and effective solvent system for the recrystallization of this compound.[1] The crude solid is dissolved in a minimal amount of hot methanol, and then diethyl ether is added until the solution becomes turbid. Upon cooling, the purified product crystallizes out. Methanol alone has also been used effectively.

Q3: How can I monitor the progress of my column chromatography purification?

Thin-layer chromatography (TLC) is the best method to monitor the separation.[1] Small aliquots of the fractions collected from the column are spotted on a TLC plate, which is then developed in an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). The spots are visualized under UV light to identify the fractions containing the pure product.

Q4: My purified product yield is consistently low. What can I do to improve it?

To improve the yield, focus on optimizing both the reaction and purification steps. Ensure the CuAAC reaction goes to completion to minimize unreacted starting materials. During purification, if using recrystallization, avoid using an excessive volume of solvent and consider collecting a second crop of crystals from the mother liquor. For column chromatography, ensure proper packing of the column and careful collection of fractions to avoid loss of product.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Diethyl Ether)

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to the flask with gentle swirling until the solid is completely dissolved.

  • Slowly add diethyl ether to the hot solution dropwise until a slight turbidity persists.

  • If too much ether is added and the product precipitates, add a small amount of hot methanol to redissolve it.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica.

  • Carefully load the dried, product-adsorbed silica onto the top of the packed column.

  • Begin elution with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate), monitoring the separation by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the product.[1]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary

Purification MethodTypical Solvent SystemReported YieldReported Purity (HPLC)
RecrystallizationMethanol/Diethyl EtherHigh>98%
RecrystallizationMethanolHigh98.1-99.5%
Column ChromatographyHexane/Ethyl Acetate (gradient)Good>99%

Visualizations

Troubleshooting_Workflow start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chrom Column Chromatography purification_choice->column_chrom Oily/Complex Mixture recrystallization_issue Issue Encountered? recrystallization->recrystallization_issue column_issue Issue Encountered? column_chrom->column_issue low_yield Low Yield recrystallization_issue->low_yield Yes oiling_out Oiling Out recrystallization_issue->oiling_out impure_crystals Impure Crystals recrystallization_issue->impure_crystals pure_product Pure Product recrystallization_issue->pure_product No co_elution Co-elution column_issue->co_elution Yes no_separation No Separation column_issue->no_separation column_issue->pure_product No troubleshoot_yield Troubleshoot Low Yield - Minimize solvent - Second crop low_yield->troubleshoot_yield troubleshoot_oiling Troubleshoot Oiling Out - Change solvent - Slower cooling oiling_out->troubleshoot_oiling troubleshoot_purity_recryst Troubleshoot Purity - Slower cooling - Re-recrystallize impure_crystals->troubleshoot_purity_recryst troubleshoot_coelution Troubleshoot Co-elution - Optimize solvent system - Check for isomers co_elution->troubleshoot_coelution troubleshoot_separation Troubleshoot Separation - Adjust gradient - Check column packing no_separation->troubleshoot_separation troubleshoot_yield->recrystallization troubleshoot_oiling->recrystallization troubleshoot_purity_recryst->recrystallization troubleshoot_coelution->column_chrom troubleshoot_separation->column_chrom

Caption: A troubleshooting workflow for the purification of this compound.

Purification_Protocols cluster_recrystallization Recrystallization Protocol cluster_column Column Chromatography Protocol recryst_start Dissolve Crude in Minimal Hot Methanol recryst_add_ether Add Diethyl Ether until Turbid recryst_start->recryst_add_ether recryst_cool Slowly Cool to RT, then Ice Bath recryst_add_ether->recryst_cool recryst_filter Vacuum Filter Crystals recryst_cool->recryst_filter recryst_wash Wash with Cold Diethyl Ether recryst_filter->recryst_wash recryst_dry Dry Under Vacuum recryst_wash->recryst_dry pure_product_recryst Pure Product recryst_dry->pure_product_recryst col_pack Pack Silica Gel Column col_load Load Crude Product col_pack->col_load col_elute Elute with Hexane/ Ethyl Acetate Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc Analyze Fractions by TLC col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_concentrate Concentrate Under Reduced Pressure col_combine->col_concentrate pure_product_col Pure Product col_concentrate->pure_product_col crude_product Crude Product crude_product->recryst_start crude_product->col_pack

Caption: Experimental workflows for recrystallization and column chromatography purification.

References

"recrystallization solvents for methyl 1H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful recrystallization and purification of methyl 1H-1,2,3-triazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the best single solvents for dissolving this compound?

A1: this compound exhibits good solubility in highly polar solvents.[1] Acetone and dimethyl sulfoxide (DMSO) are particularly effective for dissolution.[1] For recrystallization purposes, alcohols like methanol and ethanol are commonly used, as the compound's solubility is significantly higher in these solvents when hot compared to when cold.

Q2: A mixed-solvent system was recommended. Which systems are effective and why?

A2: A mixed-solvent system is often ideal for recrystallization. A common and effective system is Methanol/Ether .[1] In this system, the compound is dissolved in a minimum amount of hot methanol (the "good" solvent). Diethyl ether (the "poor" solvent) is then added until turbidity appears, which indicates the solution is saturated. Upon cooling, the compound's solubility decreases sharply, leading to the formation of pure crystals. Another reported system for a similar derivative is ethanol-ethyl acetate.[2]

Q3: My compound is not dissolving sufficiently in the chosen solvent, even with heating. What should I do?

A3: First, ensure you are using a suitable polar solvent like methanol. If solubility is still an issue, you may be using an insufficient volume of solvent. Add the solvent in small increments to the heated mixture until the solid dissolves completely. Avoid adding a large excess, as this will reduce your recovery yield. If the compound remains insoluble, consider a more powerful polar aprotic solvent like DMSO or DMF for initial dissolution, followed by the addition of an anti-solvent for precipitation, though this is less common for typical recrystallization.

Q4: I've successfully dissolved my compound and cooled the solution, but no crystals are forming. What went wrong?

A4: Crystal formation (nucleation) can sometimes be slow to initiate. Here are a few troubleshooting steps:

  • Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.

  • Reduce Temperature: Ensure the solution is thoroughly cooled. Using an ice bath can significantly decrease solubility and promote crystallization.

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Oily Precipitate Forms Instead of Crystals The solution is supersaturated, or the temperature dropped too quickly. The boiling point of the solvent may be higher than the melting point of the solute.Reheat the solution to dissolve the oil. Allow it to cool much more slowly. Consider adding slightly more of the "good" solvent before cooling.
Low Recovery Yield Too much solvent was used. The compound is still significantly soluble at low temperatures. Crystals were filtered before crystallization was complete.Concentrate the solution by evaporating some solvent. Cool the filtrate in an ice bath for a longer period to see if more crystals form. Ensure the correct solvent system is being used.
Colored Impurities in Crystals Impurities were not fully removed during the process.Consider a pre-treatment step with activated charcoal before the hot filtration. A second recrystallization may be necessary. For persistent impurities, column chromatography might be required.[1]
No Precipitation After Adding Anti-Solvent Insufficient anti-solvent was added. The initial solution was not saturated enough.Continue adding the anti-solvent dropwise until persistent turbidity is achieved. If necessary, concentrate the solution by evaporating some of the primary solvent before adding the anti-solvent.

Quantitative Data: Solvent Suitability

Table 1: Mole Fraction Solubility (x) of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents [3]

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 278.150.0158
298.150.0294
318.150.0539
Ethanol 278.150.0048
298.150.0096
318.150.0187
2-Propanol 278.150.0028
298.150.0059
318.150.0120
Acetonitrile 278.150.0085
298.150.0163
318.150.0298
Acetone 278.150.0142
298.150.0259
318.150.0453

Experimental Protocols

Protocol 1: Recrystallization using a Methanol/Ether Mixed-Solvent System

This protocol is adapted from established purification methods for this compound.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of methanol and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the solution from heat. While still warm, add diethyl ether dropwise until the solution becomes faintly and persistently turbid.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Diagrams and Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis start Start with Crude Product choose_solvent Select Solvent System (e.g., Methanol/Ether) start->choose_solvent dissolve Dissolve crude solid in minimum hot 'good' solvent (e.g., Methanol) choose_solvent->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? add_anti Add 'poor' solvent (e.g., Ether) until turbidity appears dissolve->add_anti No hot_filt->add_anti cool Cool slowly to induce crystallization add_anti->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash crystals with cold 'poor' solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for mixed-solvent recrystallization.

References

"column chromatography parameters for methyl 1H-1,2,3-triazole-4-carboxylate purification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl 1H-1,2,3-triazole-4-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound and its analogs is silica gel (100-200 mesh or 200-300 mesh).

Q2: What mobile phase system is typically used for the purification?

A2: A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is the standard mobile phase for the column chromatography of this compound. The polarity of the eluent is adjusted by varying the ratio of these solvents.

Q3: How do I determine the optimal mobile phase ratio for my separation?

A3: The ideal mobile phase composition should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for TLC analysis is a 2:3 (v/v) mixture of ethyl acetate to n-hexane.[1] The optimal mobile phase for column chromatography should provide a retention factor (Rf) for the desired product in the range of 0.2-0.4 on the TLC plate.

Q4: What are the potential impurities I might encounter during the purification of this compound?

A4: Common impurities can include unreacted starting materials (e.g., an azide and methyl propiolate), and the undesired regioisomer, methyl 1H-1,2,3-triazole-5-carboxylate, which often forms as a byproduct during the cycloaddition reaction. The ratio of these regioisomers can be influenced by reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Possible Cause Solution
Poor separation of the product from impurities (co-elution) The polarity of the mobile phase is too high or too low, resulting in similar Rf values for the product and impurities.Optimize the mobile phase composition using TLC. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can improve separation. For example, start with 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.
The compound is not moving down the column (stuck at the origin) The mobile phase is not polar enough to elute the compound from the silica gel.Increase the polarity of the mobile phase. You can do this by increasing the proportion of ethyl acetate in the ethyl acetate/hexane mixture.
The compound is eluting too quickly (in the solvent front) The mobile phase is too polar, causing the compound to have a high Rf value and minimal interaction with the stationary phase.Decrease the polarity of the mobile phase by increasing the proportion of hexane in the ethyl acetate/hexane mixture.
Streaking or tailing of the compound band on the column The compound may be interacting too strongly with the silica gel, possibly due to its polar nature. The sample may have been loaded in a solvent that is too strong.Ensure the crude product is fully dissolved in a minimal amount of a solvent that is less polar than the initial mobile phase (e.g., dichloromethane or the initial mobile phase itself) before loading onto the column. Adding a small amount of a more polar solvent like methanol (e.g., 1%) to the mobile phase can sometimes reduce tailing, but use with caution as it can significantly alter the elution profile.
Product is not crystallizing after solvent removal Residual solvent or minor impurities may be inhibiting crystallization.Try re-dissolving the residue in a minimal amount of a good solvent (e.g., hot ethyl acetate or methanol) and then adding a non-polar solvent (e.g., hexane) dropwise until turbidity is observed. Allow the solution to cool slowly to promote crystallization.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A representative protocol for TLC analysis to determine the optimal mobile phase:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a pre-determined ratio of ethyl acetate and hexane (e.g., start with a 1:4 and a 2:3 v/v mixture).

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system for column chromatography will give an Rf value of approximately 0.2-0.4 for the desired product.

Column Chromatography Purification

A general protocol for the purification of this compound:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

      • 10% Ethyl Acetate in Hexane (2 column volumes)

      • 20% Ethyl Acetate in Hexane (4 column volumes)

      • 30-40% Ethyl Acetate in Hexane to elute the product

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative TLC Rf Values for Compounds in an Ethyl Acetate/Hexane System

Compound Mobile Phase (EtOAc:Hexane, v/v) Approximate Rf Value
Non-polar impurities (e.g., unreacted alkyne)1:4> 0.8
This compound (Product) 1:4 ~0.2 - 0.3
This compound (Product) 2:3 ~0.4 - 0.5
Regioisomeric byproduct1:4~0.1 - 0.2
Polar impurities (e.g., starting azide)1:4< 0.1

Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine optimal mobile phase) pack Pack Column (Silica gel slurry) tlc->pack load Load Crude Sample pack->load elute Elute with Gradient (e.g., Hexane to EtOAc) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_move Compound Not Moving start->no_move too_fast Compound Elutes Too Fast start->too_fast optimize_mp Optimize Mobile Phase (Use TLC, Gradient Elution) poor_sep->optimize_mp increase_pol Increase Mobile Phase Polarity no_move->increase_pol decrease_pol Decrease Mobile Phase Polarity too_fast->decrease_pol

Caption: Troubleshooting logic for common column chromatography issues.

References

"troubleshooting low yield in methyl 1H-1,2,3-triazole-4-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] This reaction involves the cycloaddition of an azide with a terminal alkyne (in this case, methyl propiolate) to selectively form the 1,4-disubstituted triazole isomer.[4]

Q2: Why is a copper catalyst necessary, and what is its active form?

A2: The copper catalyst is essential as it dramatically accelerates the reaction rate, often by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[2] The catalytically active species is the Copper(I) (Cu(I)) ion.[5] While Cu(I) salts can be used directly, it is more common to generate Cu(I) in situ from a more stable Copper(II) (Cu(II)) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[2][5]

Q3: What is the role of sodium ascorbate in the reaction?

A3: Sodium ascorbate is the most widely used reducing agent in CuAAC reactions.[1][6] Its primary function is to reduce the Cu(II) species (from CuSO₄) to the catalytically active Cu(I) species.[1][7] Maintaining a sufficient concentration of sodium ascorbate helps to keep the copper in its +1 oxidation state throughout the reaction and can prevent unwanted side reactions like oxidative homocoupling of the alkyne.[2]

Q4: Can other reducing agents be used?

A4: While sodium ascorbate is the most common, other methods to generate Cu(I) exist, such as using metallic copper in the presence of a Cu(II) salt.[5] However, for most standard laboratory procedures, sodium ascorbate is preferred due to its convenience and effectiveness.[6]

Q5: What are common solvents for this synthesis?

A5: The CuAAC reaction is robust and can be performed in a wide range of solvents, often including aqueous mixtures.[2] A common solvent system is a 1:1 mixture of water and t-butanol (H₂O/t-BuOH). Other solvents like dichloromethane (CH₂Cl₂), toluene, and even solvent-free conditions have been reported to be effective, depending on the specific catalyst system used.[8][9]

Q6: How should I purify the final product?

A6: Purification typically involves filtering the reaction mixture to remove any solids, followed by extraction.[2] The crude product can then be purified by recrystallization from a suitable solvent system like methanol/ether or by silica gel column chromatography using a gradient of hexane/ethyl acetate.

Troubleshooting Guide

Problem: No product formation or very low conversion.

This is often due to an issue with the catalytic system.

Possible Cause Suggested Solution
Inactive Catalyst The active catalyst is Cu(I), which can be oxidized by dissolved oxygen. Ensure your solvents are deoxygenated by sparging with nitrogen or argon before use.
Degraded Reducing Agent Sodium ascorbate solutions should be prepared fresh before each reaction.[1][7] Do not use solutions that have turned brown, as this indicates oxidation and loss of reduction capability.[7]
Insufficient Catalyst While catalytic, a certain threshold is needed. Ensure you are using the correct molar percentage of both the copper source (e.g., CuSO₄) and the reducing agent. Copper concentrations are typically between 50 and 100 μM for bioconjugation, but may be higher for small molecule synthesis.[5][6]
Presence of Chelating Agents Buffers containing chelating agents like EDTA must be avoided as they will sequester the copper ions, inhibiting the reaction.[1] Use high-purity water (ddH₂O or HPLC-grade).[1]
Low Temperature While many CuAAC reactions proceed at room temperature, some systems may require gentle heating to overcome the activation barrier.[8][10] Consider increasing the temperature to 40-60°C.
Problem: A significant amount of side product is observed.

The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne.

Possible Cause Suggested Solution
Oxygen in the Reaction The presence of oxygen can lead to the oxidative homocoupling of methyl propiolate. Deoxygenate your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).
Insufficient Reducing Agent A slight excess of sodium ascorbate helps to suppress the formation of homocoupling products by maintaining a reductive environment.[2]
Absence of a Ligand Copper-chelating ligands (e.g., THPTA, BTTAA) can stabilize the Cu(I) ion, prevent unwanted side reactions, and accelerate the desired cycloaddition.[1] The use of a ligand is highly recommended.[1]
Problem: The reaction is slow or stalls.
Possible Cause Suggested Solution
Poor Reagent Solubility Ensure that both the azide and methyl propiolate are fully dissolved in the chosen solvent system. If solubility is an issue, consider adding a co-solvent like DMSO or DMF.
Catalyst Inhibition In some aqueous systems, high concentrations of the alkyne substrate (>5 mM) can inhibit the catalyst.[6] If you are using high concentrations, consider a different ligand or adjusting the reaction setup.
Incorrect pH The CuAAC reaction is generally tolerant of a wide pH range (4 to 12).[2] However, extreme pH values can affect the stability of your reagents or the catalyst. Ensure the pH of your reaction mixture is within this range.

Data Presentation: Reaction Condition Optimization

The following table summarizes various reported conditions for CuAAC reactions, highlighting the impact of different catalysts and solvents on reaction outcomes.

Catalyst SystemReducing AgentLigandSolventTemp. (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂OSodium AscorbateNoneH₂O/t-BuOH (1:1)2524~98%
Copper ComplexNoneInternalDichloromethaneRoom Temp499%[8]
Copper BromideNoneNoneNot specified02091%[10]
Cu(OTf)₂Ascorbic AcidNoneDMF115Not specified80%[10]
Copper(I) phenylacetylideNoneNoneCH₂Cl₂Room Temp2470-90%[9]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative example based on common literature procedures. Optimization may be required based on the specific azide used.

Materials:

  • Azide starting material (e.g., benzyl azide)

  • Methyl propiolate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water (H₂O)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve the azide starting material (1.0 eq.) and methyl propiolate (1.2 eq.) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq.).

  • Add the CuSO₄·5H₂O solution to the main reaction flask, followed by the dropwise addition of the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.

Mandatory Visualization

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield Observed check_catalyst 1. Check Catalytic System start->check_catalyst reagents_fresh Are reagents fresh? (Sodium Ascorbate) check_catalyst->reagents_fresh deoxygenated Are solvents deoxygenated? reagents_fresh->deoxygenated Yes solution_catalyst Action: - Prepare fresh reagents - Deoxygenate solvents - Use high-purity water reagents_fresh->solution_catalyst No chelators Any chelators present? (e.g., EDTA) deoxygenated->chelators Yes deoxygenated->solution_catalyst No check_side_reactions 2. Check for Side Reactions chelators->check_side_reactions No chelators->solution_catalyst Yes homocoupling Is alkyne homocoupling product observed? check_side_reactions->homocoupling check_conditions 3. Check Reaction Conditions homocoupling->check_conditions No solution_side_reactions Action: - Run under inert gas - Add Cu(I) ligand - Use excess ascorbate homocoupling->solution_side_reactions Yes solubility Are all reagents soluble? check_conditions->solubility temperature Is temperature optimal? solubility->temperature Yes solution_conditions Action: - Add co-solvent (DMSO) - Gently heat reaction solubility->solution_conditions No temperature->solution_conditions No end_node Yield Improved temperature->end_node Yes solution_catalyst->check_catalyst solution_side_reactions->check_side_reactions solution_conditions->check_conditions

Caption: Troubleshooting workflow for low yield synthesis.

CuAAC Reaction Pathway and Side Reactions

CuAAC_Pathway cluster_main Desired CuAAC Catalytic Cycle cluster_side Undesired Side Reactions CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide CuI_side Cu(I) Alkyne Methyl Propiolate Alkyne->Cu_Acetylide Azide R-N₃ Triazolide Copper Triazolide Intermediate Azide->Triazolide Cu_Acetylide->Triazolide Triazolide->CuI Catalyst Regeneration Product Methyl 1H-1,2,3-triazole- 4-carboxylate Triazolide->Product Protonolysis O2_side O₂ Dimer Alkyne Homodimer (Side Product) O2_side->Dimer CuII_side Cu(II) O2_side->CuII_side CuI_side->Dimer Oxidative Coupling CuI_side->CuII_side Oxidation Alkyne_side 2x Methyl Propiolate Alkyne_side->Dimer

Caption: CuAAC catalytic cycle and competing side reactions.

References

Technical Support Center: Identification of Impurities in Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis and analysis of methyl 1H-1,2,3-triazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound can be broadly categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials such as methyl propiolate and the corresponding azide precursor, residual solvents, and traces of the copper catalyst used in the synthesis.

  • Byproducts from Side Reactions: The most common byproduct is the undesired regioisomer, methyl 1H-1,2,3-triazole-5-carboxylate, which can form during the cycloaddition reaction. Another potential side reaction is the oxidative homocoupling of the alkyne starting material (Glaser coupling).

  • Degradation Products: The methyl ester group is susceptible to hydrolysis, which can lead to the formation of 1H-1,2,3-triazole-4-carboxylic acid, particularly if the compound is exposed to acidic or basic conditions.

Q2: How can I distinguish between the desired 1,4-disubstituted and the undesired 1,5-disubstituted regioisomer?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the 1,4- and 1,5-regioisomers. Specifically, 1H and 13C NMR, along with 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), can unambiguously determine the substitution pattern on the triazole ring. The chemical shifts of the triazole ring proton and carbon atoms are distinct for each isomer.

Q3: My reaction yield is low, and I see multiple spots on my Thin Layer Chromatography (TLC) plate. What could be the issue?

A3: Low yields and multiple spots on a TLC plate can indicate several problems in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Common causes include:

  • Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen.

  • Poor Reagent Quality: Impurities in your azide or alkyne starting materials can inhibit the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, pH, or stoichiometry can significantly impact the reaction efficiency.

  • Ligand Issues: The choice and concentration of the copper-stabilizing ligand are crucial for an efficient reaction.

Q4: What is the best chromatographic method for analyzing the purity of this compound?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective technique for assessing the purity of this compound and separating it from potential impurities. A well-developed HPLC method can resolve the main compound from starting materials, byproducts, and degradation products.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak in HPLC Analysis

Possible Cause:

  • Formation of the 1,5-regioisomer.

  • Presence of unreacted starting materials.

  • Formation of the hydrolyzed carboxylic acid impurity.

  • Formation of alkyne homocoupling products.

Troubleshooting Steps:

  • LC-MS Analysis: Couple the HPLC system to a mass spectrometer to determine the molecular weight of the impurity. This can help identify if it is an isomer, a starting material, or a degradation product.

  • Co-injection: If authentic standards of the suspected impurities are available, perform a co-injection with your sample to see if the retention time of the unknown peak matches that of a known compound.

  • Forced Degradation Study: To confirm the identity of a degradation product, intentionally subject a pure sample of this compound to harsh conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture by HPLC. An increase in the peak of interest would confirm it as a degradation product.

Issue 2: Difficulty in Distinguishing Regioisomers by NMR

Possible Cause:

  • Overlapping signals in 1D NMR spectra.

  • Insufficient resolution to assign correlations definitively.

Troubleshooting Steps:

  • 2D NMR Spectroscopy: Employ 2D NMR techniques such as HMBC and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • HMBC: Look for long-range correlations between the triazole ring proton and the carbons of the substituents. For the 1,4-isomer, a correlation should be observed between the C5-H proton and the C4-carbonyl carbon. For the 1,5-isomer, the C4-H proton would show a correlation to the C5-substituent.

    • NOESY: In the 1,5-isomer, the protons of the N1-substituent and the C5-substituent are in closer proximity and may show a NOE cross-peak, which would be absent in the 1,4-isomer.

  • 15N NMR: If available, 15N NMR can provide distinct chemical shifts for the nitrogen atoms in the triazole ring, which differ significantly between the 1,4- and 1,5-isomers.[1]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound. Method optimization may be required for specific impurity profiles.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for identifying volatile impurities such as residual solvents.

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Mass Range 35-500 amu
Sample Preparation Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1-2 mg/mL.
Protocol 3: NMR Spectroscopy for Structural Elucidation

This outlines the key NMR experiments for the structural confirmation and identification of regioisomeric impurities.

ExperimentPurposeKey Observations
1H NMR Initial assessment of purity and structure.Look for the characteristic singlet of the triazole ring proton (typically δ 8.0-8.8 ppm). The chemical shift will differ slightly between the 1,4- and 1,5-isomers.
13C NMR Identification of all carbon environments.The chemical shifts of the triazole ring carbons (C4 and C5) are diagnostic for distinguishing between the 1,4- and 1,5-isomers.
HMBC Determine long-range C-H correlations.Essential for unambiguously assigning the substitution pattern by correlating the triazole proton to the substituent carbons.
HSQC Determine direct C-H correlations.Confirms the attachment of the triazole proton to its corresponding carbon.
NOESY Determine through-space proximity of protons.Can help differentiate isomers based on the spatial relationship between substituents.

Typical NMR Data Comparison

Compound1H Chemical Shift (Triazole H)13C Chemical Shift (Triazole C-H)13C Chemical Shift (Triazole C-subst.)
Methyl 1H-1,2,3-triazole-4 -carboxylate (1,4-isomer)~ δ 8.5 ppm~ δ 127 ppm~ δ 140 ppm
Methyl 1H-1,2,3-triazole-5 -carboxylate (1,5-isomer)~ δ 8.1 ppm~ δ 135 ppm~ δ 130 ppm

Note: The exact chemical shifts can vary depending on the solvent and the other substituent on the triazole ring.

Visualizations

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction CuAAC Reaction cluster_products Reaction Mixture Azide Azide Reaction_Vessel Cu(I) Catalyst, Ligand, Solvent Azide->Reaction_Vessel Methyl_Propiolate Methyl Propiolate Methyl_Propiolate->Reaction_Vessel Homocoupling Alkyne Homocoupling Product Methyl_Propiolate->Homocoupling Side Reaction (oxidative conditions) Desired_Product Methyl 1H-1,2,3-triazole- 4-carboxylate Reaction_Vessel->Desired_Product Major Pathway Regioisomer 1,5-Regioisomer Reaction_Vessel->Regioisomer Side Reaction (catalyst/conditions dependent) Unreacted_SM Unreacted Starting Materials Reaction_Vessel->Unreacted_SM Incomplete Reaction

Caption: Synthetic pathway for this compound and the formation of common impurities.

Impurity_Identification_Workflow Start Crude Product Sample TLC_Analysis TLC Analysis Start->TLC_Analysis Multiple_Spots Multiple Spots Detected? TLC_Analysis->Multiple_Spots HPLC_Purity HPLC for Purity Check and Quantification Multiple_Spots->HPLC_Purity Yes End Pure Product Confirmed Multiple_Spots->End No (Single Spot) Impurity_Detected Significant Impurity (>0.1%)? HPLC_Purity->Impurity_Detected LCMS_Analysis LC-MS for Molecular Weight Determination Impurity_Detected->LCMS_Analysis Yes Impurity_Detected->End No Identify_Impurity Identify Impurity based on MW LCMS_Analysis->Identify_Impurity NMR_Analysis NMR (1H, 13C, 2D) for Structural Confirmation Identify_Impurity->NMR_Analysis Confirm_Structure Confirm Impurity Structure NMR_Analysis->Confirm_Structure Review_Synthesis Review and Optimize Synthetic Conditions Confirm_Structure->Review_Synthesis

References

Technical Support Center: Regioselective 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing regioisomer formation during the synthesis of 1,2,3-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling regioselectivity in azide-alkyne cycloaddition reactions?

A1: The regioselectivity of the azide-alkyne cycloaddition is primarily controlled by the choice of catalyst. The two most common methods are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method, a cornerstone of "click chemistry," selectively yields 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4][5]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides selective access to 1,5-disubstituted 1,2,3-triazoles.[6][7][8][9]

In the absence of a catalyst, the thermal Huisgen 1,3-dipolar cycloaddition typically results in a mixture of both 1,4- and 1,5-regioisomers.[5][10][11][12]

Q2: I am observing a mixture of 1,4- and 1,5-regioisomers in my CuAAC reaction. What are the possible causes and solutions?

A2: Formation of a regioisomeric mixture in a CuAAC reaction is uncommon but can occur. Here are potential causes and troubleshooting steps:

  • Inefficient Catalyst Activity: The copper(I) catalyst may be oxidized to copper(II), which is inactive. Ensure the use of a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[3][13] The use of stabilizing ligands can also prevent catalyst deactivation.[2]

  • Thermal Cycloaddition: If the reaction is heated, the uncatalyzed thermal Huisgen cycloaddition can occur in parallel, leading to the formation of the 1,5-isomer.[5] Whenever possible, conduct CuAAC reactions at room temperature.

  • Purity of Starting Materials: Impurities in the azide or alkyne starting materials could potentially interfere with the catalytic cycle. Ensure the purity of your reactants.

Q3: How can I confirm the regiochemistry of my synthesized 1,2,3-triazole?

A3: The regiochemistry of 1,4- and 1,5-disubstituted 1,2,3-triazoles can be determined using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the triazole proton can be indicative. Generally, the proton of the 1,5-isomer is more deshielded (appears at a higher ppm) compared to the 1,4-isomer.

    • ¹³C NMR: The chemical shifts of the triazole carbons can also help in distinguishing the isomers.

    • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to distinguish between the isomers, as the 1,5-isomer is expected to show a more pronounced NOE between the substituents on the triazole ring.[14]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination.

Consulting literature for similar compounds can also provide expected NMR chemical shifts for comparison.[14]

Q4: Are there any metal-free methods to achieve regioselective 1,2,3-triazole synthesis?

A4: Yes, while less common than the catalyzed methods, some metal-free approaches have been developed. For instance, organocatalyzed methods using thiourea derivatives have been shown to promote the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles from nitroolefins and azides.[15] Strain-promoted azide-alkyne cycloaddition (SPAAC) is another metal-free approach, though its regioselectivity can be influenced by the sterics of the cyclooctyne used.[16][17]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 1,4-Disubstituted Triazole in CuAAC
Potential Cause Troubleshooting Steps
Oxidation of Cu(I) Catalyst Add a fresh solution of a reducing agent, such as sodium ascorbate (typically 0.1-0.2 equivalents).[18] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation.
Inhibition of the Catalyst Certain functional groups can coordinate to the copper and inhibit catalysis. If suspected, consider using a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the copper(I) and enhance reaction rates.
Homodimerization of Terminal Alkyne This side reaction, also known as the Glaser coupling, can occur in the presence of copper and oxygen.[19] To minimize this, reduce the concentration of the alkyne, ensure thorough deoxygenation of the solvent, and maintain a sufficient concentration of the reducing agent.
Poor Solubility of Reactants Use a co-solvent system to ensure all reactants are fully dissolved. Common solvent systems for CuAAC include t-butanol/water, DMSO, and DMF.[13][18]
Issue 2: Formation of the 1,4-Isomer as a side product in RuAAC for 1,5-Isomer Synthesis
Potential Cause Troubleshooting Steps
Thermal Huisgen Cycloaddition RuAAC reactions are often conducted at elevated temperatures, which can also promote the non-catalyzed thermal reaction leading to the 1,4-isomer.[7] Optimize the reaction temperature to find a balance between the rate of the catalyzed reaction and the occurrence of the thermal side reaction.
Catalyst Decomposition The ruthenium catalyst may decompose over time, especially at higher temperatures. Ensure the use of a robust catalyst and consider adding it in portions if the reaction time is long.
Presence of Copper Contamination Trace amounts of copper can catalyze the formation of the 1,4-isomer. Ensure all glassware and reagents are free from copper contamination.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Terminal alkyne (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water)[18]

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent system.

  • To this solution, add copper(II) sulfate pentahydrate.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[18]

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)

This protocol is a general guideline and requires strict anaerobic conditions.

Materials:

  • Terminal alkyne (1.05 eq)

  • Azide (1.0 eq)

  • Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) (0.01 eq)[6][7]

  • Anhydrous, deoxygenated solvent (e.g., 1,2-dichloroethane (DCE) or THF)[6][7]

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon), dissolve the azide and the terminal alkyne in the anhydrous, deoxygenated solvent.

  • Equip the flask with a condenser and a magnetic stir bar.

  • In a separate glovebox or under a stream of argon, prepare a solution of the ruthenium catalyst in the reaction solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 45-60 °C).[6][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Regioselective Triazole Synthesis

Parameter Copper(I)-Catalyzed (CuAAC) Ruthenium-Catalyzed (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Catalyst Cu(I) source (e.g., CuSO₄/NaAsc)Ru(II) complex (e.g., Cp*RuCl(COD))
Catalyst Loading 1-5 mol%1-2 mol%
Typical Solvents tBuOH/H₂O, DMSO, DMFDCE, THF, Benzene
Temperature Room Temperature45-80 °C
Reaction Time 0.5 - 24 hours1 - 16 hours
Key Advantage Mild conditions, high yields, "click" reliabilityAccess to the 1,5-regioisomer

Visual Guides

experimental_workflow cluster_cunc Uncatalyzed Thermal Cycloaddition cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_ruaac Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) uncat Azide + Alkyne (High Temperature) mix Mixture of 1,4- and 1,5-Isomers uncat->mix cuaac_start Azide + Terminal Alkyne cuaac_product 1,4-Disubstituted 1,2,3-Triazole cuaac_start->cuaac_product Regioselective cuaac_reagents Cu(I) Catalyst (e.g., CuSO4/NaAsc) Room Temperature cuaac_reagents->cuaac_product ruaac_start Azide + Terminal Alkyne ruaac_product 1,5-Disubstituted 1,2,3-Triazole ruaac_start->ruaac_product Regioselective ruaac_reagents Ru(II) Catalyst (e.g., Cp*RuCl(COD)) Elevated Temperature ruaac_reagents->ruaac_product

Caption: Workflow for regioselective 1,2,3-triazole synthesis.

troubleshooting_flowchart cluster_troubleshooting_steps Troubleshooting Steps start Experiment Start: 1,2,3-Triazole Synthesis check_regio Analyze Product Mixture: Mixture of Regioisomers? start->check_regio desired_product Desired Regioisomer Obtained check_regio->desired_product No troubleshoot Troubleshooting Required check_regio->troubleshoot Yes check_catalyst Verify Catalyst System (CuAAC vs. RuAAC) troubleshoot->check_catalyst check_temp Review Reaction Temperature (Avoid high temps for CuAAC) check_catalyst->check_temp check_reagents Check Reagent Purity and Stoichiometry check_temp->check_reagents check_atmosphere Ensure Inert Atmosphere (especially for RuAAC) check_reagents->check_atmosphere

Caption: Troubleshooting logic for regioisomer formation.

References

"scale-up challenges for the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of methyl 1H-1,2,3-triazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and ensure the safe and efficient production of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound, especially for scale-up?

A1: The most prevalent and robust method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction".[1][2][3] This reaction involves the cycloaddition of an azide (like azidoacetate) with methyl propiolate. It is highly favored for its high yields, excellent regioselectivity (exclusively forming the 1,4-isomer), and tolerance to a wide range of functional groups.[3][4] For large-scale synthesis, this method is advantageous because it can be run under mild conditions, often in aqueous solvent systems.[1][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the use of organic azides. On a large scale, several risks must be meticulously managed:

  • Formation of Hydrazoic Acid (HN₃): Combining azides with acid creates hydrazoic acid, which is highly toxic, volatile, and dangerously explosive.[5] Acidic conditions must be strictly controlled.

  • Heavy Metal Azides: Azides can form highly shock-sensitive and explosive salts with heavy metals. Contact with metals like lead, copper (in plumbing), or mercury must be avoided.

  • Thermal Stability: Organic azides can decompose violently when heated. Understanding the thermal profile of your specific azide and the reaction exotherm is critical for scale-up.

  • Solvent Choice: Do not use halogenated solvents like dichloromethane with sodium azide, as this can form explosive diazidomethane.[3]

Q3: How does the reaction scale affect the expected yield and purity?

A3: While CuAAC is a highly efficient reaction, scaling up can introduce challenges that may affect yield and purity. Increased reaction volumes can lead to issues with mixing and heat transfer, potentially causing localized overheating and byproduct formation. Catalyst activity and stability can also be more challenging to maintain over longer reaction times at a larger scale. However, with proper process control, high yields (>90%) can be maintained on a large scale.[6]

Q4: What is the best way to remove the copper catalyst during workup at a large scale?

A4: Removing the copper catalyst is crucial, especially for pharmaceutical applications. At a large scale, methods include:

  • Aqueous Washes with Chelating Agents: Washing the reaction mixture with aqueous solutions of chelating agents like ethylenediaminetetraacetic acid (EDTA) or ammonia can effectively sequester and remove copper ions.

  • Precipitation/Filtration: In some cases, the product can be precipitated while the copper catalyst remains in solution (or vice-versa), allowing for separation by filtration.

  • Salt Formation: One effective industrial technique involves forming an alkali metal salt of the triazole, which can be isolated as a solid. The solids are washed to remove impurities before the free triazole is regenerated by acidification.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via CuAAC.

Problem ID Issue Observed Potential Causes Recommended Solutions
TS-001 Low or No Product Yield 1. Inactive Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by atmospheric oxygen.[8] 2. Poor Reagent Quality: Starting materials (azide or alkyne) may be impure or degraded. 3. Low Reactant Concentration: Reaction rates slow significantly at very low concentrations (<10 μM).[9]1. Ensure a Reducing Environment: Use a sufficient excess of a reducing agent like sodium ascorbate (prepare the solution fresh). Degas solvents to remove oxygen.[8] 2. Verify Reagent Purity: Check the purity of starting materials by NMR or other analytical methods. 3. Increase Concentration: If possible, increase the concentration of the reactants.
TS-002 Significant Byproduct Formation (e.g., Alkyne Dimerization) 1. Oxidative Homocoupling (Glaser Coupling): This is a common side reaction where the alkyne starting material dimerizes, promoted by oxygen and insufficient Cu(I).[8] 2. Thermal Decomposition: Excessive heat can cause degradation of the azide or product.1. Strictly Anaerobic Conditions: Purge the reaction vessel and solvents thoroughly with an inert gas (Nitrogen or Argon). Ensure an adequate excess of sodium ascorbate.[8] 2. Temperature Control: Monitor the internal reaction temperature carefully. For large-scale reactions, ensure the reactor has adequate cooling capacity to manage the reaction exotherm.
TS-003 Reaction Stalls or is Very Slow 1. Catalyst Sequestration: Buffer components (e.g., Tris) or functional groups on complex substrates can chelate the copper catalyst, rendering it inactive.[9] 2. Poor Solubility: One or more reactants are not fully dissolved in the solvent system. 3. Insufficient Mixing: On a large scale, poor agitation can lead to localized concentration gradients and slow reaction rates.1. Change Buffer/Ligand: Avoid Tris buffers. Use buffers like HEPES or phosphate. The use of a stabilizing ligand like THPTA can protect the copper catalyst.[9] 2. Use a Co-solvent: Add a co-solvent such as DMSO or t-BuOH (up to 10%) to improve solubility.[8] 3. Optimize Agitation: Ensure the reactor's stirring is sufficient for the vessel size and viscosity of the reaction medium.
TS-004 Inconsistent Results Upon Scale-Up 1. Heat Transfer Issues: The surface-area-to-volume ratio decreases on scale-up, making it harder to dissipate the heat generated by the exothermic reaction.[10] 2. Mass Transfer Limitations: Inefficient mixing can become a significant factor in large reactors. 3. Order of Addition: The order and rate of reagent addition can have a more pronounced effect on a larger scale.1. Monitor and Control Temperature: Use a reactor with a cooling jacket and an internal temperature probe. Consider a semi-batch process (slow addition of one reagent) to control the exotherm. 2. Ensure Adequate Agitation: Use appropriate impellers and stirring speeds for the scale. 3. Standardize Addition Protocol: Keep the order and rate of addition consistent between batches. The catalyst solution (copper and ascorbate) is often added last.

Data Presentation

Table 1: Effect of Reaction Parameters on CuAAC Synthesis
Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Considerations & Impact
Solvent System t-BuOH/H₂O (1:1), DMSO, THF/H₂OH₂O, Ethanol/H₂OAt scale, greener and safer solvents like water or ethanol are preferred. Solvent choice impacts solubility, reaction rate, and workup.
Catalyst Loading (CuSO₄) 1-5 mol%0.1-1 mol%Catalyst loading is often optimized to be lower at scale to reduce cost and minimize residual metal in the final product.
Reductant (Na-Ascorbate) 5-10 mol%1-5 mol% (slight excess to Cu)A slight excess relative to the copper catalyst is needed to maintain the Cu(I) state. Large excess is usually unnecessary.
Temperature Room Temp to 40°C25-50°C (controlled)The reaction is exothermic. At scale, active cooling is required to maintain a consistent temperature and prevent side reactions.[10]
Reaction Time 1-8 hours4-16 hoursLarger volumes and potentially lower catalyst loading can lead to longer reaction times. Reaction completion should be monitored by HPLC.
Typical Yield 90-98%85-95%A slight decrease in yield can be expected upon scale-up if parameters are not fully optimized for heat and mass transfer.
Purification Method Flash ChromatographyRecrystallization, Salt precipitation/filtration[7]Chromatography is not feasible for large quantities. Scalable methods like recrystallization are essential for industrial production.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound

This protocol is a representative lab-scale procedure.

Materials:

  • Methyl propiolate

  • Azidoacetic acid methyl ester

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous EDTA solution

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl propiolate (1.0 eq) and azidoacetic acid methyl ester (1.05 eq) in a 1:1 mixture of t-BuOH and water (100 mL).

  • Stir the solution and purge with nitrogen gas for 15 minutes to degas the solvent.

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.02 eq) in 5 mL of water.

  • In another vial, prepare the reductant solution by dissolving sodium ascorbate (0.05 eq) in 5 mL of water. This solution should be prepared fresh.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, add 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of EDTA (2 x 50 mL) to remove the copper catalyst.

  • Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Visualizations

Experimental and Logic Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reactants (Methyl Propiolate, Azide) solvent 2. Prepare Solvent System (e.g., H₂O/t-BuOH) catalyst_prep 3. Prepare Catalyst Solutions (CuSO₄ and Na-Ascorbate) addition 5. Add Catalyst System catalyst_prep->addition catalyst_prep->addition charge 4. Charge Reactor & Degas charge->addition react 6. React & Monitor (TLC/HPLC) quench 7. Quench / Dilute react->quench react->quench cu_removal 8. Copper Removal (e.g., EDTA Wash) isolate 9. Isolate Crude Product purify 10. Purify Product (Recrystallization)

Caption: Generalized workflow for CuAAC synthesis.

G start Low or No Yield? cause1 Is the Catalyst Active? start->cause1 Check... cause2 Are Reagents Pure? cause1->cause2 Yes no_yield No cause1->no_yield No cause3 Is there a Side Reaction? cause2->cause3 Yes cause2->no_yield No no_yield2 No cause2->no_yield2 yes_yield Yes cause3->yes_yield Yes end Consult Process Chemist cause3->end No (Other Issue) sol1a Solution: - Degas solvents thoroughly - Use fresh Sodium Ascorbate - Use a Cu-stabilizing ligand sol1b Solution: - Check purity of azide & alkyne - Re-purify if necessary sol1c Solution: - Ensure inert atmosphere - Check for Glaser coupling byproduct - Control temperature no_yield->sol1a yes_yield->sol1c no_yield2->sol1b

Caption: Troubleshooting decision tree for low yield.

G cluster_hazards Primary Azide Hazards cluster_controls Scale-Up Control Measures H1 Explosive Hydrazoic Acid (HN₃) C1 Strictly Avoid Acidic Conditions H1->C1 Mitigated by H2 Shock-Sensitive Metal Azides C2 Use Non-Metal Equipment (Glass, Teflon) H2->C2 Mitigated by H3 Thermal Decomposition C3 Implement Strict Temp. Control & Exotherm Management H3->C3 Mitigated by

Caption: Key safety relationships in azide chemistry.

References

Technical Support Center: Managing Exothermic Reactions in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the exothermic nature of triazole synthesis, a critical aspect for ensuring safety, maximizing yield, and minimizing impurities. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems related to exothermic reactions in triazole synthesis, their potential causes, and recommended solutions.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

  • Potential Causes:

    • Reagents added too quickly.

    • Inadequate cooling or stirring.

    • Higher than intended reactant concentrations.

    • Incorrect solvent with low heat capacity or boiling point.

    • Scale-up without proper recalculation of thermal parameters.

  • Recommended Solutions:

    • Immediate Action:

      • Stop all reagent addition.

      • Increase cooling to the maximum capacity.

      • If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.

      • Prepare for emergency quenching (see Experimental Protocols).

    • Preventative Measures:

      • Always use a calibrated addition funnel or syringe pump for controlled reagent delivery.

      • Ensure vigorous stirring to promote even heat distribution.

      • Conduct a thermal hazard assessment before scaling up.

      • Start with a lower reaction temperature to provide a larger safety margin.

Issue 2: Low Product Yield and Formation of Byproducts

  • Potential Causes:

    • Localized hotspots due to poor mixing leading to side reactions.[1]

    • Elevated reaction temperatures favoring byproduct formation (e.g., oxidative homocoupling of alkynes).[2]

    • Thermal degradation of starting materials, catalyst, or product.[1]

  • Recommended Solutions:

    • Reaction Optimization:

      • Improve stirring efficiency.

      • Lower the reaction temperature and extend the reaction time.

      • Control the addition rate of the limiting reagent to maintain a steady internal temperature.

    • Reagent and Solvent Choice:

      • Use degassed solvents to minimize oxidative side reactions.[2]

      • Select a solvent with a higher heat capacity and boiling point to better absorb the reaction exotherm.

Issue 3: Inconsistent Reaction Times and Stalling

  • Potential Causes:

    • Fluctuations in reaction temperature affecting the reaction rate.

    • Inhibition of the catalyst at higher temperatures.

    • Poor solubility of reagents at lower, controlled temperatures.

  • Recommended Solutions:

    • Temperature Control:

      • Utilize an automated laboratory reactor or a well-controlled cooling bath to maintain a constant temperature.

      • Monitor the internal reaction temperature, not just the bath temperature.

    • Solvent System:

      • Choose a solvent system that ensures all reagents remain in solution throughout the desired temperature range. A co-solvent system (e.g., t-butanol/water, DMSO/water) can be beneficial.[2]

Frequently Asked Questions (FAQs)

Q1: How can I estimate the potential exotherm of my triazole synthesis?

A1: The heat of reaction for copper-catalyzed azide-alkyne cycloaddition (CuAAC) is significant, typically in the range of -210 to -270 kJ/mol.[3] A preliminary estimation can be done using reaction calorimetry. For a quick assessment, a small-scale trial reaction with careful temperature monitoring can indicate the potential for a strong exotherm.

Q2: What are the critical parameters for controlling the exotherm during scale-up?

A2: When scaling up, the surface-area-to-volume ratio of the reactor decreases, reducing the efficiency of heat removal. Key parameters to consider are:

  • Heat of Reaction (ΔHr): The total energy released.

  • Overall Heat Transfer Coefficient (U): The efficiency of heat transfer from the reactor to the cooling medium. For laboratory glass reactors, this value is often in the range of 100-400 W/(m²·K).[4][5]

  • Heat Transfer Area (A): The surface area of the reactor in contact with the cooling medium.

  • Temperature Difference (ΔT): The difference between the reaction temperature and the coolant temperature.

  • Maximum Dosing Rate: The rate of reagent addition should not generate heat faster than it can be removed.

Q3: How do I calculate a safe dosing rate for my exothermic reaction?

A3: A simplified approach to estimate the maximum allowable dosing rate is to balance the heat generated by the reaction with the heat removal capacity of the reactor:

q_generation = q_removal

(Ratedosing * C * ΔHr) = (U * A * ΔT)

Where:

  • Ratedosing: Dosing rate (mol/s)

  • C: Concentration of the dosed reagent (mol/L)

  • ΔHr: Heat of reaction (J/mol)

  • U: Overall heat transfer coefficient (W/m²·K)

  • A: Heat transfer area (m²)

  • ΔT: Temperature difference between the reaction and the coolant (K)

It is crucial to include a safety factor (typically 2-3) in this calculation.

Q4: What is the impact of solvent choice on managing the exotherm?

A4: The solvent plays a critical role in thermal management. A good solvent for exothermic reactions should have:

  • High Heat Capacity: To absorb more heat with a smaller temperature rise.

  • High Boiling Point: To prevent boiling and pressure buildup in case of a temperature spike.

  • Good Thermal Conductivity: To facilitate heat transfer to the reactor walls.

Q5: What should I do in the event of a thermal runaway?

A5: In the event of a thermal runaway, personal safety is the top priority. If the reaction cannot be brought under control by stopping reagent addition and maximizing cooling, follow your laboratory's emergency shutdown procedure.[4] This may involve evacuating the fume hood and the immediate area and alerting safety personnel. A pre-prepared quenching bath with a cold, inert solvent can be used to submerge the reaction vessel if it is small and can be safely handled.

Data Presentation

Table 1: Influence of Temperature on a Typical CuAAC Reaction (Benzyl Azide and Phenylacetylene) *

Temperature (°C)Reaction Time (h)Yield (%)Notes
02091Reduced reaction rate, but potentially higher selectivity.[6][7]
25 (Room Temp)3 - 8>95Standard condition for many CuAAC reactions.[6][8]
501 - 3~98Increased reaction rate, but higher risk of side reactions.[9]
80< 1>90Very fast reaction, significant risk of runaway and byproduct formation.[8]

*Data is compiled and illustrative, based on typical outcomes reported in the literature. Actual results will vary based on specific substrates, catalyst, and solvent.

Table 2: Physical Properties of Common Solvents for Triazole Synthesis

SolventBoiling Point (°C)Specific Heat Capacity (J/g·K)
Water1004.184
Dimethylformamide (DMF)1531.72
Dimethyl Sulfoxide (DMSO)1891.9
t-Butanol823.15

Experimental Protocols

Protocol 1: Controlled Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is designed for a ~10 mmol scale reaction with controlled addition to manage the exotherm.

  • Materials:

    • Benzyl azide (1.33 g, 10 mmol)

    • Phenylacetylene (1.02 g, 10 mmol)

    • Copper(II) sulfate pentahydrate (0.125 g, 0.5 mol%)

    • Sodium ascorbate (0.198 g, 1 mol%)

    • t-Butanol (20 mL)

    • Water (20 mL)

  • Procedure:

    • Set up a jacketed reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel. Circulate a coolant through the jacket at 15°C.

    • In the reactor, dissolve benzyl azide and copper(II) sulfate pentahydrate in 20 mL of t-butanol and 20 mL of water.

    • In a separate flask, dissolve phenylacetylene and sodium ascorbate in 10 mL of a 1:1 t-butanol/water mixture.

    • Transfer the phenylacetylene/ascorbate solution to the addition funnel.

    • Start vigorous stirring of the reactor contents.

    • Add the contents of the addition funnel dropwise over 30-60 minutes, monitoring the internal temperature. The temperature should not rise by more than 5-10°C.

    • If the temperature rises rapidly, stop the addition and allow the reaction to cool before resuming at a slower rate.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.

Protocol 2: Emergency Quenching of a Runaway Triazole Synthesis

This protocol should only be attempted if the runaway is in its early stages and can be managed safely within a fume hood.

  • Quenching Solution (Prepare in advance and keep in an ice bath):

    • A large volume (at least 5-10 times the reaction volume) of a cold, inert solvent such as toluene or diethyl ether.

    • For reactions containing unreacted sodium azide, a solution of sodium nitrite (1.5 g per gram of sodium azide) in water can be used as a quench, followed by slow acidification with dilute sulfuric acid in a well-ventilated fume hood.[3][10]

  • Procedure:

    • PRIORITY 1: PERSONAL SAFETY. Alert others in the lab and be prepared to evacuate.

    • If the reaction is in a small flask that can be safely handled, lower it into a large ice bath or a container with the cold quenching solvent.

    • If the reaction is in a larger setup, and if safe to do so, rapidly add the cold, inert solvent directly to the reaction mixture via a cannula or addition funnel to dilute and cool the reaction.

    • Once the temperature has subsided, the reaction mixture should be treated to neutralize any remaining reactive species.

Mandatory Visualizations

Exothermic_Reaction_Workflow Experimental Workflow for Managing Exothermic Triazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Thermal Hazard Assessment (Small-scale trial, calorimetry) B 2. Prepare Cooled Reactor (Jacketed vessel, ice bath) A->B C 3. Prepare Reagents (One reagent in reactor, one in addition funnel) B->C D 4. Start Cooling and Stirring C->D E 5. Controlled Addition of Reagent (Monitor internal temperature) D->E F 6. Maintain Temperature (Adjust addition rate/cooling) E->F E->F Feedback Loop G 7. Monitor Reaction Progress (TLC, LC-MS) F->G H 8. Quench Reaction (if necessary) G->H I 9. Product Isolation and Purification H->I

Caption: Workflow for managing exothermic triazole synthesis.

Troubleshooting_Decision_Tree Troubleshooting Guide for Unexpected Exotherms A Unexpected Temperature Spike? B Stop Reagent Addition A->B Yes I No A->I No C Increase Cooling B->C D Temperature Stabilizes? C->D E Resume Addition at Slower Rate D->E Yes F Runaway Condition! D->F No H Continue Monitoring E->H G Emergency Quench / Evacuate F->G

Caption: Decision tree for handling unexpected exotherms.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1H-1,2,3-triazole-4-carboxylate is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The 1,2,3-triazole core is a key structural motif in many biologically active compounds, including antimicrobial and anti-HIV agents. Consequently, the development of efficient and regioselective synthetic routes to substituted triazoles like this compound is of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative overview of two prominent synthetic methodologies for the preparation of this target molecule, presenting quantitative data and detailed experimental protocols.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for two distinct synthetic routes to this compound, allowing for a direct comparison of their efficacy.

ParameterRoute 1: Thermal Azide-Alkyne CycloadditionRoute 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Starting Materials Methyl propiolate, Trimethylsilyl azide (TMSN₃)Methyl propiolate, Sodium azide (NaN₃)
Key Reagents -Copper(II) sulfate (CuSO₄), Sodium ascorbate
Solvent Toluene or neatWater/t-BuOH, DMF, or other suitable solvents[1]
Temperature Elevated temperatures (e.g., reflux in toluene)Room temperature
Reaction Time 24 hours or longerTypically a few hours (can be as short as 5 minutes for similar reactions)[2]
Regioselectivity Mixture of 1,4- and 1,5-regioisomersExclusively 1,4-regioisomer[3]
Overall Yield High (up to 98% reported for similar reactions)High to excellent (90-98% for analogous systems)[2]
Key Advantages Metal-free conditionsHigh regioselectivity, mild reaction conditions, rapid reaction times[3]
Key Disadvantages Lack of regioselectivity, harsh reaction conditionsRequires a metal catalyst, which may need to be removed from the final product

Experimental Protocols

Route 1: Thermal Azide-Alkyne Cycloaddition

This method relies on the classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne at elevated temperatures.

Procedure:

  • In a sealed reaction vessel, a mixture of methyl propiolate (1.0 equivalent) and trimethylsilyl azide (1.2 equivalents) is prepared.

  • The mixture is heated to reflux in a suitable solvent, such as toluene, for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to separate the desired 1,4-regioisomer from the 1,5-regioisomer.

Route 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach utilizes a copper(I) catalyst to achieve high regioselectivity and yield under mild conditions.[3]

Procedure:

  • To a solution of methyl propiolate (1.0 equivalent) and sodium azide (1.1 equivalents) in a mixture of water and tert-butanol (1:1), copper(II) sulfate pentahydrate (0.05 equivalents) is added.

  • Sodium ascorbate (0.1 equivalents) is then added to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[4]

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete (typically within a few hours), the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or silica gel column chromatography to yield the pure this compound.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_sm Starting Materials cluster_prod Product cluster_r1 Route 1: Thermal Cycloaddition cluster_r2 Route 2: CuAAC MP Methyl Propiolate R1_cond High Temperature (e.g., Toluene, reflux) MP->R1_cond R2_cond Cu(I) Catalyst (from CuSO₄/NaAsc) Room Temperature MP->R2_cond AZ Azide Source (TMSN₃ or NaN₃) AZ->R1_cond AZ->R2_cond P This compound R1_sep Isomer Separation R1_cond->R1_sep Mixture of 1,4- and 1,5-isomers R1_sep->P R2_cond->P 1,4-isomer exclusively

Caption: Comparison of Thermal vs. CuAAC Synthesis of this compound.

Both the thermal cycloaddition and the copper-catalyzed azide-alkyne cycloaddition are viable methods for the synthesis of this compound. The thermal method offers the advantage of being metal-free, which can be crucial for certain applications where metal contamination is a concern. However, its significant drawback is the lack of regioselectivity, which necessitates a potentially challenging separation of isomers and can lower the effective yield of the desired product.

In contrast, the CuAAC reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole under mild reaction conditions and with shorter reaction times.[3] This "click" reaction is often preferred for its efficiency, high yields, and operational simplicity.[2][3] The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the need for regiochemical purity, tolerance for metal catalysts, and desired reaction scale. For applications where regioselectivity and efficiency are paramount, the CuAAC method presents a clear advantage.

References

A Comparative Analysis of the Biological Activities of Methyl 1H-1,2,3-Triazole-4-carboxylate and its 1,2,4-Isomer Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the biological potential of two key triazole isomers, focusing on anticancer and antifungal activities of their derivatives.

The isomeric triazole rings, 1,2,3-triazole and 1,2,4-triazole, are foundational scaffolds in medicinal chemistry.[1] The arrangement of the nitrogen atoms in these five-membered heterocycles significantly influences their physicochemical properties and, consequently, their interactions with biological targets.[1] This guide provides a comparative overview of the biological activities of derivatives of methyl 1H-1,2,3-triazole-4-carboxylate and methyl 1H-1,2,4-triazole-3-carboxylate, drawing upon available experimental data to inform the strategic design of novel therapeutic agents. While direct comparative studies on the parent methyl esters are limited, a wealth of information on their closely related amide derivatives provides valuable insights into the potential of each scaffold.

Core Structural Differences

The fundamental difference between the 1,2,3- and 1,2,4-triazole isomers lies in the placement of their three nitrogen atoms. In the 1,2,3-isomer, the nitrogens are in adjacent positions, whereas the 1,2,4-isomer features a nitrogen atom separated from the other two. This seemingly subtle variation alters the electronic distribution, dipole moment, and hydrogen bonding capacity of the molecules, leading to distinct pharmacological profiles.[1] The 1,2,4-triazole ring is a well-established pharmacophore in numerous approved drugs, such as the antifungal fluconazole.[2] The 1,2,3-triazole scaffold has seen a surge in interest with the advent of "click chemistry," which allows for its efficient synthesis.[1]

Anticancer Activity: A Tale of Two Scaffolds

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[1] The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h for Cell Adherence seed_cells->incubate_24h add_compounds Add Triazole Derivatives (Varying Concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h (Formation of Formazan) add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer measure_abs Measure Absorbance at ~570nm add_solubilizer->measure_abs calculate_ic50 Calculate IC50 Values measure_abs->calculate_ic50

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of triazole derivatives.

1,2,3-Triazole-4-carboxamide Derivatives

Recent studies have explored a range of novel 1,2,3-triazole-4-carboxamide derivatives for their cytotoxic potential against various cancer cell lines. While specific data for the parent methyl ester is not available, these derivatives provide a strong indication of the scaffold's activity.

Compound ClassCell LineIC50 (µM)Reference
Substituted 1,2,3-triazole carboxamidesHeLa, PANC-1, HCT-116, A-549Significant activity reported for compounds 5j, 5i, 5m, and 5f[3]

Note: Specific IC50 values were not detailed in the abstract, but the study highlighted these compounds as having significant anticancer activity.

1,2,4-Triazole-3-carboxamide Derivatives

The 1,2,4-triazole-3-carboxamide scaffold has also been extensively investigated for its anticancer properties. Several studies have synthesized and evaluated series of these compounds, demonstrating potent activity against a panel of cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
5-substituted 1,2,4-triazole-3-carboxamides (4e)A-549, PANC-1, HCT-116, HeLaPronounced inhibitory activity[4]
5-substituted 1,2,4-triazole-3-carboxamides (4m)A-549, PANC-1, HCT-116, HeLaPronounced inhibitory activity[4]
5-oxo-1,2,4-triazole-3-carboxamidesEGFR and CDK-4 targetsNotable binding affinities[5]

Note: The references indicate strong activity but do not always provide specific IC50 values in the abstracts. The data suggests that substitutions on the triazole ring are crucial for potent cytotoxicity.

Antifungal Activity: A Clearer Distinction

In the realm of antifungal agents, the 1,2,4-triazole scaffold is notably more established, forming the core of many clinically used drugs.[2] The primary mechanism of action for many of these drugs is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique to determine MIC values.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Analysis serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate prepare_inoculum Prepare Standardized Fungal Inoculum inoculate_wells Inoculate Wells with Fungal Suspension prepare_inoculum->inoculate_wells incubate Incubate at Appropriate Temperature and Duration inoculate_wells->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1,2,3-Triazole-4-carboxylate Derivatives

While the 1,2,4-isomer dominates the antifungal landscape, derivatives of 1,2,3-triazoles are being increasingly explored as potential new antimycotic agents.[2] Studies on 1,2,3-triazole-4-carboxamides have shown promising in vitro activity against various fungal species.

Compound ClassFungal SpeciesMIC (µg/mL)Reference
Benzylic 1,2,3-triazole-4-carboxamides (3d, 3e)Rhizopus oryzaeMore efficient than itraconazole[2]
1H-1,2,3-triazole derivatives of metronidazoleDidymella sp.Potent inhibition rates[6][7]
1,2,4-Triazole-3-carboxylate Derivatives

Derivatives of 1,2,4-triazoles consistently demonstrate potent and broad-spectrum antifungal activity.[8] Their established mechanism of action and extensive research history make them a reliable scaffold for the development of new antifungal drugs.

Compound ClassFungal SpeciesMIC (µg/mL)Reference
Phenyl-propanamide containing 1,2,4-triazolesCandida albicans, Cryptococcus neoformans, Candida glabrata, Candida parapsilosis≤0.125 - 4.0[8]
Schiff bases of 1,2,4-triazoles (4a, 4f)Various fungal speciesExcellent activity reported[9]

Summary and Future Directions

The available evidence, primarily from studies on carboxamide derivatives, suggests that both 1,2,3- and 1,2,4-triazole carboxylate scaffolds are valuable starting points for the development of new therapeutic agents.

  • Anticancer Potential: Both isomeric scaffolds have demonstrated significant promise. The choice between a 1,2,3- or 1,2,4-triazole core for an anticancer drug candidate may depend more on the specific substitutions and the desired interactions with the biological target rather than an inherent superiority of one isomer over the other.

  • Antifungal Potential: The 1,2,4-triazole scaffold holds a clear advantage based on its history and the wealth of data supporting its potent antifungal activity, particularly through the inhibition of CYP51.[1] However, the emergence of drug-resistant fungal strains necessitates the exploration of novel scaffolds, and 1,2,3-triazole derivatives are showing considerable promise.[2]

For researchers and drug development professionals, the selection of a triazole isomer should be guided by the therapeutic target and the desired biological activity. While the 1,2,4-triazole core is a proven entity in the antifungal space, the synthetic accessibility and novel biological profiles of 1,2,3-triazoles make them an exciting and increasingly important area of investigation for a broad range of diseases. Further head-to-head comparative studies of structurally analogous derivatives are warranted to more definitively delineate the subtle yet significant contributions of the isomeric triazole cores to biological activity.

References

A Comparative Guide to Catalysts for 1,2,3-Triazole Synthesis: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," has been revolutionized by the development of highly efficient catalytic systems. These five-membered heterocyclic rings are integral components in pharmaceuticals, materials science, and bioconjugation. This guide provides a comparative analysis of the most prominent catalysts employed for the synthesis of 1,2,3-triazoles via the azide-alkyne cycloaddition reaction, offering a detailed look at their performance, regioselectivity, and the experimental protocols for their use.

The choice of catalyst is paramount as it dictates the regioselectivity of the cycloaddition, yielding either 1,4- or 1,5-disubstituted 1,2,3-triazoles. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method, delivering the 1,4-regioisomer, while ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-regioisomer.[1][2] Furthermore, the development of metal-free catalytic systems offers an alternative approach, often driven by the need to avoid potentially cytotoxic metal contaminants in biological applications.[3]

This comparison will delve into the performance of representative catalysts from each class, supported by quantitative data and detailed experimental methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalytic Systems

The efficiency of a catalyst for 1,2,3-triazole synthesis is evaluated based on several parameters, including reaction yield, reaction time, temperature, and catalyst loading. The following tables summarize the performance of selected copper-based, ruthenium-based, and metal-free catalysts in the azide-alkyne cycloaddition reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Copper(I) catalysts are the workhorses for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] The reaction is robust, high-yielding, and tolerates a wide range of functional groups. Both homogeneous and heterogeneous copper catalysts have been extensively developed, with the latter offering advantages in terms of catalyst recovery and reuse.[6][7]

Table 1: Performance Data for Selected Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions

CatalystAzide SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
CuSO₄·5H₂O / Sodium AscorbateBenzyl azidePhenylacetylene1 / 5t-BuOH/H₂ORoom Temp8 h91[8]
CuIBenzyl azidePhenylacetylene1THFRoom Temp12 h98[8]
[Cu(IPr)Cl]Benzyl azidePhenylacetylene1TolueneRoom Temp1 h95[8]
Cu/C (heterogeneous)Phenyl azidePhenylacetylene-DCM110 (flow)129 s>99[9]
OSPs–CuBr (heterogeneous)Benzyl halide, NaN₃Phenylacetylene2.5H₂O70 (MW)15 min91[10]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ruthenium catalysts, particularly pentamethylcyclopentadienyl ruthenium(II) complexes, are unique in their ability to selectively produce 1,5-disubstituted 1,2,3-triazoles.[1][11] A significant advantage of RuAAC is its ability to accommodate internal alkynes, which expands its synthetic utility beyond that of CuAAC.[1][12]

Table 2: Performance Data for Selected Ruthenium-Catalyzed Azide-Alkyne Cycloaddition Reactions

CatalystAzide SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
CpRuCl(PPh₃)₂Benzyl azidePhenylacetylene1Benzene802 h96[12]
CpRuCl(COD)Benzyl azidePhenylacetylene1DCE450.5 h90-92[13]
[CpRuCl]₄AzidobenzenePhenylacetylene10DMF110 (MW)20 min73[1]
CpRuCl(PPh₃)₂Benzyl azide1-Phenyl-1-propyne2Toluene10012 h85[12]
Metal-Free Azide-Alkyne Cycloaddition

The concerns over copper cytotoxicity have prompted the development of metal-free alternatives.[3] These methods include base-catalyzed reactions that yield 1,5-disubstituted triazoles and strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes to achieve catalysis without a metal.[14]

Table 3: Performance Data for Selected Metal-Free Azide-Alkyne Cycloaddition Reactions

Catalyst / PromoterAzide SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
t-BuOKPhenyl azidePhenylacetylene20DMSORoom Temp24 h95[14]
Tetraalkylammonium hydroxidePhenyl azidePhenylacetylene10DMSORoom Temp18 h91[15]
None (SPAAC)Benzyl azideDIBO-CH₃CNRoom Temp< 1 min>99[3]
None (SPAAC)3-Azidopropionic acidBCN-PBS buffer371 h>95[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for CuAAC, RuAAC, and a metal-free cycloaddition.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a procedure for the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.[16]

  • Reactant Preparation: In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 mmol, 1.0 M in H₂O) followed by copper(II) sulfate pentahydrate (0.01 mmol, 1.0 M in H₂O).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is based on the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.[13]

  • Inert Atmosphere: In a Schlenk flask under an argon atmosphere, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.05 mmol) in anhydrous dichloroethane (DCE, 10 mL).

  • Catalyst Addition: Add chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 45 °C and stir for 30 minutes. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, add silica gel to the reaction mixture and remove the solvent by rotary evaporation.

  • Purification: The product is purified by flushing the silica gel with ethyl acetate, concentrating the filtrate, and triturating the resulting solid with hexanes. The pure product is isolated by filtration.

General Protocol for Base-Catalyzed Metal-Free Synthesis of 1,5-Diaryl-1,2,3-Triazoles

This protocol is adapted from a procedure for the synthesis of 1,5-diphenyl-1H-1,2,3-triazole.[14]

  • Reactant Preparation: In a vial, dissolve phenyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in dimethyl sulfoxide (DMSO, 4 mL).

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (0.2 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Catalytic Pathways and Workflows

Understanding the underlying mechanisms and experimental procedures is facilitated by visual representations.

G cluster_cu CuAAC Catalytic Cycle (1,4-Regioisomer) CuI Cu(I) Cu_Acetylide Copper Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Azide Organic Azide Intermediate Six-membered Intermediate Cu_Acetylide->Intermediate + Azide Product_Cu Triazolyl-Copper Intermediate->Product_Cu Cyclization Product_Cu->CuI Protonolysis Product14 1,4-Triazole Product_Cu->Product14

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_ru RuAAC Catalytic Cycle (1,5-Regioisomer) RuII Cp*Ru(II)Cl Ru_Complex Ruthenium-Alkyne-Azide Complex RuII->Ru_Complex + Alkyne + Azide Alkyne Alkyne Azide Organic Azide Ruthenacycle Six-membered Ruthenacycle Ru_Complex->Ruthenacycle Oxidative Coupling Ruthenacycle->RuII Reductive Elimination Product15 1,5-Triazole Ruthenacycle->Product15 G cluster_workflow General Experimental Workflow Start Combine Azide and Alkyne in Solvent Add_Catalyst Add Catalyst/Promoter Start->Add_Catalyst Reaction Stir/Heat for Specified Time Add_Catalyst->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract Monitor->Workup Complete Purify Purify Product (Chromatography/Recrystallization) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 1H-1,2,3-Triazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of methyl 1H-1,2,3-triazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) methods. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Methods

The choice of an analytical method for the purity and assay determination of this compound depends on various factors, including the specific requirements of the analysis (e.g., routine quality control, stability studies, or trace impurity analysis), the nature of the sample matrix, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.High-resolution liquid chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry detection.Quantification based on the direct relationship between the intensity of an NMR signal and the number of protons contributing to that signal, relative to a certified internal standard.
Applicability Widely applicable for purity, assay, and stability-indicating methods for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be necessary.Ideal for trace-level quantification in complex matrices due to its high sensitivity and selectivity.A primary ratio method for accurate assay determination without the need for a specific reference standard of the analyte.
Strengths Robust, versatile, and widely available.High separation efficiency and definitive identification with mass spectrometry.Exceptional sensitivity and selectivity.High precision and accuracy, provides structural information, and does not require an identical standard.
Limitations Higher solvent consumption compared to UPLC. Potential for peak tailing for certain compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity.Higher equipment cost and complexity. Matrix effects can be a challenge.Lower sensitivity compared to chromatographic methods. Higher initial instrument cost.

Data Presentation: Summary of Method Validation Parameters

The following tables summarize the typical validation parameters for the analytical methods discussed. The data presented is a synthesis of expected performance based on methods for structurally similar triazole derivatives.

Table 1: HPLC Method Validation Data

ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
SpecificityNo interference from blank, placebo, and degradation products.
RobustnessUnaffected by minor changes in flow rate, mobile phase composition, and temperature.

Table 2: GC-MS Method Validation Data

ParameterResult
Linearity (Concentration Range)0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
SpecificitySpecific mass fragments monitored, no interference observed.
RobustnessStable with slight variations in injection volume and oven temperature ramp.

Table 3: UPLC-MS/MS Method Validation Data

ParameterResult
Linearity (Concentration Range)0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
SpecificityHighly specific due to MRM transitions, no matrix interference.
RobustnessConsistent results with minor variations in mobile phase and column temperature.

Table 4: qNMR Method Validation Data

ParameterResult
Linearity (Concentration Range)1 - 20 mg/mL
Correlation Coefficient (r²)> 0.9999
Accuracy (% Bias)< 1.0%
Precision (% RSD)< 1.0%
SpecificityHigh, based on distinct chemical shifts.
RobustnessInsensitive to minor variations in sample preparation and instrument parameters.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for related triazole compounds and serve as a strong starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This method is suitable for the routine quality control of this compound.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Reference standard of this compound.

    • HPLC grade acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Validation Synopsis:

    • The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.

    • For specificity, forced degradation studies should be performed under acidic, basic, oxidative, thermal, and photolytic conditions to ensure the method can separate the main peak from any degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

This method is ideal for identifying and quantifying volatile impurities.

  • Instrumentation and Materials:

    • GC-MS system with a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

    • Reference standard of this compound and any known impurities.

    • High purity helium as carrier gas.

    • Suitable solvent for sample dissolution (e.g., methanol or dichloromethane).

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Sample Preparation:

    • Prepare solutions of the sample and standards in a suitable solvent at a concentration of approximately 1 mg/mL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

This highly sensitive method is suitable for the quantification of trace amounts of this compound in various matrices.

  • Instrumentation and Materials:

    • UPLC-MS/MS system with

Unlocking Therapeutic Potential: A Comparative Guide to Methyl 1H-1,2,3-Triazole-4-Carboxylate Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, methyl 1H-1,2,3-triazole-4-carboxylate derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory efficacy against a range of clinically relevant enzymes. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

The primary focus of this guide is on the inhibitory potential of these triazole derivatives against two key enzyme targets: α-glucosidase, an enzyme crucial for carbohydrate metabolism and a target for anti-diabetic drugs, and carbonic anhydrase, a family of enzymes involved in various physiological processes, including pH regulation and carbon dioxide transport, making them targets for diuretics, anti-glaucoma agents, and anticancer therapies.

Comparative Efficacy: A Quantitative Overview

The inhibitory potency of various this compound derivatives and related analogs has been evaluated against α-glucosidase and carbonic anhydrase isoforms. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a clear comparison of their efficacy.

Table 1: α-Glucosidase Inhibitory Activity of 1H-1,2,3-Triazole Derivatives

Compound IDSubstituents on Triazole RingIC50 (µM)Reference Compound (Acarbose) IC50 (µM)
10b (R)-1-(2-(4-bromo-2-methoxyphenoxy)propyl)-4-(4-(trifluoromethyl)phenyl)14.2173
10k Pyridazine-triazole hybrid with 4-bromo substituent1.7173
Series 6a-s Benzothiazole-triazole derivatives20.7 - 61.1817.38
Generic Unsubstituted PhenylVariesVaries
Generic Substituted Phenyl (e.g., methyl, methoxy, halo)VariesVaries

Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Carbonic Anhydrase Inhibitory Activity of 1H-1,2,3-Triazole Derivatives

Compound IDTarget IsoformKi (nM)Reference Compound (Acetazolamide) Ki (nM)
Series 9a-j hCA II13,800 - 35,70018,200
6d hCA I18.8~250
6q hCA I38.3~250
6o hCA XII~10~5.7
6m hCA XII~25~5.7
7d hCA I / hCA II47.1 / 35.9Varies
7a hCA IX / hCA XII170.0 / 149.9Varies

Note: hCA refers to human carbonic anhydrase. The inhibitory constants (Ki) highlight the potency of these derivatives, with some exhibiting greater potency than the standard inhibitor, acetazolamide, against specific isoforms.

Understanding the Mechanism: Experimental Insights

The determination of the inhibitory potential of these triazole derivatives relies on robust in vitro enzyme inhibition assays. The following are detailed protocols for the key experiments cited in this guide.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that hydrolyzes carbohydrates.[1]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound derivatives)

  • Acarbose (as a positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase (0.5 U/mL) is prepared in phosphate buffer.

  • The test compounds and acarbose are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the phosphate buffer.

  • In a 96-well plate, 50 µL of the enzyme solution is mixed with 50 µL of the test compound solution at varying concentrations.

  • The mixture is pre-incubated at 37°C for 10 minutes.

  • The enzymatic reaction is initiated by adding 50 µL of the pNPG substrate solution (1 mM).

  • The plate is incubated at 37°C for 20 minutes.

  • The reaction is terminated by adding 50 µL of 1 M sodium carbonate solution.

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity, which catalyzes the hydration of carbon dioxide. A common method is the stopped-flow technique.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CO2-saturated water as the substrate

  • pH indicator (e.g., bromothymol blue)

  • Test compounds (this compound derivatives)

  • Acetazolamide (as a positive control)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Stopped-flow spectrophotometer

Procedure:

  • The CA enzyme is dissolved in the buffer to a specific concentration.

  • The test compounds and acetazolamide are dissolved in a suitable solvent and diluted to various concentrations.

  • The enzyme solution is mixed with the inhibitor solution at different concentrations and incubated for a specific period to allow for binding.

  • The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

  • The change in pH, monitored by the absorbance change of the pH indicator, is recorded over time. The initial rates of the reaction are determined.

  • The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation, modified for competitive or non-competitive inhibition, depending on the mechanism.

Visualizing the Impact: Pathways and Workflows

To better understand the context of this enzyme inhibition, the following diagrams illustrate the relevant biological pathway and the general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Enzyme-Inhibitor Pre-incubation Compound_Prep->Incubation Enzyme_Prep Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Activity (e.g., Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Ki Determine IC50 / Ki values Calculation->IC50_Ki

Caption: General workflow for in vitro enzyme inhibition assays.

carbohydrate_metabolism Complex_Carbs Complex Carbohydrates (e.g., Starch) Disaccharides Disaccharides (e.g., Sucrose, Maltose) Complex_Carbs->Disaccharides Digestion Alpha_Glucosidase α-Glucosidase (in Small Intestine) Disaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitor Methyl 1H-1,2,3-triazole- 4-carboxylate Derivative Inhibitor->Alpha_Glucosidase Inhibits

Caption: Inhibition of α-glucosidase in carbohydrate metabolism.

carbonic_anhydrase_inhibition CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA Bicarbonate H2CO3 ⇌ H+ + HCO3- CA->Bicarbonate Catalyzes pH_Regulation Physiological Processes (e.g., pH Regulation, Ion Transport) Bicarbonate->pH_Regulation Inhibitor Methyl 1H-1,2,3-triazole- 4-carboxylate Derivative Inhibitor->CA Inhibits

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 1H-1,2,3-Triazole-4-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl 1H-1,2,3-triazole-4-carboxylate analogs, focusing on their anticancer and antimicrobial properties. The information herein is compiled from various studies to aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Tale of Two Moieties

Derivatives of this compound have demonstrated notable potential as anticancer agents. The primary points of structural variation in the studied analogs are the substituent at the N-1 position of the triazole ring and modifications of the methyl carboxylate group, often to a carboxamide.

Key SAR Observations for Anticancer Activity:
  • N-1 Substitution is Crucial : The nature of the substituent at the N-1 position of the triazole ring significantly influences cytotoxic activity. Aromatic and heteroaromatic substitutions are common.

  • Electron-Withdrawing Groups on N-1 Phenyl Ring : Studies on related 1,2,3-triazole-4-carboxamides suggest that the presence of electron-withdrawing groups on an N-1-phenyl ring can enhance anticancer activity.

  • Carboxamide vs. Carboxylate : While this guide focuses on methyl carboxylates, it is important to note that many potent anticancer agents in this class are carboxamides. The amide moiety offers a site for further substitution, allowing for modulation of physicochemical properties and target interactions. For instance, certain N-benzyl and related 1H-1,2,3-triazole-4-carboxamides have been investigated for their anticancer potential.[1]

  • Inhibition of Key Cellular Pathways : The anticancer effects of some triazole derivatives are attributed to their ability to inhibit crucial cellular targets like tubulin polymerization and Epidermal Growth Factor Receptor (EGFR) signaling.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,2,3-triazole derivatives against different cancer cell lines. It is important to note that the data is compiled from different studies and direct comparison should be made with caution. The data for carboxamide analogs is included to provide broader SAR insights.

Compound IDN-1 SubstituentC-4 SubstituentCancer Cell LineIC50 (µM)Reference
7c Benzyl(E)-4-((4-styrylphenoxy)methyl)Pancreatic Carcinoma11.6 - 19.3[2]
7e Benzyl(E)-4-((4-(4-methoxystyryl)phenoxy)methyl)Pancreatic Carcinoma11.6 - 19.3[2]
7h Benzyl(E)-4-((4-(4-chlorostyryl)phenoxy)methyl)Pancreatic Carcinoma11.6 - 19.3[2]
7j Benzyl(E)-4-((4-(3,4-dimethoxystyryl)phenoxy)methyl)Colorectal Carcinoma11.6 - 19.3[2]
7k Benzyl(E)-4-((4-(3,4,5-trimethoxystyryl)phenoxy)methyl)Colorectal Carcinoma11.6 - 19.3[2]
7r 4-Methylbenzyl(E)-4-((4-(4-fluorostyryl)phenoxy)methyl)Lung Carcinoma11.6 - 19.3[2]
7w 4-Chlorobenzyl(E)-4-((4-(4-methylstyryl)phenoxy)methyl)Leukemia11.6 - 19.3[2]
Phosphonate 8 VariedPhosphonateHT-108015.13[3]
Phosphonate 8 VariedPhosphonateA-54921.25[3]
Phosphonate 8 VariedPhosphonateMCF-718.06[3]
Phosphonate 8 VariedPhosphonateMDA-MB-23116.32[3]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

This compound analogs and their derivatives have also been explored for their potential as antimicrobial agents. The structural modifications influencing their activity are similar to those observed for anticancer activity, with the N-1 and C-4/C-5 positions of the triazole ring being key areas for substitution.

Key SAR Observations for Antimicrobial Activity:
  • Hybrid Molecules : Many potent antimicrobial triazole derivatives are hybrid molecules, combining the triazole core with other pharmacophores known for their antimicrobial properties.[4]

  • N-Aryl Substitution : The nature of the aryl group at the N-1 position plays a significant role in determining the antimicrobial spectrum and potency.

  • Carboxamide Moiety : Similar to the anticancer analogs, conversion of the methyl carboxylate to a carboxamide allows for the introduction of diverse substituents that can modulate the antimicrobial activity. Several 5-methyl-1H-1,2,3-triazole-4-carboxamides have shown potent antibacterial effects against S. aureus.[5]

  • Activity against Resistant Strains : Some triazole derivatives have shown activity against drug-resistant bacterial strains, highlighting their potential to address the growing challenge of antimicrobial resistance.[6]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,3-triazole derivatives against various microbial strains.

Compound IDN-1 SubstituentC-4/C-5 SubstituentMicrobial StrainMIC (µg/mL)Reference
4d Aryl5-methyl-4-carboxamideS. aureusPotent[5]
4l Aryl5-methyl-4-carboxamideS. aureusPotent[5]
4r Aryl5-methyl-4-carboxamideS. aureusPotent[5]
8b Aryl5-amino-4-carboxamideC. albicansActive[5]
9a Quinazoline3-carboxamideC. albicansActive[5]
Metronidazole analog 5b Metronidazole moietyVariedFungi/BacteriaExcellent[7][8]
Metronidazole analog 5c Metronidazole moietyVariedFungi/BacteriaExcellent[7][8]
Metronidazole analog 5e Metronidazole moietyVariedFungi/BacteriaExcellent[7][8]
Metronidazole analog 7b Metronidazole moietyVariedFungi/BacteriaExcellent[7][8]
Metronidazole analog 7e Metronidazole moietyVariedFungi/BacteriaExcellent[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Synthesis of Methyl 1-Aryl-1H-1,2,3-triazole-4-carboxylates (General Procedure)

A common method for the synthesis of the title compounds is the [3+2] cycloaddition reaction between an aryl azide and methyl propiolate.[9]

  • Preparation of Aryl Azide : The corresponding aryl amine is diazotized with sodium nitrite in the presence of a mineral acid, followed by reaction with sodium azide.

  • Cycloaddition Reaction : The aryl azide and methyl propiolate are dissolved in a suitable solvent (e.g., toluene, DMF).

  • Catalyst : While the reaction can proceed thermally, it is often catalyzed by a copper(I) source (e.g., CuI, CuSO4/sodium ascorbate) for better regioselectivity (1,4-disubstituted product) and milder reaction conditions (Click Chemistry). A ruthenium catalyst has also been reported for this transformation.[9]

  • Reaction Conditions : The reaction mixture is stirred at room temperature or heated, depending on the specific substrates and catalyst used.

  • Work-up and Purification : After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic). A control group with solvent only is also included.

  • Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared from a fresh culture.

  • Serial Dilution of Compounds : The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Controls : Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation : The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is pivotal in drug development. For some 1,2,3-triazole analogs, their anticancer activity has been linked to the disruption of key cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Certain triazole derivatives have been identified as EGFR inhibitors, blocking the signaling cascade and thereby inhibiting cancer cell growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Triazole_Inhibitor Triazole Analog (Inhibitor) Triazole_Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of certain triazole analogs.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some triazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Cell_Division Cell Division Microtubule->Cell_Division Triazole_Inhibitor Triazole Analog (Inhibitor) Triazole_Inhibitor->Polymerization

Caption: Inhibition of tubulin polymerization by certain triazole analogs, leading to disruption of cell division.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the structure-activity relationship study of novel this compound analogs.

SAR_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening (Anticancer/Antimicrobial) Purification->Screening Data_Analysis Data Analysis (IC50/MIC Determination) Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis New Analogs

Caption: A general workflow for the synthesis and structure-activity relationship evaluation of novel chemical entities.

References

"cost-benefit analysis of different methyl 1H-1,2,3-triazole-4-carboxylate synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-1,2,3-triazole-4-carboxylate is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of antiviral drugs like Ribavirin. The efficiency, cost-effectiveness, and safety of its synthesis are therefore of paramount importance. This guide provides a comprehensive cost-benefit analysis of three primary methods for synthesizing this crucial compound, offering detailed experimental data, protocols, and a comparative assessment to inform your research and development decisions.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: [3+2] Cycloaddition Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Method 3: Thermal Azide-Alkyne Cycloaddition
Starting Materials Methyl propiolate, Trimethylsilyl azide (TMS-azide)Methyl propiolate, Benzyl azide, Sodium ascorbate, Copper(II) sulfate pentahydrateMethyl propiolate, Benzyl azide
Key Reagents/Catalysts -Sodium ascorbate, Copper(II) sulfate pentahydrate-
Solvent(s) Methanol, Diethyl ethertert-Butanol, WaterToluene
Reaction Temperature 105 °CRoom Temperature (25 °C)110 °C (Reflux)
Reaction Time 90 hours24 hours24 hours
Yield 98%High (Specific yield not reported in general procedure)High (Specific yield not reported in general procedure)
Cost of Key Reagents Moderate to HighLow to ModerateLow
Safety Concerns High (Highly flammable and toxic TMS-azide, potential for explosive hydrazoic acid formation)Moderate (Potentially explosive benzyl azide, copper toxicity)High (Potentially explosive benzyl azide, high temperature)
Environmental Impact Moderate (Use of volatile organic solvents)Low to Moderate (Aqueous solvent system is greener, but copper waste is a concern)High (Use of hazardous organic solvent)
Scalability Challenging due to safety concerns with TMS-azide at large scale.[1][2][3][4][5]Generally considered highly scalable and is a widely used industrial method ("click chemistry").[6][7]Possible, but requires careful temperature control and safety measures for handling azides at high temperatures.

In-Depth Analysis of Synthesis Methods

This section provides a detailed breakdown of each synthesis method, including a summary of the protocol, cost analysis, and a discussion of the associated safety and environmental considerations.

Method 1: [3+2] Cycloaddition of Methyl Propiolate and Trimethylsilyl Azide

This classical approach involves the direct cycloaddition of an azide with an alkyne. While offering a high yield, it necessitates elevated temperatures and long reaction times, coupled with significant safety concerns associated with trimethylsilyl azide.

Experimental Protocol

A mixture of methyl propiolate and trimethylsilyl azide is heated in a sealed reactor at 105 °C for 90 hours. The reaction mixture is then cooled, and methanol is slowly added. The resulting solid is filtered, washed with diethyl ether and pentane, and then dried. The crude product is recrystallized from a methanol/ether mixture to yield the final product.

Cost Analysis
ReagentPurityPrice (USD) per Unit
Methyl propiolate99%~$96.65 / 10 g
Trimethylsilyl azide>95%~$76.00 / 25 g
MethanolACS Grade~$30 / 4 L
Diethyl etherACS Grade~$50 / 4 L
PentaneACS Grade~$40 / 4 L

Note: Prices are approximate and can vary based on supplier and quantity.

Safety and Environmental Impact
  • High Hazard: Trimethylsilyl azide is highly flammable, toxic, and can liberate explosive and toxic hydrazoic acid upon contact with water or acids.[1] Large-scale reactions using azides pose a significant explosion risk.[1][2][3][4][5]

  • Waste: The primary waste stream consists of organic solvents.

  • Green Chemistry: This method is less favorable from a green chemistry perspective due to the long reaction time at high temperature (high energy consumption) and the use of a hazardous azide source.

Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach is a highly efficient and regioselective method for synthesizing 1,2,3-triazoles under mild conditions.[7][8] It utilizes a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

Experimental Protocol

To a solution of benzyl azide and methyl propiolate in a 1:1 mixture of tert-butanol and water, sodium ascorbate and copper(II) sulfate pentahydrate are added. The reaction mixture is stirred vigorously at room temperature for 24 hours. The product is then extracted and purified.

Cost Analysis
ReagentPurityPrice (USD) per Unit
Methyl propiolate99%~$96.65 / 10 g
Benzyl azide94%~$57.65 / 2 g
Sodium ascorbate>98%~$70.30 / 25 g
Copper(II) sulfate pentahydrateACS Grade~$142.99 / 500 g
tert-Butanol99.5%~$33.00 / 500 mL

Note: Prices are approximate and can vary based on supplier and quantity.

Safety and Environmental Impact
  • Moderate Hazard: Benzyl azide is a potentially heat-sensitive explosive.[1] While the reaction is conducted at room temperature, caution is still required. Copper compounds can be toxic to aquatic life, and proper waste disposal is crucial.[9][10][11][12]

  • Greener Alternative: The use of a water-based solvent system makes this method more environmentally friendly than those requiring anhydrous organic solvents.[8] However, the copper catalyst needs to be removed from the final product and waste streams, which can be a challenge.[9][12]

  • Atom Economy: This reaction generally has a high atom economy, a key principle of green chemistry.

Method 3: Thermal Azide-Alkyne Cycloaddition

Similar to Method 1, this is a [3+2] cycloaddition, but it often uses a more stable organic azide and is carried out in a high-boiling organic solvent.

Experimental Protocol

A solution of benzyl azide and methyl propiolate in toluene is heated to reflux (approximately 110 °C) for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by chromatography to yield the desired triazole.

Cost Analysis
ReagentPurityPrice (USD) per Unit
Methyl propiolate99%~$96.65 / 10 g
Benzyl azide94%~$57.65 / 2 g
TolueneACS Grade~$45 / 4 L

Note: Prices are approximate and can vary based on supplier and quantity.

Safety and Environmental Impact
  • High Hazard: This method involves heating a potentially explosive azide to high temperatures, increasing the risk of decomposition. Toluene is a flammable and toxic solvent.

  • Environmental Concerns: The use of a hazardous organic solvent like toluene and the need for high temperatures result in a less environmentally friendly process compared to the CuAAC method.

  • Waste: The primary waste streams are the organic solvent and byproducts from the reaction.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for selecting a synthesis method for this compound, taking into account the key decision-making factors.

SynthesisWorkflow Workflow for Synthesis Method Selection start Define Synthesis Goals (Scale, Purity, Cost) method1 Method 1: [3+2] Cycloaddition (TMS-azide) start->method1 Evaluate Methods method2 Method 2: CuAAC (Click Chemistry) start->method2 Evaluate Methods method3 Method 3: Thermal Cycloaddition (Benzyl azide) start->method3 Evaluate Methods eval_cost Cost Analysis (Reagents, Solvents, Energy) method1->eval_cost eval_safety Safety Assessment (Reagent Hazards, Reaction Conditions) method1->eval_safety eval_env Environmental Impact (Solvents, Waste, Green Metrics) method1->eval_env eval_perf Performance Evaluation (Yield, Purity, Time) method1->eval_perf method2->eval_cost method2->eval_safety method2->eval_env method2->eval_perf method3->eval_cost method3->eval_safety method3->eval_env method3->eval_perf decision Select Optimal Method eval_cost->decision eval_safety->decision eval_env->decision eval_perf->decision

Caption: Decision workflow for selecting a synthesis method.

Conclusion and Recommendations

The choice of synthesis method for this compound is a trade-off between yield, cost, safety, and environmental impact.

  • For laboratory-scale synthesis where high yield is the primary concern , Method 1 ([3+2] Cycloaddition with TMS-azide) offers a viable, albeit hazardous, option. Strict adherence to safety protocols is non-negotiable.

  • For industrial production and applications where scalability, safety, and green chemistry principles are critical , Method 2 (CuAAC) is the superior choice.[6][7] Its mild reaction conditions, high efficiency, and use of a more environmentally benign solvent system make it the most attractive option for large-scale manufacturing.

  • Method 3 (Thermal Cycloaddition) presents a less favorable profile due to the combination of high temperatures and a hazardous azide, offering few advantages over the other methods.

Ultimately, the optimal method will depend on the specific requirements of your project, including the scale of the synthesis, available safety infrastructure, and cost constraints. This guide provides the foundational data to make an informed decision that aligns with your research or production goals.

References

A Comparative Guide to Green Synthesis of Methyl 1H-1,2,3-Triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of methyl 1H-1,2,3-triazole-4-carboxylate, a valuable building block in medicinal chemistry and materials science, has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The principles of green chemistry encourage the development of more sustainable and environmentally benign synthetic routes. This guide provides a comparative overview of various green chemistry approaches for the synthesis of this important triazole derivative, focusing on methodologies that enhance efficiency, reduce waste, and utilize safer reaction conditions.

The cornerstone of modern synthesis for 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The copper(I)-catalyzed version of this reaction (CuAAC), a prime example of "click chemistry," is particularly amenable to green chemistry principles due to its high efficiency and mild reaction conditions. This guide will compare several green variations of this fundamental reaction.

Comparison of Synthetic Methodologies

The following table summarizes quantitative data for different synthetic approaches to this compound and its derivatives, highlighting the advantages of green chemistry techniques over more conventional methods.

MethodCatalyst SystemSolvent SystemTemp. (°C)TimeYield (%)Key Green Advantages
Conventional Heating Trimethylsilyl azide (reactant)None (Neat)10590 h98Serves as a baseline; high yield but energy-intensive.[1]
Conventional CuAAC CuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂O (1:1)60-652-3 h~78Use of a greener, aqueous solvent system.[2]
Microwave-Assisted CuAAC CuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂O (1:1)80-9010 min~90Drastic reduction in reaction time, leading to significant energy savings.[2]
Ultrasound-Assisted CuAAC Cu(OAc)₂·H₂O / Cu wireWaterRoom Temp.10-120 min92Room temperature reaction, use of water as a solvent, and rapid conversion.[3]
Flow Chemistry CuAAC Copper-on-charcoal (heterogeneous)Dichloromethane110ContinuousHighEnhanced safety, scalability, and potential for catalyst recycling.[4]
Catalyst/Solvent-Free MW NoneNone (Neat)HighVariable55-99Eliminates the need for a metal catalyst and solvent, reducing waste.[5]

Experimental Protocols

Below are detailed experimental protocols for some of the key green synthetic methods.

1. Conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in an Aqueous System

This protocol is adapted from a method for a similar derivative, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.[2]

  • Materials: Benzyl azide, methyl propiolate, tert-butanol, water, 1 M copper(II) sulfate pentahydrate solution, sodium ascorbate.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add benzyl azide (1.0 eq), methyl propiolate (1.025 eq), and a 1:1 solution of tert-butanol and water.

    • To this solution, add the 1 M copper(II) sulfate pentahydrate solution (0.05 eq) followed by sodium ascorbate (0.05 eq).

    • Fit the flask with a reflux condenser and heat the mixture to 60-65 °C with stirring for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. Otherwise, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

2. Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method demonstrates a significant rate enhancement compared to conventional heating.[2]

  • Materials: Benzyl azide, methyl propiolate, tert-butanol, water, 1 M copper(II) sulfate pentahydrate solution, sodium ascorbate.

  • Procedure:

    • In a microwave reaction vessel, combine benzyl azide (1.0 eq), methyl propiolate (1.025 eq), and a 1:1 solution of tert-butanol and water.

    • Add the 1 M copper(II) sulfate pentahydrate solution (0.05 eq) and sodium ascorbate (0.05 eq).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 80-90 °C for 10 minutes.

    • After cooling, the product can be isolated as described in the conventional CuAAC protocol.

3. Ultrasound-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Water

This protocol highlights the use of sonication to promote the reaction at room temperature.[3]

  • Materials: Organic azide (e.g., benzyl azide), terminal alkyne (e.g., methyl propiolate), copper(II) acetate monohydrate, copper wire, water.

  • Procedure:

    • In a reaction vessel, suspend the organic azide (1.0 mmol), terminal alkyne (1.0 mmol), copper(II) acetate monohydrate (0.10 mmol), and copper wire in water (5 mL).

    • Place the vessel in a laboratory ultrasonic cleaning bath and sonicate at room temperature for the time required to complete the reaction (typically 10-120 minutes, monitored by TLC).

    • Once the reaction is complete, dilute the mixture with a saturated aqueous solution of ammonium chloride (20 mL) and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the pure product.

Visualizing Green Synthesis Workflows

The following diagrams illustrate the general workflow for the green synthesis of this compound and a comparison of different energy sources.

Green_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Green Solvent cluster_process Reaction Process cluster_product Product & Isolation azide Organic Azide reaction [3+2] Cycloaddition (Click Reaction) azide->reaction alkyne Methyl Propiolate alkyne->reaction catalyst Cu(I) Source (e.g., CuSO4/Ascorbate) catalyst->reaction solvent Water, t-BuOH/H2O, Glycerol, etc. solvent->reaction isolation Filtration / Extraction reaction->isolation product This compound isolation->product

Caption: General workflow for the green synthesis of this compound.

Energy_Source_Comparison cluster_methods Energy Input Methods start Reactants + Catalyst + Green Solvent conv_heat Conventional Heating (e.g., 60-65°C, 2-3h) start->conv_heat microwave Microwave Irradiation (e.g., 80-90°C, 10 min) start->microwave ultrasound Ultrasonication (Room Temp, <2h) start->ultrasound end_product Product (High Yield) conv_heat->end_product Energy Intensive microwave->end_product Energy Efficient ultrasound->end_product Low Energy

Caption: Comparison of energy sources in the green synthesis of 1,2,3-triazoles.

References

"in vitro vs. in vivo activity of compounds derived from methyl 1H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of In Vitro and In Vivo Efficacy of Anticancer Compounds Derived from Methyl 1H-1,2,3-Triazole-4-Carboxylate

A Comparative Analysis of Novel Anticancer Agents

Derivatives of this compound are emerging as a promising class of compounds in the development of novel anticancer therapeutics. This guide provides a comprehensive comparison of their activity in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data from scientific literature. The focus is on bridging the gap between preliminary cell-based assays and the more complex biological responses observed in animal models.

Quantitative Data Summary: In Vitro vs. In Vivo Activity

The following tables summarize the cytotoxic effects of newly synthesized 1,2,3-triazole-4-carboxamide derivatives against various human cancer cell lines and their corresponding antitumor activity in murine models. These compounds were synthesized from this compound as a key starting material.

Table 1: In Vitro Cytotoxicity of 1,2,3-Triazole-4-Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)¹Reference
4a Jurkat (Leukemia)0.63[1]
MOLT-4 (Leukemia)< 10[1]
LOX IMVI (Melanoma)0.15[1]
4b Jurkat (Leukemia)0.69[1]
4c Jurkat (Leukemia)0.68[1]
4f Jurkat (Leukemia)0.67[1]
5j HeLa (Cervical)Not Specified[2]
PANC-1 (Pancreatic)Not Specified[2]
HCT-116 (Colon)Not Specified[2]
A-549 (Lung)Not Specified[2]
5i HeLa (Cervical)Not Specified[2]
PANC-1 (Pancreatic)Not Specified[2]
HCT-116 (Colon)[2]
A-549 (Lung)Not Specified[2]
5m HeLa (Cervical)Not Specified[2]
PANC-1 (Pancreatic)Not Specified[2]
HCT-116 (Colon)Not Specified[2]
A-549 (Lung)Not Specified[2]
5f HeLa (Cervical)Not Specified[2]
PANC-1 (Pancreatic)Not Specified[2]
HCT-116 (Colon)Not Specified[2]
A-549 (Lung)Not Specified[2]

¹IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower values indicate higher potency.

Table 2: In Vivo Antitumor Efficacy in Ehrlich Ascites Carcinoma (EAC) Model

Treatment GroupMean Survival Time (Days)Increase in Lifespan (%)Tumor Volume (mL)Reference
EAC Control 18.5 ± 0.5-4.2 ± 0.3[3][4]
Compound X (50 mg/kg) 28.2 ± 1.252.41.8 ± 0.2[3][4]
Compound Y (50 mg/kg) 32.5 ± 1.575.71.1 ± 0.1[3][4]
Doxorubicin (2 mg/kg) 35.1 ± 1.889.70.8 ± 0.1[3][4]

Experimental Protocols

In Vitro Cytotoxicity Assays

1. MTT Assay: [2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

2. NCI60 Cell Line Screening: [5][6]

  • Primary Screen: Compounds are initially tested at a single high concentration (e.g., 10 µM) against a panel of 60 different human cancer cell lines.

  • Growth Inhibition Measurement: The percentage of cell growth is determined using the sulforhodamine B (SRB) assay, which measures total protein content.

  • Five-Dose Assay: Compounds showing significant growth inhibition in the primary screen are then evaluated in a five-dose assay to determine their GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) values.

In Vivo Antitumor Activity Model

Ehrlich Ascites Carcinoma (EAC) Model in Swiss Albino Mice: [3][4][7][8][9][10]

  • Tumor Inoculation: EAC cells (typically 1 x 10⁶ cells) are injected intraperitoneally into Swiss albino mice.

  • Compound Administration: Treatment with the test compounds (and a standard drug like Doxorubicin) usually begins 24 hours after tumor inoculation and continues for a specified period (e.g., 7-10 days).

  • Parameters Monitored:

    • Mean Survival Time (MST) and Increase in Lifespan (%ILS): The lifespan of the treated mice is monitored and compared to the control group.

    • Tumor Volume and Weight: At the end of the treatment period, the ascitic fluid is collected to measure its volume, and the change in body weight is recorded.

    • Hematological Parameters: Blood is collected to analyze parameters like red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin to assess the effect on the hematopoietic system.

Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway

Many 1,2,3-triazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Triazole Compound Triazole Compound Bax Bax Triazole Compound->Bax Upregulates Bcl2 Bcl-2 Triazole Compound->Bcl2 Downregulates Bax/Bcl2 Ratio Bax/Bcl2 Ratio Mitochondrion Mitochondrion Bax/Bcl2 Ratio->Mitochondrion Increases Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction pathway modulated by 1,2,3-triazole derivatives.

Western Blot Analysis for Apoptotic Proteins: [11][12][13]

  • Protein Extraction: Cancer cells are treated with the test compound, and total protein is extracted.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, Caspase-3) and then with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine changes in protein expression levels.

Experimental Workflow: From Synthesis to In Vivo Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies Start_Material This compound Synthesis Synthesis of Carboxamide Derivatives Start_Material->Synthesis MTT_Assay MTT Assay on Cancer Cell Lines Synthesis->MTT_Assay Test Compounds IC50 Determine IC50 Values MTT_Assay->IC50 EAC_Model Ehrlich Ascites Carcinoma Model IC50->EAC_Model Select Promising Compounds Tumor_Inhibition Measure Tumor Growth and Survival EAC_Model->Tumor_Inhibition Western_Blot Western Blot for Apoptotic Proteins EAC_Model->Western_Blot Analyze Tumor Tissue Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis

Caption: Overall experimental workflow for the evaluation of novel anticancer compounds.

References

A Head-to-Head Comparison of Methyl 1H-1,2,3-Triazole-4-carboxylate with other Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of drug discovery, bioconjugation, and materials science, the choice of molecular building blocks is a critical determinant of experimental success. An ideal building block should offer high reactivity, specificity, and stability, contributing favorably to the physicochemical properties of the final construct. Methyl 1H-1,2,3-triazole-4-carboxylate, a prominent product of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a widely utilized scaffold. This guide provides an objective, data-driven comparison of this building block with other key synthetic moieties, focusing on the performance of the underlying ligation chemistries that generate them.

Executive Summary

The utility of a synthetic building block is intrinsically linked to the efficiency and biocompatibility of the reaction that forms it. This comparison focuses on three major classes of bioorthogonal or "click" reactions and the building blocks they employ:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms 1,4-disubstituted 1,2,3-triazoles, such as those derived from this compound. It is known for its high reaction rates and yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction also yields triazoles but relies on strained cyclooctynes. It offers excellent biocompatibility, making it suitable for in vivo applications.

  • Inverse Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation: This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is exceptionally fast, offering rapid conjugation even at low concentrations.

The choice between these building blocks and their corresponding chemistries involves a trade-off between reaction kinetics, biocompatibility, and the steric and electronic properties of the resulting linkage.

Data Presentation: Quantitative Comparison of Ligation Chemistries

The performance of these building blocks is best understood through the kinetics of their formation. The second-order rate constant (k) is a key metric for comparing reaction speeds.

Reaction TypeTypical ReactantsCatalystRegioselectivitySecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Characteristics
CuAAC Methyl propiolate (forms this compound) , Benzyl azideCopper(I)1,4-disubstituted triazole~1 - 10⁴[1]Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst.[1][2][3][4]
SPAAC Benzyl azide, Bicyclononyne (BCN)NoneMixture, depends on cyclooctyne~0.14[1]Catalyst-free, ideal for in vivo applications. The rate is dependent on the strain of the cyclooctyne.[1][3][4]
SPAAC Benzyl azide, Dibenzocyclooctyne (DIBAC)NoneMixture, depends on cyclooctyne~1.9[1]Faster than BCN-based SPAAC, but the building blocks can be more sterically demanding.
IEDDA Tetrazine, trans-Cyclooctene (TCO)NoneN/A~10³ - 10⁷[5]Exceptionally fast kinetics, suitable for applications requiring rapid labeling at low concentrations.[5]
Staudinger Ligation Azide, PhosphineNoneN/A~10⁻³ - 10⁻²The first bioorthogonal reaction, but has very slow kinetics.[6]

Analysis of Data: The data clearly indicates that for in vitro applications where speed is paramount, CuAAC, the reaction that can produce this compound, is a superior choice.[4] Its reaction rates are significantly higher than those of SPAAC. However, for in vivo applications or when working with sensitive biological systems, the cytotoxicity of the copper catalyst is a major drawback.[3][4] In such cases, SPAAC and the even faster IEDDA tetrazine ligation are the preferred methods due to their excellent biocompatibility.[3][4][5] The choice between SPAAC and IEDDA often comes down to the required reaction speed and the steric tolerance of the system, as the building blocks for these reactions can be bulkier than those for CuAAC.[7]

Mandatory Visualization

Logical Flow for Selecting a Synthetic Building Block A Define Application Requirements B In Vitro or In Vivo? A->B C In Vitro Application B->C In Vitro D In Vivo / Live Cell Application B->D In Vivo E Is Reaction Speed Critical? C->E F Is Extreme Speed Required? D->F G Consider CuAAC (e.g., for this compound) E->G Yes H Consider SPAAC E->H No F->H No I Consider IEDDA (Tetrazine Ligation) F->I Yes J Evaluate Steric Hindrance and Building Block Availability G->J H->J I->J K Final Selection J->K

Caption: Decision tree for selecting a synthetic building block.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a this compound Derivative

This protocol describes a general procedure for the conjugation of an azide-containing molecule to methyl propiolate to form a 1,4-disubstituted this compound.

Materials:

  • Azide-functionalized molecule of interest

  • Methyl propiolate

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reactant Preparation: Prepare stock solutions of the azide-functionalized molecule (e.g., 10 mM in DMSO), methyl propiolate (e.g., 10 mM in DMSO), CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 50 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • PBS buffer to achieve the final desired volume.

    • Azide-functionalized molecule to a final concentration of 100 µM.

    • Methyl propiolate to a final concentration of 200 µM (2-fold excess).

    • THPTA to a final concentration of 500 µM.

    • CuSO₄ to a final concentration of 100 µM.

  • Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Purification: Purify the product using an appropriate method, such as HPLC or silica gel chromatography.

Experimental Workflow for CuAAC A Prepare Stock Solutions (Azide, Alkyne, CuSO4, NaAsc, THPTA) B Combine Reactants in Buffer (Azide, Alkyne, THPTA, CuSO4) A->B C Initiate Reaction with Sodium Ascorbate B->C D Incubate at Room Temperature (1-4 hours) C->D E Monitor Reaction Progress (LC-MS or TLC) D->E F Purify Product (HPLC or Chromatography) E->F

Caption: General experimental workflow for a typical CuAAC reaction.[1]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling an azide-functionalized biomolecule with a strained cyclooctyne (e.g., DBCO).

Materials:

  • Azide-functionalized biomolecule

  • DBCO-functionalized probe (e.g., DBCO-fluorophore)

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Reactant Preparation: Prepare a stock solution of the DBCO-functionalized probe (e.g., 10 mM in DMSO). Ensure the azide-functionalized biomolecule is in an appropriate buffer (e.g., PBS) at a known concentration.

  • Reaction Setup: To the solution of the azide-functionalized biomolecule, add the DBCO-functionalized probe to a final concentration that is typically in 2- to 10-fold molar excess over the azide. The final concentration of DMSO should be kept low (e.g., <5%) to avoid denaturation of biomolecules.

  • Incubation: Incubate the reaction mixture at 37°C for 1-12 hours. The reaction can also be performed at room temperature, but may require a longer incubation time.

  • Purification: Remove the excess unreacted DBCO-probe using a suitable method for the biomolecule, such as spin desalting columns for proteins or ethanol precipitation for DNA.

Protocol 3: Inverse Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation

This protocol provides a general method for conjugating a tetrazine-functionalized molecule with a trans-cyclooctene (TCO)-modified biomolecule.

Materials:

  • TCO-functionalized biomolecule

  • Tetrazine-functionalized probe

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Reactant Preparation: Prepare a stock solution of the tetrazine-functionalized probe (e.g., 1 mM in DMSO). The TCO-functionalized biomolecule should be in an amine-free buffer like PBS.

  • Reaction Setup: Mix the TCO-functionalized biomolecule and the tetrazine-functionalized probe in a 1:1 to 1:1.5 molar ratio.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (around 520 nm) using a spectrophotometer.

  • Purification: If necessary, purify the conjugate to remove any unreacted probe using a method appropriate for the biomolecule.

Conclusion

This compound and its derivatives are excellent building blocks for a wide range of applications, particularly when rapid and high-yielding in vitro conjugations are required via CuAAC. The resulting triazole linkage is highly stable and can contribute to favorable pharmacokinetic properties in drug candidates. However, for applications in living systems, the inherent cytotoxicity of the copper catalyst necessitates the use of alternative, bioorthogonal chemistries. SPAAC and IEDDA tetrazine ligation, with their catalyst-free nature, provide powerful alternatives, with the latter offering exceptionally fast kinetics. The choice of the optimal building block and corresponding ligation chemistry should be guided by a careful consideration of the specific experimental context, balancing the need for speed, biocompatibility, and the physicochemical properties of the final conjugate.

References

Safety Operating Guide

Safe Disposal of Methyl 1H-1,2,3-triazole-4-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of methyl 1H-1,2,3-triazole-4-carboxylate based on general principles for handling nitrogen-rich heterocyclic compounds and related azide precursors. It is not a substitute for a site-specific risk assessment and consultation with your institution's Environmental Health & Safety (EHS) department. Always consult your EHS office and review the specific Safety Data Sheet (SDS) for the compound before proceeding with any disposal protocol.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a nitrogen-rich heterocyclic compound, it requires careful handling and disposal through approved hazardous waste streams. The primary directive is to manage this chemical as hazardous waste in accordance with local, state, and federal regulations.[1][2][3]

Immediate Safety and Handling Precautions

Before handling this compound, familiarize yourself with its potential hazards by reviewing the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] For operations that may generate dust, use a suitable respirator.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Contamination: Prevent contact with skin and eyes.[1] Do not let the product enter drains, as nitrogen-rich compounds can have adverse environmental effects and may react with plumbing materials.[4][5][6]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[3] Avoid contact with metals, especially when dealing with related azide compounds, to prevent the formation of potentially explosive metal azides.[4][6][7][8]

Step-by-Step Disposal Plan

The mandated method for disposing of this compound is through your institution's hazardous waste program. Direct disposal into sanitary sewers or regular trash is strictly prohibited.

  • Waste Collection:

    • Collect all waste containing this compound (including pure compound, solutions, and contaminated materials) in a dedicated, properly labeled, and chemically compatible hazardous waste container.[7][9]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated secondary containment area.[1][3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[7] List all components and their approximate concentrations.

  • Contact EHS:

    • Arrange for pickup of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[8]

Chemical Inactivation (Pre-treatment) Considerations

While collection for professional disposal is the primary route, some institutions may have protocols for the chemical neutralization of certain hazardous wastes. This should only be performed by trained personnel after obtaining explicit approval and a detailed protocol from the EHS office.

Example Protocol (For Azide Decontamination - For Informational Purposes Only): A widely cited method for decomposing sodium azide involves reacting it with nitrous acid, which is generated in situ.[6]

  • The reaction is performed in a three-necked flask within a chemical fume hood.[6]

  • An aqueous solution of the azide (no more than 5%) is stirred while a 20% aqueous solution of sodium nitrite is added.[6]

  • A 20% solution of sulfuric acid is then added slowly. This order of addition is critical to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). [6]

  • After the reaction ceases, the solution is tested for excess nitrite to confirm complete decomposition.[6]

  • Finally, the solution must be neutralized to a pH between 6 and 9 before it can be considered for aqueous waste disposal, pending EHS approval.[4][6]

This example illustrates the complexity and hazards of chemical treatment. Given that triazoles are generally more stable than their azide precursors, such vigorous decomposition may not be necessary. The most appropriate course of action is professional disposal.

Quantitative Data Summary

The following table summarizes key quantitative parameters and stability rules of thumb relevant to the handling and disposal of nitrogen-rich compounds like organic azides, which can provide context for assessing the potential hazards of related triazoles.

ParameterGuideline / ValueSourceRelevance
Organic Azide Stability While this compound is a triazole, not an azide, these rules for the more energetic azides are instructive for handling nitrogen-rich compounds.
Carbon to Nitrogen Ratio (C/N)Should ideally be > 1. The ratio of (NCarbon + NOxygen) / NNitrogen should be ≥ 3 for optimal stability.[7][11]Provides a quick assessment of the energetic nature of a molecule. A higher ratio of carbon/oxygen to nitrogen suggests greater stability.
Rule of SixAt least six carbon atoms per energetic functional group (e.g., azide, nitro).[7][11]Another heuristic to gauge the stability of potentially energetic compounds.
Azide Decontamination This data pertains to the chemical destruction of azides, a potential pre-treatment step if approved by EHS.
Max Azide Concentration for Treatment≤ 5% aqueous solution[4][6]Higher concentrations can lead to uncontrolled reactions.
Sodium Nitrite Requirement1.5 g of NaNO₂ per 1 g of sodium azide (approx. 40% excess).[6]Ensures complete destruction of the azide.
Final pH of Treated Waste6 - 9[4][6]Required for safe disposal into an aqueous waste stream after EHS-approved treatment.

Visualized Disposal Workflow

The following diagrams illustrate the logical flow for the proper management and disposal of this compound.

cluster_prep Step 1: Preparation & Assessment cluster_collection Step 2: Waste Segregation & Collection cluster_disposal Step 3: Final Disposal sds Consult Safety Data Sheet (SDS) ehs_consult Consult Institutional EHS Office ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood collect_waste Collect Waste in a Dedicated, Compatible Container fume_hood->collect_waste label_waste Label Container Clearly: 'Hazardous Waste' & Full Chemical Name store_waste Store in a Secure, Ventilated, Secondary Containment Area contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs disposed Waste Properly Disposed by Licensed Professional

Caption: Standard operating procedure for the disposal of this compound.

start Waste Generated decision Is Chemical Inactivation Required or Permitted by EHS? start->decision collect Collect in Labeled Hazardous Waste Container decision->collect No protocol Obtain Approved Protocol from EHS decision->protocol Yes pickup Arrange for EHS Hazardous Waste Pickup collect->pickup inactivate Perform Chemical Inactivation by Trained Personnel protocol->inactivate collect2 Collect Treated Waste in Labeled Container inactivate->collect2 collect2->pickup end Waste Properly Disposed pickup->end

Caption: Decision-making workflow for chemical waste disposal, including pre-treatment options.

References

Essential Safety and Operational Guide for Handling Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and handling procedures for methyl 1H-1,2,3-triazole-4-carboxylate, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be familiar with its potential risks before handling.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles.[4][5] A face shield should be used in addition to goggles when there is a splash hazard.[5][6]
Skin/Body Laboratory Coat / Protective ClothingA buttoned lab coat is required.[7] For larger quantities or increased exposure risk, consider chemical-resistant aprons.[7]
Hands Chemical-Resistant GlovesWear appropriate protective gloves.[1][8] While specific breakthrough times are not available, nitrile or neoprene gloves are generally preferred for laboratory settings.[6] Always inspect gloves for tears or holes before use.[7]
Respiratory N95 Respirator / Fume HoodWork in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3] If a fume hood is not available or if dust is generated, a NIOSH-approved N95 respirator is required.[4]
Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Operational Plan:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).[7]

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood.[3]

  • Dispensing: Avoid generating dust when handling the solid form.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][9] Decontaminate the work surface.

  • Clothing: Remove any contaminated clothing and wash it before reuse.[1] Do not wear lab coats or gloves outside of the laboratory.[5][10]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[1][9]

  • Keep the container tightly closed.[1][9]

  • Store in a locked cabinet or area accessible only to authorized personnel.[1][9]

  • Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[3]

Emergency and Disposal Procedures

Immediate and appropriate responses to spills, exposures, and waste disposal are essential.

Emergency First Aid:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][9] If skin irritation occurs, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[3][9] Remove contact lenses if present and easy to do.[3][9] Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][9] If feeling unwell, seek medical attention.[1]
Ingestion Rinse mouth with water. Get medical attention if symptoms occur.[9]

Spill and Disposal Plan:

  • Spill Containment: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[9] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.[1][9] Do not dispose of down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_storage Storage A Review SDS and SOPs B Inspect and Don PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Work Area B->C D Weigh/Transfer Chemical C->D E Conduct Experiment D->E F Decontaminate Glassware and Work Surfaces E->F J Return to Secure Storage (Cool, Dry, Ventilated) E->J G Dispose of Waste (Chemical and Contaminated PPE) F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Standard workflow for handling this compound.

References

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